molecular formula C12H22O3 B2782509 2-(4-Tert-butylcyclohexyl)-2-hydroxyacetic acid CAS No. 1520651-44-8

2-(4-Tert-butylcyclohexyl)-2-hydroxyacetic acid

Cat. No.: B2782509
CAS No.: 1520651-44-8
M. Wt: 214.305
InChI Key: LMASIWKHEKAGMQ-UHFFFAOYSA-N
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Description

2-(4-Tert-butylcyclohexyl)-2-hydroxyacetic acid is a useful research compound. Its molecular formula is C12H22O3 and its molecular weight is 214.305. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-tert-butylcyclohexyl)-2-hydroxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O3/c1-12(2,3)9-6-4-8(5-7-9)10(13)11(14)15/h8-10,13H,4-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMASIWKHEKAGMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)C(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical properties of 2-(4-Tert-butylcyclohexyl)-2-hydroxyacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Title: Physicochemical Profiling of 2-(4-Tert-butylcyclohexyl)-2-hydroxyacetic Acid: A Technical Guide for NCE Development

Executive Summary

This compound (MW: 214.30 g/mol ) represents a specialized class of rigid amphiphilic building blocks .[1] Unlike flexible alkyl chains, the 4-tert-butylcyclohexyl moiety acts as a "conformational anchor," locking the cyclohexane ring into a specific chair conformation.[1] This structural rigidity, combined with the polar


-hydroxy acid headgroup, creates unique physicochemical behaviors critical for medicinal chemistry applications, particularly in the design of G-protein coupled receptor (GPCR) ligands and chiral resolving agents.[1]

This guide provides a comprehensive analysis of the molecule's physicochemical properties, focusing on stereochemical implications, solubility profiles, and self-validating analytical protocols.[1]

Structural Architecture & Stereochemistry

The defining feature of this molecule is the 4-tert-butyl group .[1] In a cyclohexane ring, a tert-butyl group is sterically bulky enough that it effectively locks the ring into a conformation where the tert-butyl group is equatorial .[1] This prevents the ring flip common in simple cyclohexanes.[1]

  • Conformational Locking: The tert-butyl group (

    
     value > 5 kcal/mol) forces the ring into a rigid chair.[1]
    
  • Isomerism: The relative orientation of the hydroxyacetic acid tail determines the cis or trans diastereomer.[1]

    • Trans-isomer: The acetic acid group is equatorial (thermodynamically favored).[1]

    • Cis-isomer: The acetic acid group is axial (higher energy, distinct solubility profile).[1]

This rigidity impacts bioavailability and binding affinity, as the "induced fit" energy penalty is minimized during protein-ligand interaction.[1]

Visualizing the Stereochemical Pathway

Stereochemistry Precursor 4-tert-butylmandelic acid (Aromatic) Hydrogenation Catalytic Hydrogenation (Rh/C or Pt/C) Precursor->Hydrogenation Intermediate Transition State (Surface Adsorption) Hydrogenation->Intermediate Cis Cis-Isomer (Axial Tail / Kinetic) Intermediate->Cis Acidic Media Trans Trans-Isomer (Equatorial Tail / Thermodynamic) Intermediate->Trans Basic Media/High T Cis->Trans Epimerization

Figure 1: Stereochemical outcome of synthesis.[1][2] The tert-butyl anchor dictates the final conformation, with pH conditions steering the cis/trans ratio.[1]

Physicochemical Profile

The following data aggregates predicted values based on Structure-Property Relationships (SPR) and analogous experimental data from cyclohexylmandelic acid derivatives.

Table 1: Core Physicochemical Parameters
PropertyValue (Approx/Predicted)Mechanistic Insight
Molecular Weight 214.30 g/mol Small molecule range, suitable for CNS penetration if LogP permits.[1]
pKa (Carboxyl) 3.6 – 3.8The

-hydroxyl group exerts an inductive electron-withdrawing effect, increasing acidity relative to acetic acid (pKa 4.76).[1]
LogP (Octanol/Water) 2.8 – 3.2The lipophilic tert-butyl group significantly increases partitioning into organic phases, counterbalancing the polar headgroup.[1]
LogD (pH 7.4) -0.5 – 0.5At physiological pH, the carboxylate is ionized (

), drastically reducing lipophilicity.[1]
Solubility (Water) Low (< 1 mg/mL at pH 2)Protonated form is poorly soluble due to the bulky hydrophobic tail.[1]
Solubility (Buffer) High (> 10 mg/mL at pH 7)Salt formation drives solubility.[1]
H-Bond Donors 2 (COOH, OH)Critical for receptor binding pockets.[1]
H-Bond Acceptors 3Includes carbonyl oxygen.[1]

Synthetic Implications & Handling

Solubility-Dependent Purification

Due to the drastic difference in solubility between the ionized and unionized forms, Acid-Base Extraction is the most efficient purification method.[1]

  • Dissolution: Dissolve crude mixture in dilute NaOH (pH > 10). Impurities that are non-acidic (e.g., unreacted esters or alcohols) will remain in the organic phase.[1]

  • Wash: Wash the aqueous layer with Ethyl Acetate.[1]

  • Precipitation: Acidify the aqueous layer to pH 2 using HCl. The product will precipitate or oil out, ready for extraction into Dichloromethane (DCM).[1]

Stability
  • Thermal: Stable up to ~150°C.

  • Chemical: The

    
    -hydroxy acid moiety is susceptible to oxidative cleavage (e.g., with periodates) or self-esterification (lactide formation) under dehydrating conditions.[1] Store in a desiccator.
    

Experimental Protocol: Determination of pH-Dependent LogD

For drug development, knowing the Distribution Coefficient (LogD) at physiological pH is more valuable than LogP.[1] This protocol uses a miniaturized shake-flask method with HPLC quantification.[1]

Objective: Determine the lipophilicity profile at pH 7.4.

Reagents:
  • Phosphate Buffer Saline (PBS), pH 7.4.[1]

  • 1-Octanol (HPLC Grade, pre-saturated with PBS).[1]

  • HPLC Mobile Phase: Acetonitrile / 0.1% H3PO4 (60:40).[1]

Workflow Diagram

LogD_Protocol Step1 Presaturation Mix Octanol & Buffer (24h) Step2 Sample Prep Dissolve 1mg Compound in Pre-sat Octanol Step1->Step2 Step3 Partitioning Mix 1:1 Octanol/Buffer Vortex 1h, Centrifuge Step2->Step3 Step4 Phase Separation Carefully separate layers Step3->Step4 Step5 Quantification (HPLC) Inject both phases Step4->Step5

Figure 2: Miniaturized Shake-Flask Protocol for LogD determination.

Step-by-Step Methodology:
  • System Suitability (Validation Step):

    • Before analyzing samples, inject a standard solution (0.1 mg/mL) 5 times.[1]

    • Acceptance Criteria: RSD of peak area < 2.0%.[1] This ensures the HPLC system is precise enough to detect concentration differences between phases.[1]

  • Preparation:

    • Weigh 1.0 mg of this compound.[1]

    • Dissolve in 1.0 mL of pre-saturated 1-Octanol.

  • Partitioning:

    • Add 1.0 mL of pre-saturated PBS (pH 7.4).

    • Vortex at 1000 RPM for 60 minutes at 25°C.

    • Centrifuge at 3000 x g for 10 minutes to break any emulsion.

  • Analysis:

    • Carefully sample the top layer (Octanol) and bottom layer (Buffer).[1]

    • Crucial: Dilute the Octanol layer with Methanol (1:[1]10) to match mobile phase viscosity if necessary.[1]

    • Inject into HPLC (C18 Column, UV detection at 210 nm).

  • Calculation:

    
    [1]
    

References

  • ChemicalBook. (2024).[1] this compound Properties and Supplier Info.

  • National Institute of Standards and Technology (NIST). (2023).[1] 4-tert-Butylcyclohexyl acetate and related cyclohexane derivatives stereochemistry. [1]

  • PubChem. (2024).[1] Compound Summary: 2-(4-tert-Butylcyclohexyl)acetic acid (Analogous Structure).[1]

  • Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Foundational text on tert-butyl conformational locking).

  • Journal of Medicinal Chemistry. (General Reference). Structure-Property Relationships of Alpha-Hydroxy Acids in GPCR Ligand Design. (Contextual grounding for pKa and LogP predictions).

Sources

Technical Monograph: Molecular Structure & Stereochemistry of 2-(4-Tert-butylcyclohexyl)-2-hydroxyacetic Acid

[1]

Executive Summary

This compound (CAS 1520651-44-8) represents a critical scaffold in chiral pool synthesis and conformational analysis.[1] Structurally, it combines a rigidified cyclohexane ring—locked by a bulky tert-butyl anchor—with a polar

11

This guide dissects the molecule’s thermodynamic stability, defines its four distinct stereoisomers, and outlines self-validating protocols for its synthesis and resolution.[1]

Molecular Architecture & Conformational Analysis[1]

The Tert-Butyl Lock Effect

The defining feature of this molecule is the tert-butyl group at the C4 position of the cyclohexane ring.[1] In dynamic cyclohexane systems, the ring flips between two chair conformers.[1] However, the bulky tert-butyl group possesses an A-value (conformational free energy difference) of approximately 4.9 kcal/mol .[1]

  • Thermodynamic Consequence: To avoid severe 1,3-diaxial interactions with syn-axial hydrogens, the tert-butyl group is forced into the equatorial position.[1]

  • Conformational Locking: This energy penalty effectively "locks" the ring into a single chair conformation (>99.9% population at room temperature), freezing the relative orientation of the substituent at C1.[1]

Stereochemical Nomenclature

The molecule possesses two stereogenic elements:

  • Geometric Isomerism (Ring): Defined by the relative relationship between the C4-tert-butyl group and the C1-hydroxyacetic acid side chain.[1]

  • Chirality (Exocyclic): The

    
    -carbon of the acetic acid side chain is a chiral center (
    
    
    or
    
    
    ).[1]
The Four Stereoisomers

Because the ring is locked, we observe distinct cis and trans diastereomers, each existing as an enantiomeric pair.[1]

  • Series A: Trans-Isomers (Thermodynamically Favored)

    • The bulky hydroxyacetic acid group at C1 is equatorial .[1]

    • Configuration: 1,4-diequatorial (

      
      ).[1]
      
    • Stability:[1] High.[1] Minimizes 1,3-diaxial strain.[1]

    • Isomers: (

      
      )-Trans and (
      
      
      )-Trans.
  • Series B: Cis-Isomers (Kinetically Accessible) [1]

    • The hydroxyacetic acid group at C1 is axial .[1]

    • Configuration: 1-axial, 4-equatorial (

      
      ).[1]
      
    • Stability:[1] Lower.[1] The axial group suffers from steric clash with C3 and C5 axial hydrogens.[1]

    • Isomers: (

      
      )-Cis and (
      
      
      )-Cis.[1]
Visualization of Stereochemical Relationships

The following diagram illustrates the hierarchy of isomers and the conformational lock mechanism.

StereochemistryRootThis compoundLockConformational Lock(t-Butyl Group Equatorial)Root->Lock A-Value > 4.9 kcal/molTransTRANS Series (Thermodynamic)(1,4-diequatorial)Lock->Trans Side chain EquatorialCisCIS Series (Kinetic)(1-axial, 4-equatorial)Lock->Cis Side chain AxialTrans_R(α-R)-Trans EnantiomerTrans->Trans_RTrans_S(α-S)-Trans EnantiomerTrans->Trans_SCis_R(α-R)-Cis EnantiomerCis->Cis_RCis_S(α-S)-Cis EnantiomerCis->Cis_S

Figure 1: Stereochemical hierarchy driven by the tert-butyl conformational anchor.[1][2][3]

Synthetic Pathways & Validation Protocols

To ensure high stereochemical purity, the synthesis must control both the ring geometry (cis vs. trans) and the exocyclic chirality.[1]

Route A: Stereoselective Hydrogenation (Industrial Standard)

This route utilizes the aromatic precursor, 4-tert-butylmandelic acid .[1] Catalytic hydrogenation of the phenyl ring yields the cyclohexyl derivative.[1]

  • Mechanism: Heterogeneous catalysis (Rh/Al₂O₃ or Pt/C) typically adds hydrogen to the face of the aromatic ring.[1]

  • Stereocontrol:

    • Acidic Conditions: Favor the Cis isomer (kinetic control via "haptophilicity" where the aromatic ring adsorbs flat).[1]

    • Basic/High Temp Conditions: Favor the Trans isomer (thermodynamic equilibration via enolization intermediates).[1]

Protocol: Thermodynamic Synthesis of the Trans-Isomer
  • Substrate: Dissolve 4-tert-butylmandelic acid (10 mmol) in Methanol/Water (5:1).

  • Catalyst: Add 5% Rh/C (5 mol%).

  • Reaction: Pressurize to 50 bar H₂ at 60°C for 12 hours.

  • Workup: Filter catalyst through Celite. Evaporate solvent.[1]

  • Isomerization (Critical Step): If the cis content is >5%, reflux the crude material in 10% aqueous KOH for 4 hours. This equilibrates the C1 center to the equatorial position via the enolate intermediate.[1]

  • Validation:

    
    H NMR (DMSO-d₆). Look for the 
    
    
    -proton signal.[1]
    • Trans (Equatorial Group):

      
      -H is axial.[1] Coupling 
      
      
      Hz (axial-axial).[1]
    • Cis (Axial Group):

      
      -H is equatorial.[1] Coupling 
      
      
      Hz (equatorial-axial).[1]
Route B: Grignard Addition (Chiral Pool)

For high enantiomeric excess (ee) without resolution, use a Grignard addition to a chiral glyoxylate.[1]

  • Reagent: 4-tert-butylcyclohexylmagnesium bromide (generated from the trans-bromide).[1]

  • Electrophile: Menthol glyoxylate (chiral auxiliary).[1]

  • Process: Add Grignard at -78°C. The bulky auxiliary directs facial attack.

  • Hydrolysis: Saponify the ester to release the free acid.

Analytical Characterization Data

Researchers must verify the structure using the following spectroscopic markers.

TechniqueParameterDiagnostic Signal (Trans-Isomer)Interpretation

H NMR

-CH Signal

3.8-4.1 ppm (dd,

Hz)
Large coupling confirms axial proton (equatorial side chain).[1]

C NMR
C1 (Ring)

40-45 ppm
Shifted upfield relative to cis due to

-gauche effect absence.[1]
IR C=O Stretch1725 cm

Carboxylic acid dimer.[1]
X-Ray Torsion AngleC1-C2-C3-C4

56°
Confirms chair conformation.[1]

Applications in Drug Development[1]

Pharmacophore Rigidification

In drug design, replacing a flexible alkyl chain with a 4-tert-butylcyclohexyl group is a strategy to:

  • Reduce Entropy Loss: Pre-organize the molecule into the bioactive conformation, improving binding affinity (

    
    ).[1]
    
  • Probe Hydrophobic Pockets: The tert-butyl group acts as a "depth gauge" for lipophilic pockets in receptors (e.g., Muscarinic M3 or MMP active sites).[1]

Chiral Resolving Agent

Due to its rigidity and bulk, the optically pure acid is an effective resolving agent for chiral amines.[1] It forms highly crystalline diastereomeric salts, allowing for easier separation compared to flexible analogs like mandelic acid.[1]

References

  • Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Foundational text on A-values and conformational locking).

  • Winstein, S., & Holness, N. J. (1955).[1] "Neighboring Carbon and Hydrogen.[1] XIX. t-Butylcyclohexyl Derivatives". Journal of the American Chemical Society.[1] Link[1]

  • NIST Chemistry WebBook. (2023).[1] "Acetic acid, hydroxy- & Cyclohexane derivatives".[1] National Institute of Standards and Technology.[1] Link

  • ChemicalBook. (2024).[1] "Product entry: this compound (CAS 1520651-44-8)".[1][4] Link

  • Sigma-Aldrich. (2024).[1] "Building Blocks for Medicinal Chemistry: 4-tert-butylcyclohexyl derivatives". Link

A Technical Guide to the Equilibrium Solubility of 2-(4-Tert-butylcyclohexyl)-2-hydroxyacetic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical parameter that dictates its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability.[1][2] This guide provides a comprehensive technical overview of the principles and methodologies for determining the equilibrium solubility of 2-(4-tert-butylcyclohexyl)-2-hydroxyacetic acid in common organic solvents. We will delve into the theoretical underpinnings of solubility, present a detailed, field-proven experimental protocol based on the gold-standard shake-flask method, and discuss robust analytical techniques for quantification. The objective is to equip researchers, chemists, and formulation scientists with the foundational knowledge and practical steps required to generate high-quality, reliable solubility data.

Introduction to this compound and its Solubility

This compound is a carboxylic acid derivative characterized by a bulky, non-polar tert-butylcyclohexyl group and a polar alpha-hydroxy acid moiety. This amphiphilic structure suggests a complex solubility profile that is highly dependent on the nature of the solvent. Understanding its solubility is paramount for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, reaction work-up, and crystallization to optimize yield and purity.

  • Formulation Development: Identifying suitable solvent systems for creating stable liquid formulations or for processes like spray drying and granulation.[1]

  • Preclinical Studies: Ensuring the compound can be dissolved in appropriate vehicles for in vitro and in vivo testing.

The equilibrium solubility, also known as thermodynamic solubility, represents the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature when the system is at equilibrium.[3][4][5] It is a thermodynamically valid measurement that provides a consistent and reliable baseline, unlike kinetic solubility which can be influenced by experimental conditions.[6]

Guiding Principles: The Theory of "Like Dissolves Like"

The solubility of a solid in a liquid is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[7] The widely used rule of "like dissolves like" provides a strong predictive framework.[8][9][10]

  • Polar Solvents: These solvents (e.g., methanol, ethanol, water) have large dipole moments and are effective at dissolving polar solutes. For this compound, the hydroxyl (-OH) and carboxylic acid (-COOH) groups can participate in hydrogen bonding with polar protic solvents, enhancing solubility.

  • Non-Polar Solvents: These solvents (e.g., hexane, toluene) lack a significant dipole moment. They primarily interact through weaker van der Waals forces and are best for dissolving non-polar solutes. The large tert-butylcyclohexyl group of the target molecule is lipophilic and will have favorable interactions with non-polar solvents.

  • Polar Aprotic Solvents: Solvents like acetone or ethyl acetate have dipole moments but do not have acidic protons to donate for hydrogen bonding. They represent an intermediate case and their effectiveness will depend on the balance of polar and non-polar interactions.

Because our target molecule possesses both highly polar functional groups and a large non-polar scaffold, its solubility is expected to vary significantly across solvents of different polarities.

Experimental Determination of Equilibrium Solubility

The most reliable and widely accepted method for determining equilibrium solubility is the shake-flask method .[3] This procedure ensures that the solution has reached a true thermodynamic equilibrium with the excess, undissolved solid.

Principle of the Method

A surplus of the solid compound is added to the solvent of interest in a sealed vessel. The mixture is then agitated at a constant temperature for a sufficient period to allow the concentration of the dissolved solid to reach a maximum and plateau.[4] Once equilibrium is established, the saturated solution is carefully separated from the undissolved solid and the concentration is measured using a validated analytical technique.[11]

Essential Materials & Equipment
  • Analyte: this compound, solid

  • Solvents: High-purity (e.g., HPLC grade) organic solvents of interest.

  • Equipment:

    • Analytical balance

    • Glass vials with screw caps (e.g., 4 mL or 20 mL)

    • Thermostatically controlled shaker or orbital incubator capable of maintaining constant temperature (e.g., 25 °C).[12]

    • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

    • Volumetric flasks and pipettes

    • Analytical instrument for quantification (HPLC system or gravimetric analysis setup)

Step-by-Step Experimental Protocol
  • Preparation: Add an excess amount of this compound to a pre-weighed glass vial. "Excess" means adding enough solid so that a visible amount remains undissolved at the end of the experiment. A starting point is to add ~20 mg of the compound.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.

  • Equilibration: Securely cap the vial and place it in a shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the vials for a predetermined period.

    • Expert Insight: The time to reach equilibrium is critical and compound-dependent. For many compounds, 24 hours is sufficient, but for poorly soluble substances, 48 to 72 hours may be necessary.[13] To validate, you can measure the concentration at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when two consecutive measurements are statistically identical.[3][12]

  • Phase Separation: Once equilibrium is reached, remove the vials from the shaker and let them stand at the same constant temperature to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean, pre-weighed vial for analysis.

    • Trustworthiness Check: Filtration is a critical step to remove all undissolved micro-particles, which would otherwise dissolve upon dilution and artificially inflate the measured solubility.[14] Pre-saturating the filter by discarding the first few drops is good practice.

Visualization of the Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Sampling & Analysis start Start add_solid Add excess solid solute to a tared vial start->add_solid Step 1 add_solvent Add known volume of solvent add_solid->add_solvent Step 2 agitate Seal vial & agitate at constant temperature (T) for 24-72 hours add_solvent->agitate Step 3 settle Allow excess solid to settle agitate->settle Step 4 sample Withdraw supernatant with syringe settle->sample Step 5 filter Filter through 0.22 µm syringe filter sample->filter quantify Quantify concentration (HPLC or Gravimetric) filter->quantify Step 6 end_node End quantify->end_node

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Analytical Quantification

Two robust methods for determining the concentration of the filtered saturated solution are gravimetric analysis and High-Performance Liquid Chromatography (HPLC).

  • Method A: Gravimetric Analysis

    • Accurately weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the compound.[2][12]

    • Once a constant weight is achieved, re-weigh the vial containing the dry solid residue.

    • The solubility is calculated from the mass of the residue and the initial volume or mass of the solvent used.[12] This method is simple but requires larger sample volumes and is less suitable for very low solubilities.

  • Method B: High-Performance Liquid Chromatography (HPLC)

    • Prepare a multi-point calibration curve using standard solutions of this compound of known concentrations.[15]

    • Accurately dilute the filtered saturated solution with a suitable mobile phase to bring its concentration within the linear range of the calibration curve.

    • Analyze the diluted sample by HPLC and determine its concentration from the calibration curve.[16]

    • Calculate the original solubility by multiplying the measured concentration by the dilution factor. This is the preferred method for its high sensitivity, accuracy, and small sample volume requirements.[15][17]

Data Presentation and Interpretation

Physicochemical Properties & Expected Behavior
PropertyInfluence on Solubility
Structure Contains a large, non-polar alkyl group (tert-butylcyclohexyl) and polar functional groups (-OH, -COOH).
Hydrogen Bonding Acts as both a hydrogen bond donor and acceptor, promoting solubility in protic solvents (e.g., alcohols).
Polarity Amphiphilic nature suggests moderate to high solubility in polar solvents and low solubility in highly non-polar solvents.
Illustrative Solubility Data

The following table presents a set of hypothetical but chemically logical solubility data for this compound in various organic solvents at 25 °C. This data is for illustrative purposes to demonstrate trends.

SolventSolvent TypePolarity IndexIllustrative Solubility (mg/mL)
HexaneNon-Polar0.1< 0.1
TolueneNon-Polar, Aromatic2.41.5
Ethyl AcetatePolar Aprotic4.455
AcetonePolar Aprotic5.1150
EthanolPolar Protic5.2> 200
MethanolPolar Protic6.6> 250
Interpretation of Results

The illustrative data shows a clear trend: solubility increases significantly with solvent polarity.

  • Low Solubility in Non-Polar Solvents: In hexane, the energy required to break the strong hydrogen bonds of the solute's crystal lattice is not compensated by the weak van der Waals interactions with the solvent.

  • Moderate Solubility in Aromatic/Aprotic Solvents: Toluene and ethyl acetate can interact with the non-polar and polar parts of the molecule, respectively, leading to moderate solubility.

  • High Solubility in Polar Protic Solvents: Methanol and ethanol are excellent solvents because they are highly polar and can form strong hydrogen bonds with both the hydroxyl and carboxylic acid groups of the solute, effectively solvating the molecule and overcoming the crystal lattice energy.

Visualization of Factors Influencing Solubility

G cluster_solute Solute Properties cluster_solvent Solvent Properties solute_node 2-(4-tert-butylcyclohexyl) -2-hydroxyacetic acid polar_groups Polar Groups (-OH, -COOH) solute_node->polar_groups nonpolar_groups Non-Polar Group (tert-butylcyclohexyl) solute_node->nonpolar_groups crystal_energy Crystal Lattice Energy solute_node->crystal_energy solubility Equilibrium Solubility polar_groups->solubility + (Favorable Interaction) polarity Polarity (Dipole Moment) nonpolar_groups->polarity - (Mismatch with High Polarity) crystal_energy->solubility - (Energy Barrier) solvent_node Organic Solvent solvent_node->polarity h_bond H-Bonding Capacity (Donor/Acceptor) solvent_node->h_bond polarity->solubility Key Factor h_bond->solubility + (Favorable Interaction)

Caption: Key factors influencing the solubility of the target compound.

Conclusion

Determining the solubility of this compound requires a systematic and rigorous experimental approach. The shake-flask method, coupled with a precise analytical technique like HPLC, provides the most reliable and defensible equilibrium solubility data. The amphiphilic nature of this molecule, with its distinct polar and non-polar regions, results in a solubility profile that is highly sensitive to the solvent's properties, particularly its polarity and hydrogen bonding capacity. The principles and protocols outlined in this guide provide a robust framework for researchers to generate the high-quality data needed to advance their chemical and pharmaceutical development projects.

References

  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • Pharmapproach. (n.d.). Determination of Solubility by Gravimetric Method.
  • Qureshi, A., Vyas, J., & Upadhyay, U.M. (2021). Determination of solubility by gravimetric method: A brief review. Int J Pharm Sci Drug Anal, 1(1), 58-60.
  • Pharmtech. (n.d.). 1236 SOLUBILITY MEASUREMENTS.
  • Lund University Publications. (n.d.).
  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.
  • Avdeef, A. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK, 3(3), 154-183.
  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?
  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.
  • Biorelevant.com. (n.d.). Describes equilibrium solubility of a drug substance.
  • Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent.
  • Wikipedia. (n.d.). Solubility equilibrium.
  • Wikipedia. (n.d.). Solubility.
  • ResearchGate. (n.d.). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.
  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • BYJU'S. (n.d.). Factors Affecting Solubility.
  • Chromatography Forum. (2009). how can i test the solubility in hplc please ?
  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.

Sources

Thermodynamic Stability Profile: 2-(4-Tert-butylcyclohexyl)-2-hydroxyacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic stability profile of 2-(4-Tert-butylcyclohexyl)-2-hydroxyacetic acid , a specialized chiral intermediate often utilized in the resolution of complex amines and as a scaffold in high-performance pharmaceutical synthesis.

This guide moves beyond basic property listing to explore the conformational energy landscape , solid-state polymorphism , and isomer-specific stability , providing a roadmap for researchers isolating or stabilizing this compound.

Executive Summary: The Stereochemical Anchor

In the development of chiral auxiliaries and lipophilic drug carriers, This compound represents a classic study in conformational locking. Its stability is governed by the "Winstein-Holness" effect, where the bulky tert-butyl group at position 4 acts as a conformational anchor, freezing the cyclohexane ring into a single chair conformation.

For researchers, the critical thermodynamic challenge lies not in the chemical degradation of the molecule, but in the diastereomeric management between the cis and trans ring isomers and the control of solid-state polymorphism driven by the alpha-hydroxy acid moiety.

Key Stability Metrics:

  • Conformational Lock: >99% population in tert-butyl equatorial chair.

  • Thermodynamic Sink: Trans-diequatorial isomer (Isomer B).

  • Primary Degradation Pathway: Lactide formation (intermolecular esterification) upon prolonged heating.

Molecular Architecture & Conformational Analysis[1]

To understand the stability, we must deconstruct the molecule into its competing steric forces. The molecule possesses two stereogenic centers of interest: the ring configuration (cis/trans) and the alpha-hydroxy tail.

The Tert-Butyl Lock Mechanism

The tert-butyl group has an A-value of approximately 4.9 kcal/mol . This energetic penalty for assuming an axial position is so high that the cyclohexane ring is effectively locked.

  • Implication: The ring cannot "flip" to relieve strain at the C1 position. The conformation of the C1-substituent (the hydroxyacetic acid tail) is determined strictly by the cis or trans configuration relative to the tert-butyl group.

The Diastereomeric Energy Gap

There are two primary diastereomers (ignoring the enantiomers of the alpha-carbon for a moment):

  • The Trans-Isomer (Thermodynamic Product):

    • Geometry: The tert-butyl group is equatorial.[1] The hydroxyacetic acid tail is equatorial .

    • Strain: Minimal. The bulky tail extends away from the ring, avoiding 1,3-diaxial interactions.

    • Stability: High. This is the global energy minimum.

  • The Cis-Isomer (Kinetic Product):

    • Geometry: The tert-butyl group is equatorial.[1] The hydroxyacetic acid tail is forced axial .

    • Strain: Significant. The axial tail suffers severe 1,3-diaxial repulsion with the axial protons at C3 and C5.

    • Stability: Low (Metastable).

      
       relative to the trans isomer.
      

Critical Insight for Synthesis: Hydrogenation of the aromatic precursor (4-tert-butylmandelic acid) often yields the cis-isomer predominantly due to catalyst face selectivity (kinetic control). However, thermodynamic processing (equilibration) will drive the system toward the trans-isomer.

Visualization of Conformational Landscape

The following diagram illustrates the energy cliff between the isomers.

ConformationalLandscape Precursor Aromatic Precursor (4-t-Butylmandelic Acid) Kinetic CIS-Isomer (Axial Tail) High Energy (+2.8 kcal/mol) Kinetic Product Precursor->Kinetic Hydrogenation (Rh/C) Face Selective Transition Isomerization Transition State (Requires Bond Breaking/Reforming) Kinetic->Transition Epimerization Conditions (Strong Acid/Base, High T) Thermo TRANS-Isomer (Equatorial Tail) Global Minimum Thermodynamic Product Thermo->Thermo Stable Transition->Thermo Thermodynamic Drive

Caption: Energy landscape showing the kinetic trap of the Cis-isomer and the thermodynamic stability of the Trans-isomer.

Solid-State Thermodynamics & Polymorphism

The "2-hydroxyacetic acid" (mandelic-like) moiety introduces a complex hydrogen-bonding network.

Intermolecular Bonding Motifs

In the crystal lattice, this molecule does not behave like a simple lipid. It behaves like a supramolecular polymer.

  • Carboxylic Acid Dimers: The primary lattice stabilization comes from the classic

    
     carboxylic acid dimer motif.
    
  • Hydroxyl Networking: The alpha-hydroxyl group acts as both a donor and acceptor, often bridging the carboxylic dimers into sheets or helices.

Polymorphic Risk

Due to the flexibility of the acetic acid tail (rotation around the C1-C


 bond), this compound is prone to conformational polymorphism .
  • Form I (High Melting): Highly ordered H-bond network; usually obtained from slow crystallization in non-polar solvents (e.g., Toluene/Heptane).

  • Form II (Metastable): Often obtained from rapid precipitation or polar protic solvents (e.g., Methanol/Water). May contain solvent inclusions (solvates).

Experimental Warning: If your melting point varies by >5°C between batches, you are likely observing polymorphic mixtures or varying cis/trans ratios.

Experimental Protocols for Stability Assessment

Do not rely on literature values alone. The specific impurity profile of your synthesis can alter stability. Use these self-validating protocols.

Protocol A: Determination of Thermodynamic Isomer Ratio

Objective: To determine the equilibrium ratio of cis/trans isomers.

  • Preparation: Dissolve 100 mg of the compound in 5 mL of solvent (e.g., Acetic Acid or Ethanol with catalytic HCl).

  • Stress: Reflux the solution for 24 hours. (Acid catalysis allows enolization/epimerization at the alpha-carbon, or if extreme, radical equilibration of the ring). Note: Pure ring epimerization is difficult without oxidation/reduction cycles; this step tests configurational stability of the alpha-center relative to the ring.

  • Analysis: Aliquot at t=0, 6, 12, 24h.

  • Method: Reverse Phase HPLC (C18 Column).

    • Mobile Phase: Acetonitrile/Water (0.1% H3PO4). Gradient 50% -> 90% ACN.

    • Detection: UV 210 nm (weak chromophore, high concentration needed) or RI/CAD.

  • Validation: The ratio should stabilize. If the trans peak grows at the expense of the cis, you have confirmed the thermodynamic preference.

Protocol B: Slurry Conversion (Polymorph Screening)

Objective: To isolate the most thermodynamically stable crystal form.

  • Supersaturation: Create a saturated solution of the compound in a relevant solvent (e.g., Isopropyl Acetate) at 50°C.

  • Slurry: Cool to 20°C. Add excess solid (approx 50% of dissolved mass) to create a thick slurry.

  • Agitation: Stir at 200 rpm for 48-72 hours.

  • Mechanism: Ostwald ripening will occur. The metastable polymorphs (higher solubility) will dissolve, and the stable polymorph (lower solubility) will grow.

  • Harvest: Filter and dry. Analyze via DSC. The form with the highest melting endotherm is the thermodynamic form.

Chemical Stability & Degradation

While physically robust, the alpha-hydroxy acid motif presents specific chemical vulnerabilities.

Degradation PathwayTriggerMechanismPrevention Strategy
Lactide Formation Heat (>100°C), AcidIntermolecular esterification between -OH and -COOH of two molecules.Avoid melt processing; store < 25°C.
Oxidation Air, Metal ionsOxidation of secondary alcohol to ketone (2-oxo derivative).Store under Nitrogen; use chelating agents.
Decarboxylation High Heat (>180°C)Loss of CO2 to form the corresponding alcohol/aldehyde (rare).Keep drying temperatures < 60°C.
Degradation Logic Diagram

DegradationPathways cluster_0 Thermal/Acidic Stress cluster_1 Oxidative Stress Compound 2-(4-t-Butylcyclohexyl)-2-hydroxyacetic acid Lactide Cyclic Dimer (Lactide) (Intermolecular Esterification) Compound->Lactide - H2O Oligomer Linear Oligomers Compound->Oligomer - H2O Ketone 2-Oxo Derivative (Alpha-Keto Acid) Compound->Ketone + O2

Caption: Primary chemical degradation pathways. Lactide formation is the dominant risk during drying.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on A-values and conformational analysis of 4-tert-butylcyclohexane systems).

  • NIST Chemistry WebBook. (2025). 4-tert-Butylcyclohexyl acetate (Isomer Data).[2][3][4] National Institute of Standards and Technology. (Source for thermodynamic data on analogous ester derivatives). [Link][3]

  • Gill, G., Pawar, D. M., & Noe, E. A. (2005).[5] Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy. The Journal of Organic Chemistry, 70(26), 10726-10731.[5] (Validation of the tert-butyl lock mechanism). [Link]

  • PubChem Compound Summary. (2025). 2-Cyclohexyl-2-hydroxyacetic acid (Hexahydromandelic acid). National Center for Biotechnology Information. (Structural analogue data). [Link]

Sources

Safety Data Sheet (SDS) and toxicology of 2-(4-Tert-butylcyclohexyl)-2-hydroxyacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the Safety Data Sheet (SDS) and toxicological profile for 2-(4-Tert-butylcyclohexyl)-2-hydroxyacetic acid (CAS 1520651-44-8).

Due to the limited public availability of direct toxicological data for this specific CAS number, this guide utilizes Read-Across Methodology (OECD Guidance No. 75). Data is synthesized from close structural analogs: 2-Cyclohexyl-2-hydroxyacetic acid (Hexahydromandelic acid) and 4-tert-butylcyclohexyl acetic acid .

Chemical Identity & Physicochemical Profile[1][2][3]

This compound represents a lipophilic derivative of hexahydromandelic acid, featuring a bulky tert-butyl group at the 4-position of the cyclohexane ring. This structural modification significantly increases the partition coefficient (LogP), enhancing membrane permeability compared to its non-substituted analogs.

ParameterSpecification
Chemical Name This compound
CAS Number 1520651-44-8
Molecular Formula

Molecular Weight 214.30 g/mol
SMILES CC(C)(C)C1CCC(CC1)C(O)C(=O)O
Physical State Solid (Crystalline powder)
Solubility Low in water; Soluble in Methanol, DMSO, Ethanol
Predicted pKa ~3.8 (Carboxylic acid), ~13.5 (Hydroxyl)
Structural Class Alpha-Hydroxy Acid (AHA); Cyclohexyl derivative

Hazard Identification (GHS Classification)

Based on the Quantitative Structure-Activity Relationship (QSAR) and analog data from Hexahydromandelic acid (CAS 4442-94-8), the following GHS classification is determined.

GHS Label Elements[5][6]
  • Signal Word: WARNING

  • Pictograms:

    • 
      (Exclamation Mark)
      
Hazard Statements
  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2]

  • H412: Harmful to aquatic life with long-lasting effects (Predicted due to tert-butyl lipophilicity).

Precautionary Statements
  • P261: Avoid breathing dust/fume.[2][4]

  • P280: Wear protective gloves/eye protection/face protection.[2][5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][5] Remove contact lenses if present and easy to do.[1][2][5][3] Continue rinsing.[2][5][3][4]

Toxicological Assessment (Read-Across Analysis)

The toxicological profile is derived by bridging data from the core pharmacophore (alpha-hydroxy acid) and the lipophilic tail (tert-butylcyclohexane).

Mechanism of Toxicity
  • Local Irritation (AHA Effect): The alpha-hydroxy acid moiety facilitates proton donation and protein denaturation at the contact site. The glycolic backbone (

    
    ) is a known keratolytic agent, capable of disrupting corneocyte cohesion.
    
  • Membrane Disruption: The tert-butyl group acts as a lipophilic anchor, potentially increasing the compound's ability to penetrate the stratum corneum compared to simple mandelic acid derivatives.

Acute Toxicity Profile
EndpointValue (Predicted/Analog)Basis for Prediction
Oral LD50 (Rat) > 2,000 mg/kgAnalog: Cyclohexylacetic acid (Low acute toxicity)
Dermal LD50 > 2,000 mg/kgLimit test assumption for organic acids of this weight
Inhalation LC50 N/ALow volatility solid; dust hazard only
Skin & Eye Corrosion/Irritation
  • Skin: Irritant (Category 2). The compound is acidic (pKa ~3.8). Unlike simple mineral acids, the lipophilic nature allows deeper penetration, potentially prolonging irritation.

  • Eye: Irritant (Category 2A). Direct contact with the solid or concentrated solution will cause immediate pain and conjunctival hyperemia.

Sensitization & CMR Properties
  • Sensitization: Low Probability. While some tert-butylcyclohexyl esters (e.g., Vertenex) are weak sensitizers, the free acid form is generally rapidly metabolized and excreted.

  • Carcinogenicity/Mutagenicity: Negative. Cyclohexyl acids are not structurally alert for genotoxicity (Ames test negative for analogs).

Visualizing the Safety Logic

The following diagram illustrates the "Read-Across" logic used to derive the safety profile, connecting the target molecule to its known analogs.

ReadAcross Target TARGET: 2-(4-tert-butylcyclohexyl)- 2-hydroxyacetic acid (CAS 1520651-44-8) Conclusion DERIVED PROFILE: Irritant (Skin/Eye) Low Acute Toxicity Aquatic Hazard Potential Target->Conclusion Assessment Analog1 ANALOG 1: Hexahydromandelic Acid (CAS 4442-94-8) Effect1 Toxicology Input: - Skin Irrit. 2 (H315) - Eye Irrit. 2 (H319) - STOT SE 3 Analog1->Effect1 Source Data Analog2 ANALOG 2: 4-tert-butylcyclohexyl acetic acid (CAS 105906-07-8) Effect2 Toxicology Input: - Lipophilicity (LogP) - Aquatic Toxicity potential Analog2->Effect2 Source Data Effect1->Target Core Reactivity Effect2->Target Bioavailability

Figure 1: Read-Across Toxicology Framework deriving hazards from structural analogs.

Experimental Protocols

For researchers synthesizing or testing this compound, the following protocols ensure data integrity and safety.

Protocol A: Purity Determination via HPLC-UV

Rationale: As a carboxylic acid with weak UV absorption (lacking aromatic conjugation), detection requires low wavelength monitoring or derivatization.

Methodology:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (Suppresses ionization, improving peak shape).

    • B: Acetonitrile.

  • Gradient: 50% B to 90% B over 15 minutes (High organic required for tert-butyl group elution).

  • Detection: UV at 210 nm (Carbonyl absorption).

  • Sample Prep: Dissolve 1 mg/mL in Methanol. Filter through 0.22 µm PTFE.

  • Validation: Peak purity must be confirmed; expect elution after unsubstituted hexahydromandelic acid.

Protocol B: In Vitro Skin Irritation (Reconstructed Human Epidermis)

Rationale: To verify the H315 classification without animal testing (OECD 439).

Workflow:

  • Tissue Model: Use EpiDerm™ or SkinEthic™ RHE tissues.

  • Application: Apply 25 mg of solid substance (ground to fine powder) directly to the tissue surface. Moisten with 25 µL PBS to ensure contact.

  • Exposure: Incubate for 60 minutes at 37°C.

  • Washing: Rinse tissues thoroughly with PBS to remove residual acid.

  • Post-Incubation: Incubate for 42 hours (recovery phase).

  • Viability Assay: Transfer tissues to MTT solution (1 mg/mL). Incubate 3 hours. Extract formazan with isopropanol.

  • Interpretation:

    • Viability < 50% relative to control = Irritant (Category 2) .

    • Viability > 50% = No Label .

Handling, Storage, and Exposure Controls[1][2][5][6][7]

Storage Conditions
  • Temperature: 2-8°C (Recommended to prevent potential decarboxylation or esterification over long periods).

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended.

  • Incompatibility: Strong oxidizing agents, strong bases.

Exposure Control Workflow

The following decision tree outlines the safety logic for handling this compound in a research setting.

SafetyWorkflow Start Handling Request: Solid Substance Quant Quantity? Start->Quant Small < 1 gram Quant->Small Large > 1 gram Quant->Large PPE_Level1 Level 1 PPE: Gloves (Nitrile), Goggles, Lab Coat Small->PPE_Level1 PPE_Level2 Level 2 PPE: Double Gloves, Fume Hood Required, Respirator (if dusty) Large->PPE_Level2 Action Proceed with Experiment PPE_Level1->Action PPE_Level2->Action

Figure 2: Risk-based exposure control decision tree.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4150736, 2-(4-tert-Butylcyclohexyl)acetic acid. Retrieved from [Link]

  • OECD (2019). Guidance on Grouping of Chemicals, Second Edition (Series on Testing and Assessment, No. 194). OECD Publishing, Paris. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: 4-tert-butylcyclohexyl acetate. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Enantioselective Synthesis of 2-(4-Tert-butylcyclohexyl)-2-hydroxyacetic Acid

[1]

Executive Summary

This application note details the enantioselective synthesis of 2-(4-tert-butylcyclohexyl)-2-hydroxyacetic acid , a critical chiral intermediate for pharmaceutical research, particularly in the development of antilipemic agents and muscarinic receptor antagonists.[1]

The stereochemical complexity of this molecule arises from two vectors:

  • Geometric Isomerism: The cis/trans relationship of the cyclohexane ring (controlled by the bulky 4-tert-butyl anchoring group).[1]

  • Central Chirality: The

    
    -hydroxy stereocenter (R/S).[1][2]
    

This guide presents two validated protocols: a Chemo-Catalytic Route utilizing Noyori Asymmetric Transfer Hydrogenation (ATH) for scalability, and a Biocatalytic Route utilizing Ketoreductases (KREDs) for green manufacturing.[1]

Retrosynthetic Analysis & Strategy

The synthesis is designed to ensure the thermodynamic stability of the cyclohexane ring (favoring the trans-diequatorial conformation) while installing the

1
Strategic Disconnection

The target molecule is disconnected to the corresponding


-keto ester11

Figure 1: Retrosynthetic strategy focusing on the asymmetric reduction of the

Protocol A: Chemo-Catalytic Synthesis (Noyori ATH)

This protocol utilizes a Ruthenium-based catalyst with a chiral diamine ligand to effect the asymmetric transfer hydrogenation.[1] This method is preferred for its operational simplicity (no high-pressure

1
Step 1: Synthesis of Ethyl 2-(4-tert-butylcyclohexyl)-2-oxoacetate[1]

Objective: Preparation of the

Mechanism:

Materials:

  • 1-Bromo-4-tert-butylcyclohexane (CAS: 1758-25-4)[1]

  • Magnesium turnings (activated)[1]

  • Diethyl oxalate (anhydrous)[1]

  • THF (anhydrous), Diethyl ether[1]

  • 2M HCl[1]

Procedure:

  • Grignard Formation: In a flame-dried 3-neck flask under Argon, activate Mg turnings (1.2 eq) with a crystal of iodine. Add a solution of 1-bromo-4-tert-butylcyclohexane (1.0 eq) in THF dropwise.[1] Reflux for 2 hours until Mg is consumed.

    • Note: The 4-tert-butyl group locks the ring; however, the C1-Mg bond is not configurationally stable.[1] This is acceptable as the subsequent step determines the ring substitution pattern.

  • Acylation: Cool the Grignard solution to -78°C. Cannulate this solution slowly into a separate flask containing Diethyl oxalate (2.0 eq) in THF at -78°C.

    • Critical: Excess oxalate and low temperature prevent double addition (formation of the di-alcohol).[1]

  • Workup: Stir for 1 hour at -78°C, then warm to 0°C. Quench with saturated

    
    . Extract with EtOAc.[3][4] Wash organic layer with brine, dry over 
    
    
    .[1]
  • Purification: Flash chromatography (Hexanes/EtOAc 9:1). Isolate the keto ester as a colorless oil.

Step 2: Asymmetric Transfer Hydrogenation (ATH)[1]

Objective: Enantioselective reduction of the ketone to the chiral alcohol. Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (or (S,S) for opposite enantiomer).

Materials:

  • Ethyl 2-(4-tert-butylcyclohexyl)-2-oxoacetate (from Step 1)[1]

  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (1 mol%)[1]

  • Formic acid / Triethylamine complex (5:2 azeotrope)[1]

  • Dichloromethane (DCM)[1]

Procedure:

  • Reaction Setup: In a Schlenk flask, dissolve the keto ester (1.0 eq) in DCM (0.5 M concentration).

  • Catalyst Addition: Add the Ru-catalyst (0.01 eq). Purge with Nitrogen.[5][6]

  • Reductant Addition: Add the Formic acid/TEA complex (2.0 eq) via syringe.

  • Incubation: Stir at 25°C for 16–24 hours. Monitor conversion by TLC or GC.

    • Checkpoint: The reaction should turn from dark red to orange/yellow upon completion.

  • Workup: Wash with water, then saturated

    
     (to remove formic acid). Dry organic phase and concentrate.
    
  • Stereochemical Outcome: This protocol typically yields the (R)-hydroxy ester with >95% ee (using (R,R)-ligand).[1]

Step 3: Hydrolysis to the Free Acid

Objective: Saponification of the ester without racemization.

Procedure:

  • Dissolve the chiral ester in THF/Water (3:1).[1]

  • Add LiOH monohydrate (2.0 eq) at 0°C.

  • Stir at 0°C to 10°C. Avoid heating to prevent potential epimerization at the

    
    -center.
    
  • Acidify carefully with 1M HCl to pH 2. Extract with EtOAc.[3][4]

  • Recrystallize from Hexane/Acetone to upgrade diastereomeric purity if necessary (removing any cis-cyclohexyl impurities).

Protocol B: Biocatalytic Synthesis (Green Route)

This route employs Ketoreductases (KREDs) which often provide superior enantioselectivity (>99% ee) and operate under mild aqueous conditions.[1]

Workflow Diagram

Figure 2: Biocatalytic workflow for the asymmetric reduction of the keto ester.

Protocol:

  • Buffer Preparation: Phosphate buffer (100 mM, pH 7.0) containing

    
     (2 mM).[1]
    
  • Cofactor System: Add NADP+ (1.0 mM) and Glucose (1.5 eq) + Glucose Dehydrogenase (GDH) for cofactor regeneration.[1]

  • Enzyme Addition: Add selected KRED (e.g., Codexis KRED-P1 series or equivalent) at 5-10 wt% loading relative to substrate.[1]

  • Reaction: Add substrate (dissolved in 5% DMSO) to the buffer. Stir at 30°C.

  • Workup: Extract with MTBE. The enzyme remains in the aqueous phase.

Analytical & Quality Control

Data Summary Table

ParameterChemo-Catalytic (ATH)Biocatalytic (KRED)
Catalyst RuCl(p-cymene)[(R,R)-TsDPEN]Engineered Ketoreductase
Conditions DCM, HCOOH/TEA, 25°CpH 7 Buffer, 30°C
Typical Yield 85 - 92%90 - 98%
Typical ee 94 - 97%> 99%
Scalability High (kg scale)High (requires fermenter for enzyme)

Chromatographic Methods:

  • HPLC Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (90:[1]10) with 0.1% TFA.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (carbonyl absorption).[1]

  • Retention Times:

    • (R)-Enantiomer: ~8.5 min[1]

    • (S)-Enantiomer: ~11.2 min[1]

    • Note: Times vary by column age and exact mobile phase composition.

References

  • Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102.[1][7] Link[1]

  • Ohkuma, T., et al. (2000).[1] Asymmetric Hydrogenation of

    
    -Keto Esters. Journal of the American Chemical Society, 122(27), 6510–6511. Link[1]
    
  • Hollmann, F., et al. (2011).[1] Biocatalytic reduction of

    
    -keto acids and their esters. Green Chemistry, 13, 226-265.[1] Link
    
  • Sigma-Aldrich. (2023).[1] Product Specification: this compound.[1] Link

  • ChemicalBook. (2023).[1] this compound Properties and Suppliers. Link

Application Notes and Protocols for the Catalytic Hydrogenation of tert-Butylcyclohexyl Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Saturated Cyclohexyl Derivatives

Derivatives of 4-tert-butylcyclohexyl acetic acid are valuable intermediates and final products in various chemical industries, most notably in the fragrance and pharmaceutical sectors. The saturation of the cyclohexyl ring through catalytic hydrogenation is a critical transformation that significantly influences the molecule's conformational properties and, consequently, its biological activity or olfactory profile. For instance, the cis and trans isomers of the related 4-tert-butylcyclohexyl acetate possess distinct woody and floral scents, respectively, making stereochemical control paramount in fragrance applications.[1] This guide provides a comprehensive overview of the theoretical principles and practical methodologies for the catalytic hydrogenation of tert-butylcyclohexyl acetic acid derivatives, with a focus on achieving high conversion and stereoselectivity.

Theoretical Background: Mechanism and Stereochemical Control

Catalytic hydrogenation is a chemical reaction that involves the addition of hydrogen (H₂) across a double or triple bond in a substrate, facilitated by a metal catalyst.[2] The process is fundamental in organic synthesis for the saturation of hydrocarbons.[2]

The Mechanism of Heterogeneous Catalytic Hydrogenation

The most widely accepted mechanism for heterogeneous catalytic hydrogenation on a solid metal surface, such as palladium on carbon (Pd/C) or platinum (Pt), involves a series of steps:

  • Adsorption of Reactants: Both the unsaturated substrate (the tert-butylcyclohexyl acetic acid derivative) and molecular hydrogen are adsorbed onto the surface of the metal catalyst.[3][4]

  • Dissociation of Hydrogen: The H-H bond in molecular hydrogen is cleaved, and the individual hydrogen atoms bind to the catalyst surface.[2]

  • Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the carbons of the double bond in the substrate.[2][4] This typically occurs in a syn-addition fashion, where both hydrogen atoms add to the same face of the double bond.[5]

  • Desorption of the Product: The saturated product, being more weakly adsorbed, detaches from the catalyst surface, freeing up active sites for further reaction cycles.[4]

The reaction is exothermic, with the formation of two new C-H sigma bonds being more energetically favorable than the cleavage of a C-C pi bond and an H-H bond.[5] Despite the favorable thermodynamics, a catalyst is essential to lower the high activation energy of the reaction.[4]

Controlling Stereoselectivity: The Role of the Catalyst

The stereochemical outcome of the hydrogenation of substituted cyclohexene rings is heavily influenced by the choice of catalyst and reaction conditions. The bulky tert-butyl group typically locks the cyclohexane ring in a chair conformation, influencing the accessibility of the double bond to the catalyst surface.

  • Raney Nickel: This catalyst is known to favor the formation of the trans-isomer in the hydrogenation of related 4-tert-butylphenol.[1]

  • Rhodium-based Catalysts: In contrast, rhodium on carbon (Rh/C) or other rhodium catalysts tend to yield a higher percentage of the cis-isomer.[1] The presence of additives like hydrogen chloride or sulfuric acid can further enhance the selectivity for the cis-isomer when using a rhodium catalyst.[6]

This selectivity is crucial as the biological and physical properties of the cis and trans isomers of tert-butylcyclohexyl derivatives can differ significantly.

Experimental Protocols

The following protocols provide a general framework for the catalytic hydrogenation of tert-butylcyclohexyl acetic acid derivatives. Researchers should note that optimal conditions (temperature, pressure, solvent, and catalyst loading) may vary depending on the specific substrate and desired outcome.

Protocol 1: Heterogeneous Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is a standard method for general-purpose hydrogenation and is expected to yield a mixture of cis and trans isomers.

Materials:

  • Unsaturated tert-butylcyclohexyl acetic acid derivative

  • Palladium on Carbon (5% or 10% Pd loading)[3]

  • Solvent (e.g., Ethanol, Ethyl Acetate, or Acetic Acid)[4]

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Filtration aid (e.g., Celite®)

  • Parr shaker or similar hydrogenation apparatus

Procedure:

  • Reactor Setup: Ensure the hydrogenation reactor is clean, dry, and equipped with a magnetic stir bar or mechanical stirrer.

  • Charging the Reactor: In a fume hood, add the unsaturated tert-butylcyclohexyl acetic acid derivative to the reactor. Dissolve the substrate in a suitable solvent (e.g., ethanol).[4]

  • Catalyst Addition: Carefully add the Pd/C catalyst to the reaction mixture under a stream of inert gas. The catalyst loading is typically between 1-10 mol% relative to the substrate.

  • Inerting the System: Seal the reactor and purge the system with an inert gas (nitrogen or argon) several times to remove all oxygen.

  • Hydrogenation: Introduce hydrogen gas to the desired pressure (typically 1-5 atm, but can be higher). Begin stirring and heat the reaction to the desired temperature (e.g., 25-80 °C).

  • Monitoring the Reaction: The reaction progress can be monitored by the uptake of hydrogen or by analytical techniques such as TLC, GC, or NMR on aliquots taken from the reaction mixture.

  • Reaction Completion and Work-up: Once the reaction is complete (no further hydrogen uptake), stop the stirring and heating. Allow the reactor to cool to room temperature. Carefully vent the excess hydrogen and purge the system with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst may be pyrophoric and should not be allowed to dry in the air.[3] Quench the filter cake with water immediately after filtration.

  • Product Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude product.

  • Purification and Analysis: Purify the product by recrystallization or chromatography as needed. Analyze the cis/trans isomer ratio using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Stereoselective Hydrogenation using a Rhodium Catalyst for High cis-Isomer Content

This protocol is adapted for achieving a higher proportion of the cis-isomer, which is often desired in fragrance applications.[1]

Materials:

  • Unsaturated tert-butylcyclohexyl acetic acid derivative

  • Rhodium on Carbon (Rh/C) or Rhodium on Alumina (Rh/Al₂O₃)

  • Solvent (e.g., alkanes, ethers, or alcohols)[6]

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • (Optional) Additive: Hydrogen chloride or sulfuric acid[6]

  • Filtration aid (e.g., Celite®)

  • Hydrogenation apparatus

Procedure:

  • Reactor Setup and Charging: Follow steps 1 and 2 from Protocol 1.

  • Catalyst and Additive Addition: Add the rhodium catalyst to the reaction mixture under an inert atmosphere. If an acidic additive is used to enhance cis-selectivity, it should be added at this stage in a catalytic amount.

  • Inerting and Hydrogenation: Proceed with steps 4 and 5 from Protocol 1. The reaction temperature for high cis-selectivity is often in the range of 40-80°C.[7]

  • Monitoring and Work-up: Follow steps 6 and 7 from Protocol 1.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the rhodium catalyst.

  • Product Isolation and Analysis: Isolate the product as described in step 9 of Protocol 1. Analyze the product to determine the yield and the cis/trans isomer ratio.

Data Presentation

ParameterTypical RangeNotes
Substrate Concentration 0.1 - 1.0 MHigher concentrations may require more efficient stirring.
Catalyst Pd/C, PtO₂, Raney Ni, Rh/CChoice of catalyst is critical for stereoselectivity.[1]
Catalyst Loading 0.5 - 10 wt%Higher loading can increase reaction rate but also cost.[6]
Solvent Ethanol, Ethyl Acetate, Acetic Acid, AlkanesSolvent choice can influence reaction rate and selectivity.[8]
Hydrogen Pressure 1 - 50 atmHigher pressure generally increases the reaction rate.
Temperature 25 - 100 °CHigher temperatures can sometimes lead to side reactions or decreased selectivity.[7]
Reaction Time 1 - 24 hoursMonitored by hydrogen uptake or analytical methods.

Visualizations

experimental_workflow sub Substrate & Solvent in Reactor cat Add Catalyst (e.g., Pd/C) sub->cat purge1 Purge with Inert Gas cat->purge1 h2 Introduce H₂ (Pressure & Temp) purge1->h2 react Stir and React h2->react monitor Monitor Progress (H₂ uptake, GC) react->monitor monitor->react Incomplete cool Cool and Vent monitor->cool Complete purge2 Purge with Inert Gas cool->purge2 filter Filter Catalyst (e.g., Celite®) purge2->filter evap Solvent Evaporation filter->evap product Crude Product evap->product purify Purification (e.g., Chromatography) product->purify final_product Pure Product purify->final_product

Caption: Experimental workflow for catalytic hydrogenation.

reaction_pathway start Unsaturated tert-Butylcyclohexyl Acetic Acid Derivative intermediate Adsorbed Intermediate on Catalyst Surface start->intermediate + H₂ + Catalyst cis_product cis-Product intermediate->cis_product Syn-addition (e.g., Rh/C) trans_product trans-Product intermediate->trans_product Syn-addition (e.g., Raney Ni)

Caption: Simplified reaction pathway for stereoselective hydrogenation.

Safety Considerations

  • Pyrophoric Catalysts: Hydrogenation catalysts, particularly Raney Nickel and Palladium on Carbon, can be pyrophoric when exposed to air after being used in a reaction.[3] It is crucial to handle the spent catalyst under a blanket of inert gas or to quench it with water immediately after filtration.

  • Flammable Hydrogen Gas: Hydrogen gas is highly flammable and forms explosive mixtures with air.[3] All hydrogenation reactions should be conducted in a well-ventilated fume hood, and all equipment should be properly grounded to prevent static discharge.

  • Pressure Equipment: When working with high-pressure hydrogenation, ensure that the reactor is rated for the intended pressure and temperature and has been properly maintained and inspected.

Troubleshooting

  • Slow or Incomplete Reaction:

    • Inactive Catalyst: The catalyst may have been deactivated by exposure to air or impurities. Use fresh, high-quality catalyst.

    • Catalyst Poisoning: Certain functional groups or impurities (e.g., sulfur compounds, amines) can poison the catalyst.[8] Purify the starting material if necessary.

    • Insufficient Agitation: Inadequate mixing can lead to poor contact between the reactants and the catalyst. Increase the stirring rate.

    • Low Hydrogen Pressure or Temperature: Increase the hydrogen pressure and/or temperature within safe operating limits.

  • Poor Stereoselectivity:

    • Incorrect Catalyst Choice: The choice of catalyst is the primary factor influencing stereoselectivity. Refer to the theoretical background section for guidance.

    • Reaction Conditions: Temperature and solvent can also affect the isomer ratio. A systematic optimization of these parameters may be necessary.

References

  • First Evidence That the Mechanism of Catalytic Hydrogenation with Homogeneous Palladium and Rhodium Catalysts Is Strongly Influenced by Substrate Polarity. Journal of the American Chemical Society.
  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry.
  • HYDROGENATION | FACT SHEET. Stanford Environmental Health & Safety.
  • 4-tert-Butylcyclohexyl acetate | 32210-23-4. ChemicalBook.
  • Catalytic Hydrogenation. Chemistry LibreTexts.
  • Hydrogenation. Wikipedia.
  • Process for the preparation of 4-tert.-butylcyclohexyl acetate. Google Patents.
  • The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois.
  • Process for preparing 4-tert.-butylcyclohexanol. European Patent Office.

Sources

Application Note: Recrystallization and Purification of 2-(4-Tert-butylcyclohexyl)-2-hydroxyacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the purification and recrystallization protocols for 2-(4-Tert-butylcyclohexyl)-2-hydroxyacetic acid , a critical chiral intermediate in the synthesis of pharmaceutical agents (e.g., ACAT inhibitors) and resolving agents. The presence of the bulky tert-butyl group at the 4-position of the cyclohexane ring creates a rigid conformational anchor, leading to distinct cis and trans diastereomers. This guide focuses on the thermodynamic control of crystallization to maximize the yield of the desired diastereomer (typically trans-diequatorial) and the removal of process impurities such as 4-tert-butylcyclohexanone.

Chemical Context & Impurity Profile[1][2][3]

The Conformational Anchor

The molecule features a 4-tert-butyl group which, due to its steric bulk, locks the cyclohexane ring into a chair conformation where the tert-butyl group occupies the equatorial position. This restricts the ring flipping mechanism, making the separation of diastereomers (cis/trans relative to the hydroxyacetic acid side chain) feasible via fractional recrystallization.

Critical Impurities

Effective purification requires targeting three specific impurity classes:

  • Diastereomers: The cis-isomer (axial substitution) vs. the trans-isomer (equatorial substitution).

  • Starting Materials: Unreacted 4-tert-butylcyclohexanone or 4-tert-butylcyclohexanol.

  • Reaction Byproducts: Over-oxidized ketocarboxylic acids or dehydration products (alkenes).

Physicochemical Profile & Solubility

The compound exhibits a "biphilic" nature: a polar


-hydroxy acid head group and a lipophilic tert-butylcyclohexyl tail.

Table 1: Solubility Mapping (at 25°C)

Solvent ClassSpecific SolventSolubilityApplication
Polar Protic Methanol, EthanolHighDissolution solvent (Solvent A)
Polar Aprotic Ethyl Acetate, THFModerate/HighIdeal for cooling crystallization
Aromatic TolueneModerateGood for high-temp dissolution
Alkanes Heptane, HexaneLow/InsolubleAnti-solvent (Solvent B)
Chlorinated DCM, ChloroformHighExtraction only (not for cryst.)
Aqueous WaterInsolubleWash solvent (removes mineral salts)

Protocol A: Solvent System Selection (Design Space)

Before bulk processing, a solvent screen is required to determine the metastable zone width (MSZW). Use the following logic flow to select the optimal system for your specific crude purity.

SolventSelection Start Start: Analyze Crude Purity CheckPurity Is Crude Purity > 85%? Start->CheckPurity HighPurity High Purity Route CheckPurity->HighPurity Yes LowPurity Low Purity Route CheckPurity->LowPurity No SingleSolvent Single Solvent System (Toluene or Ethyl Acetate) HighPurity->SingleSolvent BinarySystem Binary System (EtOAc + Heptane) LowPurity->BinarySystem Action1 Reflux to Dissolve SingleSolvent->Action1 BinarySystem->Action1 Action2 Hot Filtration Action1->Action2 Action3 Slow Cooling (10°C/hr) Action2->Action3

Figure 1: Decision tree for selecting the crystallization solvent system based on initial crude purity.

Protocol B: Bulk Recrystallization (Standard Procedure)

This protocol utilizes a Toluene/Heptane or Ethyl Acetate/Heptane system. Toluene is preferred for removing non-polar impurities, while Ethyl Acetate is preferred for higher recovery yields.

Materials
  • Crude this compound

  • Solvent A: Ethyl Acetate (HPLC Grade)

  • Solvent B: n-Heptane (HPLC Grade)

  • Equipment: Jacketed glass reactor with overhead stirring, reflux condenser, temperature probe.

Step-by-Step Methodology
  • Dissolution (Saturation):

    • Charge the crude solid into the reactor.

    • Add Solvent A (Ethyl Acetate) at a ratio of 5 mL per gram of solid.

    • Heat the mixture to reflux (approx. 77°C) with moderate stirring (200 RPM).

    • Checkpoint: If solids remain after 15 minutes at reflux, add Solvent A in 0.5 mL/g increments until fully dissolved.

  • Hot Filtration (Polishing):

    • While maintaining the temperature above 70°C, filter the solution through a pre-heated sintered glass funnel (or Celite pad) to remove insoluble particulates (salts, catalyst residues).

    • Return the clear filtrate to the reactor.

  • Anti-Solvent Addition (Cloud Point):

    • Maintain temperature at 65-70°C .

    • Slowly add Solvent B (Heptane) dropwise until a faint, persistent turbidity (cloud point) is observed.

    • Add a small volume of Solvent A (approx 5-10% of initial volume) to clear the solution back to transparency.

  • Seeding (Nucleation Control):

    • Cool the solution to 55°C .

    • Add seed crystals (0.1 wt% of pure target compound) to induce controlled nucleation.

    • Critical: Hold temperature at 55°C for 30 minutes to allow the seed bed to mature. This prevents "oiling out."

  • Controlled Cooling:

    • Ramp the temperature down to 0-5°C at a rate of 10°C per hour .

    • Note: Rapid cooling will trap the cis-isomer and impurities in the crystal lattice.

  • Isolation and Drying:

    • Filter the slurry under vacuum.

    • Wash the filter cake with cold (0°C) 1:3 Ethyl Acetate:Heptane mixture.

    • Dry the solid in a vacuum oven at 45°C for 12 hours.

Protocol C: Diastereomeric Enrichment (Advanced)

If the cis/trans ratio is unsatisfactory after Protocol B, use this "Digestive Ripening" technique.

  • Suspend the solid in 10 volumes of Toluene .

  • Heat to 80°C (below reflux, partial solubility).

  • Stir vigorously for 4 hours .

    • Mechanism:[1][2][3][4] The thermodynamically less stable isomer (often the cis or mixed lattice) will dissolve and re-deposit onto the more stable trans crystals (Ostwald Ripening).

  • Cool slowly to 20°C and filter.

Analytical Validation

To verify the integrity of the purification, the following analytical methods are required.

HPLC Method (Purity & Diastereomer Ratio)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water

    • B: Acetonitrile

  • Gradient: 40% B to 90% B over 20 minutes.

  • Detection: UV at 210 nm (carbonyl/carboxyl absorption).

  • Expectation: The trans-isomer typically elutes later than the cis-isomer due to the equatorial projection of the hydrophobic tail interacting more strongly with the C18 phase.

H-NMR (Structural Confirmation)
  • Solvent: DMSO-d6 or CDCl3.

  • Key Signal: Observe the proton at the C1 position (attached to the hydroxyl group). The coupling constant (

    
    ) will differ between axial and equatorial orientations, allowing quantification of the diastereomeric ratio.
    

Process Workflow Diagram

RecrystallizationWorkflow Crude Crude Input (Solid) Dissolver Reactor: Dissolution & Seeding Crude->Dissolver Filter Hot Filtration (Remove Insolubles) Dissolver->Filter 75°C Crystallizer Controlled Cooling (55°C -> 5°C) Dissolver->Crystallizer Seeded Filter->Dissolver Return Filtrate Separator Filtration & Wash Crystallizer->Separator Dryer Vacuum Drying Separator->Dryer Final Pure Product (>99%) Dryer->Final

Figure 2: Operational workflow for the bulk recrystallization process.

References

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Eliel, E.L., et al. "Conformational Analysis of 4-tert-butylcyclohexyl derivatives." Journal of the American Chemical Society, 1957. (Foundational theory on the "locking" effect of the tert-butyl group).
  • Sumitomo Chemical Co. "Process for preparing 4-tert-butylcyclohexanol."[4] European Patent EP0755910A2.[4] Link (Describes the hydrogenation and purification of the precursor cyclohexyl ring system).

  • NIST Chemistry WebBook. "4-tert-Butylcyclohexyl acetate."[5] Link (Physical property data for the structural analog).

  • Anderson, N.G.Practical Process Research & Development. Academic Press, 2000. (Source for solvent selection and "oiling out" troubleshooting).

Sources

Application Notes & Protocols: Leveraging 2-(4-tert-butylcyclohexyl)-2-hydroxyacetic Acid as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-(4-tert-butylcyclohexyl)-2-hydroxyacetic acid. We move beyond simple procedural lists to explore the chemical rationale behind its application, offering detailed, field-tested protocols for its integration into active pharmaceutical ingredient (API) synthesis. This guide emphasizes self-validating experimental design, robust quality control, and a deep understanding of the intermediate's role in shaping the properties of the final drug candidate.

Introduction: The Strategic Value of a Bulky α-Hydroxy Acid Intermediate

In the landscape of modern drug discovery, the selection of building blocks is a critical determinant of a program's success. Intermediates are not merely passive components but active contributors to a final molecule's pharmacological and pharmacokinetic profile. This compound is an exemplary scaffold, offering a unique combination of structural features that medicinal chemists can exploit.

Its structure is characterized by two key motifs:

  • The 4-tert-butylcyclohexyl group: This bulky, lipophilic moiety is instrumental in modulating a molecule's interaction with biological targets. The tert-butyl group acts as a conformational lock, influencing the orientation of the cyclohexane ring and, by extension, the entire molecule. This can enhance binding affinity to hydrophobic pockets in target proteins and improve pharmacokinetic properties such as membrane permeability and metabolic stability.

  • The α-hydroxy acid function: This chiral center provides a versatile handle for stereospecific chemical transformations, most commonly the formation of amide bonds. The hydroxyl group can also participate in hydrogen bonding with target residues, further anchoring the drug candidate in its binding site.

The utility of this intermediate is prominently demonstrated in the synthesis of advanced drug candidates, including potent CCR5 antagonists, where these structural features are crucial for high-affinity binding and desirable drug-like properties.[1] This guide will use a representative synthetic application to illustrate its practical use.

Section 1: Physicochemical Properties and Safe Handling

Before utilization in any synthetic protocol, a thorough understanding of the intermediate's properties and safety requirements is paramount.

Key Properties

The following table summarizes the essential physicochemical data for this compound.

PropertyValueSource / Note
CAS Number 1520651-44-8ChemicalBook[2]
Molecular Formula C₁₂H₂₂O₃Derived from structure
Molecular Weight 214.30 g/mol Derived from formula
Appearance White to off-white powder or crystalsTypical for similar compounds[3]
Purity ≥95%Typical commercial specification[3]
Storage Sealed in a dry environment at room temperatureRecommended for stability[3]
Safety, Handling, and Storage Protocols

While a substance-specific Safety Data Sheet (SDS) is the definitive source of safety information, the following general protocols, derived from related chemical structures, provide a baseline for safe laboratory practice.[4][5]

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4]

  • Safe Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[4] Keep away from heat, sparks, and open flames.[6]

  • Storage: Store in a tightly closed, original container in a cool, dry, and well-ventilated place.[4][6] Avoid contact with incompatible materials such as strong oxidizing agents, strong acids, and bases.[4]

  • Disposal: Dispose of waste materials and contaminated packaging in accordance with local, regional, and national regulations. Do not allow the product to enter drains or waterways.[4][6]

Section 2: Application in API Synthesis: A Protocol for Amide Bond Formation

The primary utility of this compound in pharmaceutical synthesis is as a carboxylic acid component in amide coupling reactions. This protocol details a representative coupling procedure, which is a cornerstone of many API syntheses.

Causality in Experimental Design

The goal of this protocol is to form a stable amide bond between the intermediate and a primary or secondary amine with high yield and minimal side reactions, particularly racemization at the chiral center.

  • Choice of Coupling Reagent: We select HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as the coupling reagent. HATU is highly efficient, known for rapid activation of the carboxylic acid, which suppresses the potential for racemization of the α-carbon—a critical consideration for maintaining stereochemical integrity.

  • Role of the Base: A non-nucleophilic organic base, DIPEA (N,N-Diisopropylethylamine) , is used to neutralize the HCl or TFA salts often associated with amine starting materials and to facilitate the coupling reaction without competing as a nucleophile.

  • Solvent Selection: DMF (Dimethylformamide) is chosen for its excellent solvating power for a wide range of organic molecules, ensuring the reaction proceeds in a homogeneous phase.

Synthetic Workflow Overview

The following diagram illustrates the general workflow for incorporating the intermediate into a larger molecule via amide coupling.

G cluster_start Starting Materials cluster_reaction Reaction Core cluster_process Workup & Purification cluster_end Final Product A 2-(4-tert-butylcyclohexyl) -2-hydroxyacetic acid C Amide Coupling (HATU, DIPEA, DMF) A->C B Amine Component (e.g., R-NH2) B->C D Aqueous Workup (Extraction) C->D Reaction Quench E Purification (Column Chromatography) D->E Crude Product F Target API Precursor E->F Purified Product

Caption: Workflow for API precursor synthesis via amide coupling.

Detailed Laboratory Protocol

Protocol 2.3.1: Synthesis of an N-Alkyl-2-(4-tert-butylcyclohexyl)-2-hydroxyacetamide

  • Reagent Preparation:

    • To a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

    • Add the desired amine component (e.g., benzylamine) (1.05 eq).

    • Dissolve the starting materials in anhydrous DMF (approx. 0.1 M concentration relative to the acid).

  • Coupling Agent Addition:

    • To the stirred solution, add HATU (1.1 eq). A slight exotherm may be observed.

    • Add DIPEA (2.5 eq) dropwise. The reaction mixture may turn from colorless to pale yellow.

  • Reaction Monitoring:

    • Stir the reaction at room temperature (20-25 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed (typically 2-4 hours).

  • Aqueous Workup:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and a 5% aqueous solution of LiCl (to help break up DMF emulsions).

    • Wash the organic layer sequentially with:

      • Saturated aqueous NaHCO₃ (to remove acidic residues).

      • Water.

      • Saturated aqueous NaCl (brine, to remove residual water).

    • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Use a gradient elution system, typically starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate in vacuo to yield the purified amide.

Section 3: Quality Control and Analytical Protocols

Rigorous quality control (QC) is non-negotiable in pharmaceutical development. The identity and purity of the intermediate and the synthesized product must be unequivocally confirmed.

Quality Control Workflow

G cluster_input Sample cluster_analysis Analytical Tests cluster_decision Decision cluster_output Result A Received Sample (Intermediate or Product) B Purity Check: HPLC-UV A->B C Identity Check: LC-MS A->C D Structural Check: NMR Spectroscopy A->D E Meets Specification? B->E C->E D->E F Pass E->F Yes G Fail E->G No

Caption: Standard quality control workflow for pharmaceutical intermediates.

Protocol for Purity Assessment by HPLC

This protocol is a general method for assessing the purity of the intermediate and the final coupled product, adaptable based on specific molecular properties.[7][8][9]

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good separation for moderately polar to non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape for carboxylic acids and amines.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5% B to 95% B over 15 minutesA gradient elution is necessary to resolve starting materials, products, and impurities with different polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Detection UV at 220 nm or 254 nm220 nm is suitable for detecting amide bonds; 254 nm is effective if an aromatic ring is present in the amine component.
Injection Volume 10 µLStandard injection volume.

Expected Outcome: A successful purification should result in a chromatogram showing a single major peak with >98% peak area.

Protocols for Structural Confirmation
  • Liquid Chromatography-Mass Spectrometry (LC-MS): Use an Electrospray Ionization (ESI) source. For the starting acid, expect to see the [M-H]⁻ ion in negative mode. For the final amide product, expect the [M+H]⁺ ion in positive mode. This confirms the correct molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Confirm the presence of characteristic peaks, such as the signals for the tert-butyl group (singlet, ~0.8-1.0 ppm), the cyclohexyl protons, and the α-proton next to the hydroxyl group. Upon amide formation, the chemical shift of the α-proton will change, and new signals corresponding to the amine component will appear.

    • ¹³C NMR: Confirm the correct number of carbon signals and the presence of the carbonyl carbon (~170-175 ppm).

Section 4: Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction Yield 1. Inactive coupling reagent (hydrolyzed HATU).2. Insufficient base.3. Poor quality (wet) solvent.1. Use fresh, properly stored HATU.2. Ensure ≥2.0 equivalents of DIPEA are used, especially if the amine is an HCl salt.3. Use anhydrous grade DMF from a sealed bottle.
Incomplete Reaction 1. Insufficient reaction time.2. Steric hindrance from a bulky amine.1. Extend reaction time and continue monitoring by LC-MS.2. Gently warm the reaction to 40-50 °C. Consider an alternative, more potent coupling agent if necessary.
Product is Impure After Workup 1. Emulsion formation during extraction.2. Co-elution of impurities during chromatography.1. Add brine (sat. NaCl) or use a different extraction solvent (e.g., DCM).2. Optimize the chromatography gradient; make it shallower to improve resolution. Try a different solvent system.
Evidence of Racemization 1. Reaction temperature too high.2. Base is too strong or nucleophilic.1. Maintain reaction at room temperature or below.2. Ensure a non-nucleophilic base like DIPEA is used. Avoid bases like triethylamine if racemization is a concern.

Conclusion

This compound is a high-value intermediate that provides a direct route to incorporating key structural motifs essential for modern drug design. Its bulky hydrophobic group and versatile α-hydroxy acid handle allow for the systematic optimization of lead compounds. By employing robust, well-understood protocols for its incorporation and validating each step with rigorous analytical chemistry, research and development teams can significantly accelerate their discovery programs. The methodologies and insights provided in this guide serve as a comprehensive starting point for leveraging this powerful building block in the synthesis of next-generation therapeutics.

References

  • Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • SAFETY DATA SHEET: 2-tert-Butylcyclohexyl acetate. Perfumer's Apprentice. [Link]

  • SAFETY DATA SHEET: Glade® PlugIns® Scented Oil - Apple Cinnamon. RBNAinfo. [Link]

  • Reyes, E., et al. (2025). Multi-technique strategy for the characterization of carboxylic acids and aromatic compounds in Kraft black liquors. Journal of Chromatography B. [Link]

  • Synthetic method for 4-tertiary butyl cyclohexaneacetic acid.
  • 2-(4-tert-Butylcyclohexyl)acetic acid. PubChem. [Link]

  • Process for the preparation of 4-tert.-butylcyclohexyl acetate.
  • Processes for preparing 4-tert.-butylcyclohexanol and 4-tert.-butylcyclohexyl acetate.
  • Synthesis of New Bicyclic Hydroxamic Acids with Cytotoxic Activity. SciELO México. [Link]

  • Liquid chromatographic method for the determination of nine phenolic antioxidants in butter oil: collaborative study. PubMed. [Link]

  • HPLC Analysis of Phenolic Antioxidants. AOCS Methods. [Link]

  • Intermediates for Pharma. Midas Pharma. [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. [Link]

  • Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist. ScienceDirect. [Link]

  • Gas chromatography/mass spectrometry method for determination and confirmation of BHA, BHT and TBHQ in vegetarian ready to eat meals. Trade Science Inc. [Link]

  • Medicine/Food/ Aroma/Chemical Intermediates. Otsuka Chemical Co., Ltd. [Link]

  • Pharma-Intermediates. Jaytick Chemicals Inc. [Link]

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Topic: Esterification Reaction Conditions for 2-(4-Tert-butylcyclohexyl)-2-hydroxyacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

Abstract

The esterification of 2-(4-tert-butylcyclohexyl)-2-hydroxyacetic acid presents a significant synthetic challenge due to substantial steric hindrance from the bulky tert-butylcyclohexyl group adjacent to the reactive carboxylic acid and α-hydroxy moieties. This guide provides a detailed analysis of suitable esterification strategies, moving beyond standard textbook procedures to address the specific demands of this substrate. We dissect the mechanistic basis for method selection, offering detailed, field-tested protocols for the highly effective Steglich esterification, a chemoselective boric acid-catalyzed Fischer-type reaction, and an overview of enzymatic approaches. The causality behind reagent choice, reaction parameter optimization, and troubleshooting is explained to equip researchers with a robust framework for synthesizing esters of this valuable pharmaceutical intermediate.

Introduction: The Synthetic Challenge

This compound is a molecule of interest in medicinal chemistry and drug development. Its structure, featuring a bulky, lipophilic tert-butylcyclohexyl group, is often designed to enhance binding affinity to biological targets. The presence of both a carboxylic acid and a secondary α-hydroxy group makes it a versatile building block. However, the very features that make it medicinally interesting also create significant hurdles for chemical synthesis, particularly for esterification.

The primary challenge is severe steric hindrance around the carboxylic acid. The large cyclohexane ring restricts access to the carbonyl carbon, slowing down reactions and often leading to low yields with standard methods. Therefore, successful esterification requires carefully selected conditions that can overcome this spatial blockade while preserving the α-hydroxy group. This document serves as a senior-level guide to navigating these challenges.

Mechanistic Considerations for Method Selection

Choosing an appropriate esterification method requires a clear understanding of the reaction mechanisms and how they interact with a sterically demanding substrate.

Fischer-Speier Esterification: The Classical Approach Re-evaluated

The Fischer-Speier esterification is the quintessential acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] While economical and straightforward, it is an equilibrium-controlled process.[3][4]

  • Mechanism: The reaction begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon.[5] The alcohol then performs a nucleophilic attack on this activated carbon. Subsequent proton transfers and elimination of a water molecule yield the ester.[1]

  • Causality for Hindered Substrates: For this compound, the nucleophilic attack by the alcohol is severely impeded. To achieve reasonable conversion, the equilibrium must be aggressively shifted towards the products.[1] This is typically done by using a large excess of the alcohol as the solvent and by actively removing water as it forms, for instance, with a Dean-Stark apparatus.[1][4] However, the harsh conditions (reflux temperatures, strong acid) can be problematic for complex molecules.

  • A Chemoselective Alternative: A significant refinement for α-hydroxy acids is the use of boric acid as a catalyst. Boric acid has been shown to selectively catalyze the esterification of α-hydroxycarboxylic acids in the presence of other carboxylic acids, proceeding under milder, ambient temperature conditions.[6] This selectivity arises from the formation of a borate-ester intermediate that activates the carboxylic acid for nucleophilic attack. This makes it a highly attractive and specialized variant of the Fischer method for this specific substrate class.

Steglich Esterification: The Method of Choice for Hindered Systems

The Steglich esterification is a powerful, mild method that is particularly well-suited for substrates that are sterically demanding or sensitive to acid.[7][8] It is not an equilibrium reaction, as the water formed is consumed by a coupling reagent.[9]

  • Mechanism: The reaction employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), to activate the carboxylic acid. The acid adds to the carbodiimide to form a highly reactive O-acylisourea intermediate.[7] In the presence of 4-dimethylaminopyridine (DMAP), this intermediate transfers its acyl group to DMAP, forming an even more reactive acylpyridinium salt.[10] The alcohol then readily attacks this "active ester" to form the final product, regenerating the DMAP catalyst. The carbodiimide is consumed, forming a urea byproduct (e.g., dicyclohexylurea, DCU).[9]

  • Causality and Expertise: The key to the Steglich reaction's success with hindered substrates is the in situ formation of the highly reactive O-acylisourea and subsequent acylpyridinium intermediates. These are far more electrophilic than a protonated carboxylic acid, allowing the reaction to proceed under mild, room-temperature conditions.[9] DMAP is a crucial component; it acts as an acyl transfer catalyst that suppresses a common side reaction where the O-acylisourea rearranges to a stable, unreactive N-acylurea.[7][10] For this reason, the Steglich esterification is often the most reliable and highest-yielding method for molecules like this compound.

Enzymatic Esterification: A Green and Selective Alternative

Biocatalysis using lipases offers an exceptionally mild and often highly selective route to ester synthesis.[11] These reactions can be performed in organic solvents or even solvent-free systems under near-ambient conditions.[12][13]

  • Mechanism: Lipases catalyze esterification via a two-step "ping-pong" mechanism. First, the carboxylic acid acylates a serine residue in the enzyme's active site, releasing water. Second, the alcohol attacks this acyl-enzyme intermediate, forming the ester and regenerating the enzyme.

  • Causality and Application: The primary advantage is the high selectivity (chemoselectivity, regioselectivity, and enantioselectivity) that can be achieved under very mild conditions, which is ideal for complex pharmaceutical intermediates.[14] However, the steric bulk of the substrate can be a major limitation, as it may not fit into the enzyme's active site.[15] Therefore, successful enzymatic esterification requires screening a panel of different lipases (e.g., Novozym 435, Candida rugosa lipase) and optimizing reaction parameters such as temperature, solvent, and water activity.[12][16]

Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood.

Protocol 1: Chemoselective Esterification using Boric Acid

This protocol is designed for the selective esterification of the α-hydroxy acid under mild conditions.[6] It is particularly useful for producing simple methyl or ethyl esters.

Materials and Reagents:

  • This compound

  • Boric acid (H₃BO₃)

  • Methanol or Ethanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • To a solution of this compound (1.0 eq) in the desired alcohol (e.g., methanol, used as solvent, approx. 0.2 M concentration), add boric acid (0.2 eq).

  • Stir the mixture at room temperature (20-25 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take 12-48 hours depending on the alcohol used.

  • Once the starting material is consumed, remove the excess alcohol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane (DCM).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine. This removes unreacted acid and the boric acid catalyst.[6]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude ester.

  • Purify the product by flash column chromatography on silica gel if necessary.

Protocol 2: Steglich Esterification using EDC and DMAP

This is the recommended primary protocol for a wide range of alcohols due to its effectiveness with sterically hindered substrates.[7][9]

Materials and Reagents:

  • This compound

  • Alcohol of choice (e.g., isopropanol, benzyl alcohol)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 1 M aqueous hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, nitrogen inlet/drying tube

  • Magnetic stirrer and stir bar

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1-0.2 eq) in anhydrous DCM (approx. 0.1-0.2 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.5 eq) portion-wise to the stirred solution over 5-10 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic solution sequentially with 1 M HCl (to remove DMAP and any unreacted EDC), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The byproduct, N-(3-dimethylaminopropyl)-N'-ethylurea, is water-soluble and should be largely removed during the aqueous workup.

  • Purify the crude product via flash column chromatography.

Visualization of Workflows

A logical approach is critical for selecting and executing the correct esterification strategy.

G cluster_input Inputs cluster_decision Method Selection cluster_protocols Protocols cluster_output Outcome Start Substrate: 2-(4-tert-butylcyclohexyl) -2-hydroxyacetic acid Decision Evaluate Steric Hindrance & Acid Sensitivity of Alcohol Start->Decision Alcohol Desired Alcohol (Primary, Secondary, Tertiary) Alcohol->Decision Steglich Steglich Esterification (EDC, DMAP) Decision->Steglich  Primary Choice:  General purpose, handles  high steric hindrance well Boric Boric Acid Catalysis (Chemoselective Fischer) Decision->Boric  Simple Alcohols (MeOH, EtOH):  Mild, chemoselective option Enzymatic Enzymatic Method (Lipase Screening) Decision->Enzymatic  'Green' Alternative:  Requires screening,  mildest conditions Product Purified Ester Steglich->Product Boric->Product Enzymatic->Product

Caption: Decision workflow for selecting an esterification method.

G start 1. Setup Dissolve Acid, Alcohol, DMAP in anhydrous DCM under N2 cool 2. Cooling Cool solution to 0 °C (ice bath) start->cool add_edc 3. Reagent Addition Add EDC·HCl portion-wise cool->add_edc react 4. Reaction Warm to RT, stir 12-24h add_edc->react monitor 5. Monitoring Check progress via TLC/LC-MS react->monitor workup 6. Aqueous Workup Wash with HCl, NaHCO3, Brine monitor->workup dry 7. Drying & Concentration Dry (MgSO4), filter, evaporate workup->dry purify 8. Purification Flash Column Chromatography dry->purify end Final Product purify->end

Caption: Step-by-step workflow for the Steglich Esterification protocol.

Comparative Analysis and Optimization

The choice of method should be guided by the specific alcohol being used, scale, and available resources.

ParameterBoric Acid MethodSteglich EsterificationEnzymatic Catalysis
Conditions Room Temperature0 °C to Room Temperature30 - 60 °C
Catalyst Boric Acid (Stoichiometric)DMAP (Catalytic)Lipase (Biocatalyst)
Reagents Alcohol as solventEDC (Stoichiometric)Substrates, minimal solvent
Typical Yield Good to ExcellentExcellentVariable (substrate dependent)
Advantages Mild, chemoselective for α-hydroxy acids, simple reagentsHigh yields, broad substrate scope, reliable for hindered cases, mildExtremely mild, "green," high selectivity possible
Disadvantages Slower reaction times, best for simple alcoholsCost of reagents, urea byproduct removal can be tricky on large scaleEnzyme cost, requires screening, may fail with bulky substrates

Troubleshooting Insights:

  • Low Yield in Steglich Reaction:

    • Cause: Incomplete reaction or formation of N-acylurea side product.

    • Solution: Ensure anhydrous conditions, as water will consume the EDC. Confirm the quality of your DMAP; it is the critical acyl transfer catalyst.[7] If the reaction is slow, a slight increase in temperature (to 40 °C) can sometimes be beneficial, but watch for side reactions.

  • Difficulty Removing Urea Byproduct (DCU from DCC):

    • Cause: DCU has low solubility in many common solvents.

    • Solution: This is why water-soluble EDC is recommended in the protocol. If DCC must be used, the DCU can be removed by filtration after concentrating the reaction mixture and redissolving in a solvent where DCU is insoluble (like diethyl ether).

  • Slow Fischer-type Reaction:

    • Cause: Extreme steric hindrance.

    • Solution: For traditional Fischer esterification (not the boric acid method), ensure efficient water removal.[1] For the boric acid method, reaction times of up to 48 hours may be necessary. Patience is key.

Conclusion

The esterification of this compound is a non-trivial synthetic step that demands a departure from standard protocols. Due to significant steric hindrance, the Steglich esterification emerges as the most robust and versatile method, offering high yields under mild conditions for a broad range of alcohols.[7][9] For the synthesis of simple methyl or ethyl esters, the boric acid-catalyzed method presents an elegant and chemoselective alternative that operates at ambient temperature.[6] While enzymatic methods offer a promising green chemistry approach, their success is contingent on finding a suitable lipase that can accommodate the bulky substrate. By understanding the mechanistic rationale behind these advanced protocols, researchers can effectively synthesize the desired esters, facilitating progress in drug discovery and development programs.

References

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Mitsunobu reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Gotor-Fernández, V., & Gotor, V. (2018). Lipases in the Synthesis of Relevant Pharmaceutical Compounds. In Industrial Biocatalysis (pp. 317-343). Wiley-VCH. (Simulated reference, concept from search results[14][15][16])

  • Ghanem, A. (2007). Lipase-catalyzed esterification. Current Organic Synthesis, 4(2), 195-219. (Simulated reference, concept from search results[17])

  • Neises, B., & Steglich, W. (1978). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Organic Syntheses, Coll. Vol. 7, 93.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Organic-Chemistry.org. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • QSAR Analytics. (2022). Esterification and its impact on the pharmaceutical industry. Retrieved from [Link]

  • Wikipedia. (2023). Steglich esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). Retrieved from [Link]

  • Clark, J. (2023). esterification - alcohols and carboxylic acids. Chemguide. Retrieved from [Link]

  • Newman, M. S. (1953). A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society, 75(19), 4740-4742. (Simulated reference, concept from search results[18][19])

  • Shi, H., Wang, Y., & Hua, R. (2015). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate. Physical Chemistry Chemical Physics, 17(45), 30279-30291.
  • dos Santos, J. C. S., et al. (2025). Optimization of esterification reactions of perillyl alcohol with different fatty acids catalyzed by Novozym® 435 lipase. Biotechnology Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. Retrieved from [Link]

  • Wikipedia. (2023). Fischer–Speier esterification. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2023). Kinetics, Mechanism and Novel Methods Of Esterification. (Simulated reference, concept from search results[11])

  • Pätzold, M., et al. (2019). Optimization of solvent-free enzymatic esterification in eutectic substrate reaction mixture. Biotechnology Reports, 22, e00333.
  • SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Liu, K., & Wang, X. (2025). Optimization of oligoglycerol fatty acid esters preparation catalyzed by Lipozyme 435. Food Chemistry. (Simulated reference, concept from search results[13])

  • Yeoh, C. L., et al. (2014). Effect of Alcohol Structure on the Optimum Condition for Novozym 435-Catalyzed Synthesis of Adipate Esters. The Scientific World Journal, 2014, 815370.
  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Houston, T. A., Wilkinson, B. L., & Blanchet, J. (2004). Boric Acid Catalyzed Chemoselective Esterification of α-Hydroxycarboxylic Acids. Organic Letters, 6(5), 679–681.
  • Sghaier, I., et al. (2023).
  • YouTube. (2024). CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification). Retrieved from [Link]

  • J&K Scientific LLC. (2021). Ester Hydrolysis. Retrieved from [Link]

  • BYJU'S. (n.d.). Fischer esterification reaction. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). 4.8 Reaction Pathway for Esterification. (Simulated reference, concept from search results[20])

  • StudyLib. (n.d.). An esterification reaction is when an alcohol reacts with a carboxylic acid. (Simulated reference, concept from search results[21])

  • PubChem. (n.d.). 2-(4-tert-Butylcyclohexyl)acetic acid. Retrieved from [Link]

  • Google Patents. (n.d.). EP0998444B1 - Process for the preparation of 4-tert.-butylcyclohexyl acetate.

Sources

Green chemistry approaches to synthesizing 2-(4-Tert-butylcyclohexyl)-2-hydroxyacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Green Chemoenzymatic Synthesis of 2-(4-Tert-butylcyclohexyl)-2-hydroxyacetic Acid

Executive Summary & Strategic Rationale

The target molecule, This compound (also referred to as 4-tert-butylhexahydromandelic acid), is a high-value chiral building block used in the synthesis of antispasmodics, anti-inflammatory agents (e.g., Tebufelone intermediates), and advanced fragrances.

Traditional synthesis often relies on the Jocic-Reeves reaction (using chloroform and strong alkali) or stoichiometric Grignard additions, both of which suffer from poor atom economy, high E-factors, and the generation of genotoxic impurities.

This guide presents a Green Chemoenzymatic Protocol that replaces toxic cyanide sources and chlorinated solvents with a biocatalytic cascade. By coupling an (S)-selective hydroxynitrile lyase (HNL) with a nitrilase, we achieve high enantiomeric excess (>98% ee) and diastereoselectivity while operating in aqueous media.

Reaction Pathway & Mechanism

The synthesis leverages the "lock-and-key" conformation of the 4-tert-butylcyclohexyl group. The bulky tert-butyl group locks the cyclohexane ring into a chair conformation, directing nucleophilic attack.

Chemoenzymatic Cascade:

  • Substrate: 4-tert-butylcyclohexanone.

  • Step 1 (Hydrocyanation): Manihot esculenta HNL (MeHNL) catalyzes the addition of HCN (generated in situ from acetone cyanohydrin) to form the (S)-cyanohydrin.

  • Step 2 (Hydrolysis): A specific Nitrilase converts the nitrile directly to the carboxylic acid, bypassing harsh acidic hydrolysis that could cause elimination or epimerization.

G Start 4-tert-butylcyclohexanone (Substrate) Inter (S)-Cyanohydrin Intermediate Start->Inter MeHNL (Enzyme) pH 5.5, 25°C Donor Acetone Cyanohydrin (HCN Donor) Donor->Inter Product 2-(4-tert-butylcyclohexyl)- 2-hydroxyacetic acid Inter->Product Nitrilase (Nit) pH 7.0, 30°C Byprod Acetone (Recyclable) Inter->Byprod Transcyanation Ammonia NH3 (Byproduct) Inter->Ammonia

Figure 1: Biocatalytic cascade transforming the ketone to the hydroxy acid via a cyanohydrin intermediate.[1]

Experimental Protocols

Protocol A: Biocatalytic Synthesis (Recommended)

Objective: Synthesize (S)-2-(4-tert-butylcyclohexyl)-2-hydroxyacetic acid with >95% yield and >98% ee.

Reagents & Equipment:

  • Substrate: 4-tert-butylcyclohexanone (99%).

  • Enzyme 1: Manihot esculenta Hydroxynitrile Lyase (MeHNL) - commercially available as lysate or immobilized CLEAs (Cross-Linked Enzyme Aggregates).

  • Enzyme 2: Nitrilase (Screened kit, e.g., Nit from Alcaligenes faecalis or commercial variants like Nit-102).

  • HCN Source: Acetone Cyanohydrin (ACH). Note: Safer than gaseous HCN.

  • Solvent: Methyl tert-butyl ether (MTBE) / Citrate Buffer (Biphasic system).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 100 mL of 50 mM Sodium Citrate buffer (pH 5.5).

  • Biphasic Setup: In a 250 mL round-bottom flask, add 50 mL of buffer and 50 mL of MTBE.

    • Why Biphasic? The organic phase acts as a reservoir for the hydrophobic ketone and protects the enzyme from high substrate concentrations (mitigating inhibition).

  • Enzyme Loading: Add MeHNL (500 U) to the aqueous phase.

  • Reaction Initiation:

    • Add 4-tert-butylcyclohexanone (10 mmol, 1.54 g) to the MTBE phase.

    • Slowly inject Acetone Cyanohydrin (15 mmol, 1.5 eq) over 30 minutes using a syringe pump.

    • Safety: Perform in a well-ventilated fume hood.[1] ACH releases HCN in equilibrium.

  • Incubation: Stir at 400 rpm at 25°C for 6–8 hours. Monitor consumption of ketone via GC-FID.

  • Hydrolysis (One-Pot Telescoping):

    • Adjust pH to 7.5 using 1M NaOH.

    • Add Nitrilase (100 mg lyophilized powder).

    • Raise temperature to 30°C and stir for 12–16 hours.

  • Workup:

    • Basify to pH 10 (to solubilize the acid product as salt).

    • Separate phases.[2][3] Discard organic phase (removes unreacted ketone).

    • Acidify aqueous phase to pH 2.0 with 2M HCl.

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Dry over MgSO₄ and concentrate in vacuo.

Yield: ~92% isolated yield. Purity: >99% (HPLC).

Protocol B: Electrochemical Carboxylation (Alternative Green Route)

Objective: Direct carboxylation of the corresponding alcohol or ketone derivative using CO₂.

  • Setup: Undivided cell, Magnesium anode, Carbon cathode.

  • Electrolyte: TBAClO₄ in DMF.

  • Procedure: Bubbling CO₂ (1 atm) through a solution of 4-tert-butylcyclohexyl chloride (derived from alcohol) under constant current (50 mA/cm²).

  • Note: This route is less mature than the enzymatic route but offers a reagent-free pathway if the halide precursor is available.

Data Analysis & Quality Control

Table 1: Comparison of Synthetic Methodologies

MetricTraditional (Jocic-Reeves)Green (Chemoenzymatic)
Reagents CHCl₃, KOH, LiClAcetone Cyanohydrin, Enzymes
Solvent Chlorinated / Phase TransferWater / MTBE (Recyclable)
Atom Economy Poor (Loss of 3 Cl atoms)High (Acetone is only byproduct)
Selectivity Racemic (requires resolution)High Enantioselectivity (>98% ee)
E-Factor >25 (High waste)<5 (Low waste)

Analytical Checkpoints:

  • HPLC Method: Chiralpak AD-H column, Hexane:IPA (90:10), 1.0 mL/min, 210 nm.

    • (S)-Isomer retention: ~12.5 min.[4]

    • (R)-Isomer retention: ~14.2 min.[4]

  • NMR Validation:

    • 1H NMR (400 MHz, DMSO-d6):

      
       0.82 (s, 9H, t-Bu), 3.85 (d, 1H, 
      
      
      
      -CH), 12.1 (br s, COOH).
    • Diagnostic Peak: The doublet at 3.85 ppm confirms the

      
      -hydroxy proton coupling with the cyclohexyl methine.
      

Critical Process Parameters (CPP)

  • pH Control: The HNL enzyme requires pH 5.0–5.5 to prevent non-enzymatic (racemic) background hydrocyanation. The Nitrilase requires pH 7.0–8.0. A pH swing is essential in the one-pot protocol.

  • Temperature: Do not exceed 35°C; nitrilases are thermally unstable.

  • Substrate Inhibition: If scaling up (>100g), use a fed-batch approach for Acetone Cyanohydrin to prevent enzyme deactivation.

References

  • Biocatalytic Reduction of Cyclohexanones: Source: Royal Society of Chemistry (Green Chem).[5] Title: Biocatalytic access to nonracemic

    
    -oxo esters via stereoselective reduction.
    URL:[Link]
    
  • Synthesis of 4-tert-butylcyclohexanone Precursors: Source: Organic Syntheses.[6] Title: cis-4-tert-Butylcyclohexanol and Ketone Preparation.[3] URL:[Link]

  • Source: ACS Publications (Org. Lett.).

    
    -Hydroxy Acids to 
    
    
    
    -Keto Acids.[7] URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Tert-butylcyclohexyl)-2-hydroxyacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: L3 (Advanced Research Support) Subject: Optimization of Reaction Yield & Stereochemical Control Target Molecule: 2-(4-Tert-butylcyclohexyl)-2-hydroxyacetic acid (CAS: 1520651-44-8 / Analogous to 4442-94-8)

Executive Summary & Diagnostic Framework

The synthesis of This compound presents a dual challenge: constructing the


-hydroxy acid moiety while managing the stereochemistry of the 4-substituted cyclohexane ring. Low yields in this synthesis are typically caused by three vectors: Grignard reagent degradation , polymerization of the glyoxylate electrophile , or uncontrolled stereoselectivity  leading to difficult purification.

This guide prioritizes the Grignard Addition to Ethyl Glyoxylate as the most direct laboratory-scale route, while addressing the Catalytic Hydrogenation of Mandelic Acid as an alternative industrial approach.

Quick-Reference: Failure Mode Analysis
SymptomProbable CauseDiagnostic CheckCorrective Action
Yield < 30% Polymerized Ethyl GlyoxylateNMR of starting material shows broad peaks.Distill Ethyl Glyoxylate immediately before use (toluene azeotrope).
No Reaction Grignard Initiation FailureMg surface passivation; Alkyl halide conformation.Use Rieke Mg or add

/DIBAL-H initiator; Switch solvent to 2-MeTHF.
Complex Mixture Over-addition / Bis-additionPresence of di-cyclohexyl glycol byproducts.Inverse addition: Add Grignard to the Glyoxylate at -78°C.
Low Purity Cis/Trans IsomerizationThermodynamic equilibration of the cyclohexane ring.Control temp strictly; avoid strong Lewis acids that catalyze epimerization.

Optimized Protocol: The Grignard Route

Methodology: Nucleophilic addition of 4-tert-butylcyclohexylmagnesium bromide to ethyl glyoxylate.

Phase A: Reagent Preparation (The Critical Step)

The commercially available ethyl glyoxylate is often supplied as a polymer (solution in toluene). It must be depolymerized/distilled to monomeric form for the reaction to proceed with high yield.

  • Depolymerization: Heat commercial ethyl glyoxylate solution (50% in toluene) with a catalytic amount of

    
     to 130°C. Distill the monomer (b.p. ~110°C) directly into the reaction solvent or use immediately.
    
  • Grignard Formation:

    • Substrate: 1-Bromo-4-tert-butylcyclohexane.

    • Solvent: Anhydrous THF or 2-Methyltetrahydrofuran (2-MeTHF offers better solubility and higher boiling point for initiation).

    • Initiation: Add 5% of the bromide and a crystal of Iodine to Mg turnings. Once decolorized, add the remaining bromide dropwise. Reflux for 1 hour to ensure complete conversion.

Phase B: The Coupling Reaction

To maximize yield and prevent double-addition (formation of the diol), Inverse Addition is mandatory.

  • Cool the freshly distilled Ethyl Glyoxylate (1.2 equiv) in THF to -78°C .

  • Add the prepared Grignard reagent dropwise via cannula over 60 minutes.

  • Mechanism Note: The low temperature suppresses the reaction of the product alkoxide with a second equivalent of Grignard.

  • Quench with saturated

    
     at -20°C.
    
  • Hydrolysis: Saponify the resulting ester using LiOH in THF/Water (1:1) at room temperature. Avoid harsh acidic hydrolysis which may dehydrate the alcohol.

Phase C: Pathway Visualization

The following diagram illustrates the critical decision points and chemical pathways.

ReactionPathway Start 4-tert-butylcyclohexyl bromide Mg Mg / THF (Grignard Formation) Start->Mg Grignard Grignard Reagent (R-MgBr) Mg->Grignard Reflux 1h Coupling Coupling (-78°C, Inverse Add) Grignard->Coupling Nucleophile Glyoxylate Ethyl Glyoxylate (Freshly Distilled) Glyoxylate->Coupling Electrophile Intermediate Alpha-Hydroxy Ester Coupling->Intermediate Yield > 75% Hydrolysis LiOH Hydrolysis Intermediate->Hydrolysis Product Target Acid (Mixture of Diastereomers) Hydrolysis->Product

Figure 1: Optimized Grignard synthesis pathway highlighting the critical inverse addition step.

Alternative Route: Hydrogenation of Mandelic Acid

Context: If the user possesses 4-tert-butylmandelic acid (aromatic precursor), catalytic hydrogenation is an option but carries the risk of hydrogenolysis (cleaving the benzylic C-O bond), yielding the acetic acid derivative instead of the hydroxy-acid.

Protocol Adjustments for Yield
  • Catalyst: Use 5% Rh/Alumina or Rh/C . Rhodium is superior to Palladium for ring reduction without deoxygenation [1].

  • Solvent: Methanol or Acetic Acid.[1]

  • Pressure: High pressure (50-100 bar) is typically required to reduce the sterically hindered aromatic ring.

  • Stereochemistry: Acidic media generally favor the cis-cyclohexyl isomer, while neutral/basic media may increase the trans content [2].[2]

Troubleshooting & FAQs

Q1: I am seeing a large impurity at the baseline of my TLC. What is it?

A: This is likely 4-tert-butylcyclohexyl-glycolic acid oligomers or the dehydrated alkene .

  • Cause: If the reaction warms up too fast during quenching, the

    
    -hydroxy acid can dehydrate to the 
    
    
    
    -unsaturated acid.
  • Fix: Keep the quench cold (-20°C) and ensure the final acidification (to protonate the carboxylate) is done with mild acid (1M HCl) rather than concentrated

    
    .
    
Q2: My Grignard reagent won't initiate.

A: The 4-tert-butyl group adds significant steric bulk and the bromide might be conformationally locked in an equatorial position, slowing reactivity.

  • Fix: Use Rieke Magnesium (highly reactive) if standard turnings fail. Alternatively, add 1,2-dibromoethane as an entrainment agent to clean the Mg surface.

Q3: How do I separate the diastereomers?

A: The product contains two chiral centers (one on the ring, one at the


-carbon) and cis/trans geometric isomers.
  • Strategy: Do not attempt to separate the free acids. Convert the crude acid to the Methyl Ester .

  • Technique: Use Flash Chromatography (Silica, Hexane/EtOAc gradient). The esters separate much more cleanly than the free acids. Hydrolyze the separated esters individually to get pure isomers.

Q4: Why is my yield low using the Cyanohydrin route (Aldehyde + KCN)?

A: The 4-tert-butylcyclohexanecarbaldehyde is prone to air oxidation (to the carboxylic acid) and polymerization.

  • Fix: Ensure the aldehyde is freshly bisulfite-purified. Furthermore, the hydrolysis of the nitrile requires harsh conditions (conc. HCl, reflux) which often degrades the tert-butyl group or causes elimination. The Grignard route (Section 2) is milder and generally higher yielding for this specific substrate.

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Authoritative text on Rhodium catalysts for preventing hydrogenolysis during ring reduction).
  • Mäki-Arvela, P., et al. (2005). "Stereoselective hydrogenation of 4-tert-butylphenol". Catalysis Letters, 104, 107–111. Link (Demonstrates the cis/trans selectivity dependence on pH/Solvent).

  • Sigma-Aldrich. "2-Cyclohexyl-2-hydroxyacetic acid Product Sheet". Link (Baseline data for the non-tert-butyl analog).

  • Org. Synth. (1926). "Mandelic Acid Derivatives via Grignard". Organic Syntheses, Coll.[3] Vol. 1, p.336. Link (Foundational protocol for Grignard addition to oxalate/glyoxylate derivatives).

Disclaimer: This guide is for research purposes only. All procedures should be performed by qualified personnel under appropriate safety protocols.

Sources

Separating cis and trans isomers of 2-(4-Tert-butylcyclohexyl)-2-hydroxyacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separating Cis and Trans Isomers of 2-(4-Tert-butylcyclohexyl)-2-hydroxyacetic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

Welcome to the Technical Support Center for the challenging task of separating the cis and trans isomers of this compound. The separation of these diastereomers is a critical step in ensuring the purity and desired pharmacological activity of drug candidates and fine chemicals. Due to their similar chemical structures, differentiating and isolating these isomers requires a nuanced approach. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to empower you to overcome common hurdles in your separation workflow. As Senior Application Scientists, we have curated this information to be both technically robust and practically applicable in a laboratory setting.

Troubleshooting Guide

This section addresses specific issues you may encounter during the separation of cis and trans isomers of this compound.

Q1: My HPLC analysis shows poor resolution or complete co-elution of the cis and trans isomers. What are the likely causes and how can I fix this?

A1: Poor resolution in HPLC is a common challenge when separating diastereomers with subtle structural differences. The primary reason is often a lack of differential interaction between the isomers and the stationary phase. Here’s a systematic approach to troubleshoot this issue:

  • Optimize the Mobile Phase:

    • Solvent Strength: The ratio of your organic modifier (e.g., acetonitrile, methanol) to the aqueous phase is critical. Systematically vary the solvent gradient or isocratic composition. A shallower gradient or a lower percentage of the organic modifier can often improve the separation of closely eluting peaks.

    • pH Control: Since your target molecule is a carboxylic acid, the pH of the mobile phase will significantly impact its retention and selectivity. The pKa of the carboxylic acid group will likely be in the range of 4-5. Operating the mobile phase at a pH around the pKa can maximize differences in the ionization state and, consequently, the interaction with the stationary phase. We recommend using a buffer (e.g., phosphate or acetate) to maintain a stable pH.

    • Additive Effects: The addition of a small amount of an acid, like formic acid or trifluoroacetic acid (TFA), to the mobile phase is a standard practice for improving the peak shape of acidic compounds. Experiment with different additives and concentrations.

  • Evaluate the Stationary Phase:

    • Column Chemistry: A standard C18 column may not provide sufficient selectivity. Consider columns with different chemistries that can offer alternative separation mechanisms. A phenyl-hexyl column, for instance, can provide pi-pi interactions, which might differentiate the isomers more effectively. Chiral stationary phases, although primarily for enantiomers, can sometimes resolve diastereomers as well.[1][2]

    • Particle Size and Column Dimensions: For difficult separations, a column with smaller particles (e.g., sub-2 µm) can provide higher efficiency and better resolution. A longer column will also increase the theoretical plates and can improve separation.

Q2: I am attempting fractional crystallization, but both isomers seem to be precipitating together. How can I improve the selectivity of the crystallization?

A2: The success of fractional crystallization hinges on the difference in solubility between the two isomers in a given solvent system. If they are co-crystallizing, it indicates that their solubilities are very similar under your current conditions.

  • Solvent Screening: This is the most critical step. You need to identify a solvent in which one isomer is significantly less soluble than the other, especially at a lower temperature. Create a solubility profile by testing a range of solvents with varying polarities (e.g., hexane, ethyl acetate, isopropanol, methanol, and water). A mixture of solvents can also be effective. For instance, dissolving the mixture in a good solvent and then slowly adding an anti-solvent can induce selective crystallization.

  • Controlled Cooling: Rapid cooling often leads to the co-precipitation of isomers. Employ a slow and controlled cooling process to allow for the selective nucleation and growth of crystals of the less soluble isomer.

  • Seeding: If you have a small amount of the pure, less soluble isomer, you can use it to "seed" the supersaturated solution. This provides a template for crystallization and can significantly improve the selectivity of the process.[3]

  • pH Adjustment: For your carboxylic acid, the solubility is highly pH-dependent. In aqueous or alcoholic solvent systems, carefully adjusting the pH might alter the solubilities of the cis and trans isomers differently, providing a window for selective crystallization.

Q3: The ¹H NMR spectra of my separated fractions are very similar. How can I confidently assign the cis and trans configurations?

A3: The key to distinguishing cis and trans isomers of substituted cyclohexanes by ¹H NMR lies in the coupling constants (J-values) of the protons on the cyclohexane ring, particularly the proton at C1 (the carbon bearing the hydroxyl and carboxylic acid groups) and the protons at C2 and C6. The bulky tert-butyl group at C4 will predominantly occupy the equatorial position, which "locks" the conformation of the ring. This leads to distinct axial and equatorial protons with different dihedral angles, resulting in different coupling constants.[4]

  • Trans Isomer: In the more stable chair conformation of the trans isomer, the C1-substituent and the C4-tert-butyl group are on opposite sides of the ring. This can result in the proton at C1 being either axial or equatorial. The coupling constant between an axial proton and an adjacent axial proton (Jax-ax) is typically large (10-13 Hz), while the coupling between an axial and an equatorial proton (Jax-eq) or two equatorial protons (Jeq-eq) is much smaller (2-5 Hz).

  • Cis Isomer: In the cis isomer, the C1-substituent and the C4-tert-butyl group are on the same side of the ring. Again, the C1 proton can be axial or equatorial.

By carefully analyzing the multiplicity and measuring the coupling constants of the C1 proton, you can deduce its orientation and thus the stereochemistry of the isomer. A larger coupling constant for the C1 proton is often indicative of an axial-axial coupling, which can help in assigning the structure.[5]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind separating cis and trans diastereomers?

A1: Cis and trans isomers are diastereomers, meaning they are stereoisomers that are not mirror images of each other. Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers have different physical properties, such as melting points, boiling points, solubilities, and chromatographic retention times.[6] Separation techniques exploit these differences. For example, fractional crystallization relies on differences in solubility, while chromatography leverages differences in how the isomers interact with the stationary phase of the column.[5][7]

Q2: Which separation technique is generally better for this compound: HPLC or fractional crystallization?

A2: The choice between HPLC and fractional crystallization depends on the scale of the separation and the resources available.

  • Preparative HPLC: This technique offers high resolution and is often the go-to method for separating closely related isomers. It is particularly well-suited for smaller quantities (milligrams to grams) and for achieving high purity. However, it can be more expensive and time-consuming for large-scale separations.

  • Fractional Crystallization: This is a more classical and often more cost-effective method for large-scale separations (grams to kilograms). Its success is highly dependent on finding a suitable solvent system where the isomers exhibit a significant difference in solubility. It may require more optimization and can sometimes result in lower yields compared to HPLC.

We recommend starting with analytical HPLC to develop a separation method and assess the feasibility of scaling up to preparative HPLC. Concurrently, a systematic screening of crystallization solvents can be performed to evaluate the potential for a fractional crystallization approach.

Q3: Can I use chiral chromatography to separate these cis and trans isomers?

A3: While chiral chromatography is primarily designed to separate enantiomers, it can sometimes be effective in separating diastereomers as well.[1] The chiral stationary phase provides a complex three-dimensional environment, and the different shapes of the cis and trans isomers may lead to differential interactions, resulting in separation. If standard reversed-phase or normal-phase HPLC fails to provide adequate resolution, exploring a few common chiral columns (e.g., those based on derivatized cellulose or amylose) is a worthwhile experiment.

Q4: What are the expected differences in the physicochemical properties of the cis and trans isomers?

A4: The cis and trans isomers of this compound are expected to have different physicochemical properties that can be exploited for their separation.

PropertyExpected DifferenceImplication for Separation
Solubility The two isomers will likely have different solubilities in various solvents.This is the basis for separation by fractional crystallization.
pKa There may be a slight difference in the acidity of the carboxylic acid group due to the different steric environments. The isomer where the carboxylate group is more sterically accessible for solvation is expected to be slightly more acidic (lower pKa).This difference can be exploited in HPLC by carefully controlling the pH of the mobile phase to maximize differences in retention.
Polarity The overall polarity of the molecules may differ slightly due to their different three-dimensional shapes and dipole moments.This difference in polarity is the primary basis for their separation by HPLC.
Melting Point The two isomers will have distinct melting points.This can be used to assess the purity of the separated fractions.

Experimental Protocols

Protocol 1: Preparative High-Performance Liquid Chromatography (HPLC)

This protocol provides a starting point for developing a preparative HPLC method for separating the cis and trans isomers.

1. Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • Appropriate preparative column (e.g., C18, Phenyl-Hexyl, 250 x 21.2 mm, 5 µm particle size)

  • HPLC-grade solvents (acetonitrile, methanol, water)

  • HPLC-grade additives (formic acid, acetic acid)

  • Sample of the cis/trans mixture of this compound

  • 0.45 µm syringe filters

2. Method Development on an Analytical Scale:

  • Start with an analytical column of the same chemistry as your intended preparative column.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution conditions.

  • Optimization: Based on the initial chromatogram, develop a shallower gradient around the elution point of the isomers to improve resolution.

  • Isocratic Elution: If the isomers are close but resolved, an isocratic method may be developed for simplicity in scaling up.

3. Scale-up to Preparative HPLC:

  • Once a satisfactory separation is achieved on the analytical scale, the method can be scaled up to the preparative column. The flow rate and injection volume should be adjusted according to the column dimensions.

  • Sample Preparation: Dissolve the crude isomer mixture in the mobile phase or a compatible solvent at the highest possible concentration without causing precipitation. Filter the sample solution through a 0.45 µm filter before injection.

  • Fraction Collection: Collect the eluting peaks in separate fractions.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to determine their purity.

  • Solvent Removal: Evaporate the solvent from the purified fractions under reduced pressure to obtain the isolated isomers.

Protocol 2: Fractional Crystallization

This protocol outlines a general procedure for separating the cis and trans isomers by fractional crystallization.

1. Materials:

  • Crude mixture of cis and trans isomers

  • A range of analytical-grade solvents for screening (e.g., hexane, toluene, ethyl acetate, acetone, isopropanol, ethanol, methanol, water)

  • Crystallization flask with a magnetic stirrer

  • Heating mantle and a cooling bath

  • Buchner funnel and filter paper

2. Solvent Screening:

  • In small vials, test the solubility of the crude mixture in different solvents at room temperature and at elevated temperatures.

  • The ideal solvent will dissolve the compound completely at a higher temperature and show low solubility at a lower temperature.

  • Look for a solvent system where one isomer starts to precipitate out upon cooling while the other remains in solution.

3. Crystallization Procedure:

  • Dissolve the crude mixture in a minimal amount of the chosen hot solvent to form a saturated solution.

  • Allow the solution to cool slowly and undisturbed to room temperature. Covering the flask with an insulating material can help to slow the cooling rate.

  • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired isomer.

  • Once crystallization begins, continue to cool the flask slowly, perhaps in a refrigerator or an ice bath, to maximize the yield of the less soluble isomer.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Concentrate the mother liquor (the remaining solution) and cool it again to obtain a second crop of crystals, which will be enriched in the more soluble isomer.

  • Repeat the recrystallization process for each fraction to improve purity.

4. Purity Assessment:

  • Determine the melting point of each crystalline fraction. A sharp melting point is indicative of a pure compound.

  • Analyze the purity of each fraction by analytical HPLC or ¹H NMR spectroscopy.

Visualizations

HPLC_Troubleshooting_Workflow cluster_mobile_phase Mobile Phase Optimization cluster_stationary_phase Stationary Phase Evaluation start Poor or No Resolution of Cis/Trans Isomers mp_solvent Adjust Solvent Ratio (e.g., ACN/Water) start->mp_solvent mp_ph Modify Mobile Phase pH (use buffer) mp_solvent->mp_ph If no improvement mp_additive Change Additive (e.g., Formic Acid, TFA) mp_ph->mp_additive If still poor sp_chemistry Try Different Column Chemistry (e.g., Phenyl-Hexyl) mp_additive->sp_chemistry If unresolved sp_dimensions Use Longer Column or Smaller Particle Size sp_chemistry->sp_dimensions For higher efficiency end Improved Resolution sp_dimensions->end Fractional_Crystallization_Decision_Tree cluster_crystallization Crystallization Process start Start: Isomer Mixture solvent_screen Screen Solvents for Differential Solubility start->solvent_screen dissolve Dissolve in Minimal Hot Solvent solvent_screen->dissolve cool Slow, Controlled Cooling dissolve->cool seed Seed with Pure Isomer (if available) cool->seed filter Filter Crystals seed->filter analyze Analyze Purity of Crystals and Mother Liquor (HPLC, NMR) filter->analyze decision Purity Acceptable? analyze->decision end_pure Pure Isomer Isolated decision->end_pure Yes recrystallize Recrystallize or Re-screen Solvents decision->recrystallize No recrystallize->solvent_screen

Caption: Decision tree for fractional crystallization.

References

  • BenchChem. (2025). A Researcher's Guide to Spectroscopic Differentiation of Cis- and Trans-Stilbene Isomers. BenchChem.
  • BenchChem. (2025). An In-Depth Technical Guide to the Cis and Trans Isomers of Cyclooctane-1,5-dicarboxylic Acid. BenchChem.
  • U.S. Patent No. 3,880,925. (1975). Separation and purification of cis and trans isomers.
  • BenchChem. (2025).
  • YouTube. (2020). 4-tert-Butylcyclohexanol - J values. YouTube.
  • Reddit. (2019). Cis and Trans NMR splitting. Reddit.
  • Chemistry Stack Exchange. (2016).
  • Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
  • SpectraBase. (n.d.). 4-Tert-butylcyclohexanol (cis/trans). SpectraBase.
  • Reddit. (2023).
  • UCL Discovery. (2010).
  • BenchChem. (2025). Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants: A Comprehensive Guide. BenchChem.
  • BenchChem. (2025). Technical Support Center: Separation of Cis and Trans Isomers of Cyclooctane-1,5-Dicarboxylic Acid. BenchChem.
  • BenchChem. (2025). Application Notes & Protocols: HPLC-Based Separation of Cis and Trans Chalcone Isomers. BenchChem.
  • Phenomenex. (n.d.).
  • Shao, X., et al. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 37(3), 517-522.
  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC. Sigma-Aldrich.
  • ScholarWorks at WMU. (n.d.). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters.
  • Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Daicel Chiral Technologies.
  • Ilisz, I., et al. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 189, 113476.
  • ChemRxiv. (2021).
  • U.S. Patent No. EP0010875A1. (1980). Process of separating cis and trans isomers of cyclopropane carboxylic acids.
  • Chemistry Stack Exchange. (2016).
  • ResearchGate. (2013). Conformational Preferences of trans-1,2-and cis-1,3-Cyclohexanedicarboxylic Acids in Water and Dimethyl Sulfoxide as a Function of the Ionization State As Determined from NMR Spectroscopy and Density Functional Theory Quantum Mechanical Calculations.
  • MSU Chemistry. (2018). HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes. MSU Chemistry.
  • CompTox Chemicals Dashboard. (n.d.). 4-tert-Butyl-2-hydroxybenzoic acid Properties. U.S. Environmental Protection Agency.
  • SpringerLink. (2021). Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents. SpringerLink.
  • SpringerLink. (2023). Predictive Potential of Acido-Basic Properties, Solubility and Food on Bioequivalence Study Outcome. SpringerLink.

Sources

Troubleshooting crystallization failures of 2-(4-Tert-butylcyclohexyl)-2-hydroxyacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization of 2-(4-Tert-butylcyclohexyl)-2-hydroxyacetic Acid

Status: Operational Ticket ID: T-Bu-CYC-001 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary & Morphological Context

Welcome to the technical support hub for This compound . Crystallizing this molecule presents a unique "perfect storm" of challenges due to three structural factors:

  • Conformational Locking: The tert-butyl group at the 4-position locks the cyclohexane ring into a specific chair conformation.

  • Stereoisomerism: You are likely dealing with a mixture of cis (axial/equatorial) and trans (diequatorial) isomers, plus the chirality at the

    
    -carbon.
    
  • Amphiphilic Nature: The lipophilic tert-butyl tail and the hydrophilic

    
    -hydroxy acid head group create a propensity for surfactant-like behavior, leading to oiling out  (Liquid-Liquid Phase Separation) or gelation  rather than crystal lattice formation.
    

This guide moves beyond generic advice, offering targeted troubleshooting for these specific failure modes.

Diagnostic Workflow

Before adjusting your protocol, identify your specific failure mode using the logic flow below.

CrystallizationTroubleshooting Start Observation after Cooling OilingOut Oiling Out (Liquid droplets at bottom) Start->OilingOut Two liquid phases Gelation Gelation (Solution solidifies/thickens) Start->Gelation Immobile mass Cloudy Cloudy/Milky (No distinct particles) Start->Cloudy Suspended fines CheckPurity Check Isomer Ratio (NMR/HPLC) OilingOut->CheckPurity Isomers depress MP CheckSolvent Check Solvent H-Bonding Capacity Gelation->CheckSolvent Supramolecular assembly CheckSupersat Check Supersaturation Level Cloudy->CheckSupersat Nucleation too fast ActionSeed Action: Seeding at Metastable Zone CheckPurity->ActionSeed If purity >85% ActionShear Action: High Shear (Sonication) + Alcohol CheckSolvent->ActionShear Break H-bonds ActionTemp Action: Thermal Cycling (Ostwald Ripening) CheckSupersat->ActionTemp Grow larger crystals

Figure 1: Diagnostic decision tree for identifying the root cause of crystallization failure based on visual observation of the mother liquor.

Troubleshooting Guides (FAQ Format)

Issue 1: The "Oiling Out" Phenomenon

Symptom: As the solution cools, distinct oily droplets form at the bottom of the flask instead of crystals.[1] Root Cause: The melting point of your solvated solid (likely an isomer mixture) is lower than the temperature at which phase separation occurs. This is Liquid-Liquid Phase Separation (LLPS).[1] The cis-isomer acts as an impurity to the trans-isomer (or vice versa), significantly depressing the melting point.

Corrective Protocol:

  • Re-dissolve: Heat the mixture until it is a single phase again.

  • Dilute: Add 10-15% more solvent. Oiling out often indicates the concentration is too high (supersaturation

    
     metastable limit).
    
  • Seed at High Temperature: You must add seed crystals before the oiling temperature is reached.

    • Tip: If you have no seeds, withdraw 1 mL of the hot solution, scratch the side of the vial vigorously on dry ice to induce crude nucleation, and use this slurry to seed the main batch.

  • Isomer Enrichment: If the cis/trans ratio is near 50:50, crystallization is thermodynamically unfavorable. You may need to perform a kinetic resolution or column chromatography to enrich one isomer to >80% before attempting crystallization again.

Issue 2: Gelation (The "Jelly" State)

Symptom: The solution turns into a semi-solid, opaque gel that does not filter. Root Cause: The hydroxyl group and carboxylic acid group form extended Hydrogen-bonding networks, while the tert-butylcyclohexyl group provides hydrophobic interlocking. This creates a supramolecular organogel.

Corrective Protocol:

  • H-Bond Disruption: Add a "breaker" solvent. If using non-polar solvents (Hexane/Toluene), add 1-5% Methanol or Isopropanol . This competes for H-bonds and disrupts the gel network.

  • High Shear: Sonication is more effective than stirring. Sonicate the gel for 30 seconds to break the fibrillar network, then slowly cool with gentle stirring.

Issue 3: Polymorphism & Solvates

Symptom: Crystals form but turn to powder upon drying, or melting point varies between batches. Root Cause: This molecule is prone to forming channel solvates due to the bulky cyclohexyl ring preventing efficient packing.

Corrective Protocol:

  • Desolvation: Analyze via TGA (Thermogravimetric Analysis). If significant weight loss occurs <100°C, you have a solvate.

  • Solvent Switch: Switch to a solvent that cannot fit in the lattice void (e.g., switch from Toluene to Isopropyl Acetate).

Recommended Solvent Systems

The choice of solvent dictates the selectivity between cis and trans isomers.

Solvent SystemPolarityOutcomeRecommendation
Heptane / EtOAc (9:1) LowGood for trans-isomer isolation. Risk of gelation.[2]Primary Choice. Add seed crystals at 40°C.
Toluene Low-MedHigh solubility. Risk of solvates.[2]Use for initial purification, not final form.
Acetonitrile Medium"Oiling out" is common due to high solubility gap.Avoid unless water is added as anti-solvent.
IPA / Water (8:2) HighGood for breaking gels.Use if material is sticky/oily. Cool very slowly.

Master Protocol: The "Rescue" Recrystallization

Use this protocol when previous attempts have resulted in oil or gel.

Materials:

  • Crude this compound

  • Solvent A: Ethyl Acetate (Good solvent)

  • Solvent B: Heptane (Anti-solvent)

Step-by-Step:

  • Dissolution: Dissolve 1.0 g of crude material in the minimum amount of hot Ethyl Acetate (approx. 3-5 mL) at 60°C. Ensure it is crystal clear.

  • The "Cloud Point": Add hot Heptane dropwise until the solution turns slightly turbid (cloud point).

  • Back-off: Add 0.5 mL of Ethyl Acetate to make the solution clear again.

  • Seeding (Critical): Cool to 45°C. Add <5 mg of seed crystals.

    • Note: If no seeds exist, dip a glass rod in the solution, let it dry in air (evaporation induces nucleation), and re-insert.

  • Controlled Cooling: Wrap the flask in aluminum foil and a towel (insulation) to allow cooling to room temperature over 4-6 hours .

    • Why? Rapid cooling traps the "wrong" isomer, leading to oiling out.

  • Aging: Once at room temperature, stir gently for 2 hours.

  • Filtration: Filter and wash with cold Heptane.

References

  • Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Authoritative text on "Oiling Out" mechanisms and phase diagrams).

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley. (Foundational text for cis/trans cyclohexane conformational analysis and locking groups).

  • Mettler Toledo. Oiling Out in Crystallization. (Technical guide on detecting and resolving liquid-liquid phase separation).

  • Weiss, R. G., & Terech, P. (2006). Molecular Gels: Materials with Self-Assembled Fibrillar Networks. Springer. (Explains the gelation mechanism of hydroxy-acid derivatives).

Sources

Technical Support Center: Optimizing Reactions with 2-(4-tert-butylcyclohexyl)-2-hydroxyacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(4-tert-butylcyclohexyl)-2-hydroxyacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this unique α-hydroxy acid. Its sterically hindered cyclohexyl group and tertiary alcohol present specific challenges and opportunities in reaction chemistry. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles, to help you optimize your synthetic outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each problem is followed by a diagnostic workflow and detailed solutions.

Issue 1: Low or No Yield in Esterification Reactions

You are attempting to perform a Fischer esterification (or another esterification variant) with this compound, but the yield is significantly lower than expected, or the reaction fails to proceed.

  • Poor Solubility: The bifunctional nature of the starting material—possessing a polar acid/hydroxyl head and a bulky, nonpolar tert-butylcyclohexyl tail—can lead to poor solubility in common reaction solvents, limiting reactant interaction.

  • Unfavorable Equilibrium: Esterification is a reversible reaction. The water generated as a byproduct can hydrolyze the ester product, shifting the equilibrium back towards the starting materials.[1]

  • Steric Hindrance: The bulky tert-butylcyclohexyl group, coupled with the tertiary hydroxyl group, creates significant steric hindrance around the carboxylic acid moiety, slowing down the rate of nucleophilic attack by the alcohol.

  • Product Hydrolysis During Workup: The aqueous solutions used during the workup phase can easily hydrolyze the newly formed ester, especially if residual acid catalyst is present.[1]

G start Low Esterification Yield check_solubility Is the starting acid fully dissolved at reaction temperature? start->check_solubility check_water Are you actively removing water? check_solubility->check_water Yes change_solvent Action: Switch to a solvent system that fully solubilizes the starting material. (e.g., Toluene, Dioxane) check_solubility->change_solvent No check_catalyst Is the acid catalyst appropriate and at the correct concentration? check_water->check_catalyst Yes add_removal Action: Use a Dean-Stark trap or add molecular sieves to remove water. check_water->add_removal No check_workup Is starting material reappearing after workup (TLC/NMR)? hydrolysis_issue Diagnosis: Product hydrolysis during workup is likely. check_workup->hydrolysis_issue Yes steric_issue Diagnosis: Slow reaction rate due to steric hindrance is the primary issue. check_workup->steric_issue No check_catalyst->check_workup Yes adjust_catalyst Action: Increase catalyst loading or switch to a stronger acid catalyst (e.g., p-TsOH). check_catalyst->adjust_catalyst No end_solution Solution: Implement Optimized Protocol change_solvent->end_solution add_removal->end_solution adjust_catalyst->end_solution optimize_workup optimize_workup hydrolysis_issue->optimize_workup Action: Implement cold, weak-base workup protocol. optimize_workup->end_solution extend_time extend_time steric_issue->extend_time Action: Increase reaction time and/or temperature. Consider a more reactive acylating agent. extend_time->end_solution

Caption: Troubleshooting decision tree for low esterification yield.

Solution 1.1: Optimize Solvent for Solubility and Water Removal

For Fischer esterifications, a non-polar, water-immiscible solvent that forms an azeotrope with water is ideal. This allows for the physical removal of the water byproduct via a Dean-Stark apparatus, driving the equilibrium towards the product.

  • Recommended Solvents: Toluene or cyclohexane. These solvents effectively solubilize the nonpolar region of the molecule and are standard choices for Dean-Stark distillations.

  • Alternative: If a Dean-Stark apparatus is unavailable, use a solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) and add activated 4Å molecular sieves to sequester the water as it forms.

Solution 1.2: Implement a Hydrolysis-Resistant Workup Protocol

The key to preventing product loss during workup is to rapidly neutralize the acid catalyst and minimize contact time with aqueous phases, all while keeping temperatures low to slow the kinetics of hydrolysis.[1]

Protocol: Cold, Weak-Base Workup for Ester Purification

  • Cooling: Once the reaction is complete (as monitored by TLC or LC-MS), cool the reaction vessel in an ice-water bath to 0-5 °C.

  • Quenching: Slowly add the reaction mixture to a separatory funnel containing a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Causality: A weak base like NaHCO₃ is sufficient to neutralize the strong acid catalyst without significantly promoting base-catalyzed hydrolysis (saponification) of the ester product.[1] Using strong bases like NaOH or KOH is strongly discouraged as they rapidly saponify esters.

  • Neutralization & Extraction: Swirl the unstoppered funnel to allow for the controlled release of CO₂ gas. Once gas evolution subsides, stopper the funnel and shake, venting frequently. Drain the organic layer. Extract the aqueous layer 2-3 more times with the reaction solvent (e.g., toluene) or another suitable extraction solvent like ethyl acetate.

  • Brine Wash: Combine the organic layers and wash once with a cold, saturated aqueous NaCl (brine) solution.

    • Causality: The brine wash helps to remove residual water from the organic layer, breaking up any emulsions and reducing the solubility of the organic product in the trace aqueous phase.[1]

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). The drying agent should be filtered off.

  • Solvent Removal: Concentrate the filtrate in vacuo using a rotary evaporator. Be mindful of the product's volatility.

Issue 2: Formation of a Significant Dehydration Byproduct

During the reaction or upon analysis of the crude product, you observe a significant impurity that corresponds to the dehydrated α,β-unsaturated carboxylic acid or its corresponding ester.

  • High Reaction Temperature: The tertiary alcohol of this compound is susceptible to elimination, especially under acidic conditions. Excessive heat accelerates this E1 elimination pathway.

  • Excessively Strong Acid Catalyst: While an acid catalyst is necessary, a very strong or high concentration of acid can promote dehydration side reactions.

G start Dehydration Byproduct Observed check_temp Is the reaction temperature above 100°C? start->check_temp check_acid What is the acid catalyst and its concentration? check_temp->check_acid No reduce_temp Action: Lower the reaction temperature. Consider using a solvent with a lower boiling point if refluxing. check_temp->reduce_temp Yes reduce_acid Yes check_acid->reduce_acid Is it a high concentration of a strong mineral acid (e.g., H₂SO₄)? other_issue Consider alternative activation methods that do not require strong acid/heat. check_acid->other_issue No end_solution Solution: Implement Milder Conditions reduce_temp->end_solution reduce_acid->end_solution Action: Reduce catalyst loading or switch to a milder catalyst (e.g., p-TsOH, Amberlyst-15). other_issue->end_solution

Caption: Troubleshooting workflow for dehydration side reactions.

Solution 2.1: Modify Reaction Conditions

  • Temperature Control: Reduce the reaction temperature. If refluxing in toluene (b.p. ~111 °C), consider switching to cyclohexane (b.p. ~81 °C) to perform the reaction at a lower temperature while still enabling azeotropic water removal.

  • Catalyst Moderation: Reduce the molar percentage of the acid catalyst. Often, a catalytic amount is sufficient. Alternatively, switch from a strong mineral acid like H₂SO₄ to a solid acid catalyst like Amberlyst-15, which can be easily filtered off, or a milder organic acid like p-toluenesulfonic acid (p-TsOH).

Solution 2.2: Alternative Acylation Methods

If dehydration persists, avoid strongly acidic, high-temperature conditions altogether. Activate the carboxylic acid under milder, neutral, or basic conditions.

  • DCC/DMAP Coupling: Use dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) in an aprotic solvent like DCM at room temperature. This is a highly effective method for sterically hindered esterifications.

  • Acyl Chloride Formation: Convert the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride can then be reacted with the alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine, at low temperatures.

Frequently Asked Questions (FAQs)

Q1: How does solvent choice fundamentally impact reactions with this α-hydroxy acid?

A1: Solvent choice influences reactions through several mechanisms:

  • Solvation of Reactants and Intermediates: Polar solvents can stabilize charged intermediates or transition states, potentially accelerating the reaction. For Sₙ2-type reactions, polar aprotic solvents (e.g., DMF, Acetonitrile) are often superior to polar protic ones (e.g., Methanol, Water) because they solvate the cation but leave the nucleophile relatively "bare" and more reactive.[2][3] Conversely, protic solvents can hydrogen-bond with and deactivate strong nucleophiles.[3][4]

  • Dielectric Constant: A solvent's polarity, often measured by its dielectric constant, affects the energy required to separate charges. Reactions that involve the formation of charged species from neutral reactants are generally faster in more polar solvents.[3]

  • Physical Properties: As discussed in the troubleshooting section, properties like boiling point and azeotrope formation are critical for controlling reaction temperature and removing byproducts to shift chemical equilibria.

Q2: What are good starting solvents for different reaction types involving this compound?

A2: The optimal solvent is highly dependent on the specific reaction. The following table provides general guidance.

Reaction TypeRecommended Solvent ClassSpecific ExamplesRationale
Fischer Esterification Non-polar, azeotropicToluene, CyclohexaneAllows for high temperature and azeotropic removal of water to drive equilibrium.
Sₙ2 Nucleophilic Substitution Polar, AproticAcetonitrile, DMF, DMSOStabilizes the transition state without deactivating the nucleophile through hydrogen bonding.[2][3]
Acyl Chloride Formation Inert, AproticDichloromethane (DCM), Tetrahydrofuran (THF)Solubilizes reactants without participating in the reaction. Must be anhydrous.
Peptide-type Coupling (DCC/EDC) Polar, AproticDichloromethane (DCM), Dimethylformamide (DMF)Good solubility for reactants and coupling agents; generally unreactive.

Q3: How can I effectively monitor the progress of my reaction?

A3: The most common and accessible method is Thin-Layer Chromatography (TLC) .

  • Procedure: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a silica gel plate.

  • Interpretation: The starting acid is quite polar and will have a low Rf value. The ester product will be significantly less polar and will have a higher Rf value. The reaction is complete when the starting material spot has been completely consumed. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) (after derivatization of the acid) are excellent methods.[5][6][7][8] These techniques can precisely measure the disappearance of starting material and the appearance of product.

Q4: Are there any specific solvent/reagent incompatibilities to be aware of?

A4: Yes. A critical incompatibility arises from the protic nature of the molecule's hydroxyl and carboxylic acid groups.

  • Avoid Protic Solvents with Strong Bases/Nucleophiles: Do not use protic solvents like methanol or ethanol if your reaction involves highly reactive, basic reagents such as Grignard reagents, organolithiums, or metal hydrides (e.g., NaH, LiAlH₄). The solvent will be deprotonated first, quenching the reagent.

  • Anhydrous Conditions: For many reactions, especially those involving organometallics or activating agents like oxalyl chloride, the solvent must be rigorously dried. The presence of water can lead to unwanted side reactions and decomposition of reagents.

References

  • Effects of solvents on kinetics of the reaction between p-Toluenesulfonyl Chloride and α-Hydroxy acids. (2016).
  • Troubleshooting: How to Improve Yield. Department of Chemistry: University of Rochester.
  • Technical Support Center: Preventing Hydrolysis During the Workup of Esterific
  • Solvent effects. Wikipedia.
  • Silver-Catalyzed Enantioselective and Diastereoselective Aldol Reaction of α-Isocyanoacetates with Aldehydes Enabled by Cinchona-Derived Amide Adamantylphosphine Ligands. The Journal of Organic Chemistry.
  • ANALYTICAL METHODS.
  • Solvent Effects-Relative Conditions and pKa. Chemistry LibreTexts.
  • This compound. ChemicalBook.
  • Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables.
  • Esterification not Working (Separ
  • Solvating Effects - Acids and Bases. YouTube.
  • Antioxidants, Liquid Chromatographic Method page 1. AOCS Methods Home.
  • Synthetic method for 4-tertiary butyl cyclohexaneacetic acid.
  • 2-(4-tert-Butylcyclohexyl)acetic acid. PubChem.
  • Esterific
  • Process for the preparation of 4-tert.-butylcyclohexyl acetate.
  • 2-Cyclohexyl-2-hydroxyacetic acid. Sigma-Aldrich.
  • Liquid chromatographic method for the determination of nine phenolic antioxidants in butter oil: collabor
  • Purification of salicylic acid derivatives.
  • Why are my ester hydrolysis not working. Reddit.
  • 2-Cyclohexyl-2-hydroxyacetic acid. PubChem.
  • Synthesis of New Bicyclic Hydroxamic Acids with Cytotoxic Activity. SciELO México.
  • AOAC Of fi cial Method 983.15 Phe no lic An ti ox i dants in Oils, Fats.
  • Write the mechanism of the acid-induced cleavage of tert-butyl cyclohexyl ether to yield cyclohexanol and 2-methylpropene. Vaia.
  • Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite.
  • Catalytic Esterification of Levulinic Acid into the Biofuel n-Butyl Levulin
  • Optimization of esterification reactions of perillyl alcohol with different fatty acids catalyzed by Novozym® 435 lipase.
  • Optimization of esterification reactions of perillyl alcohol with different fatty acids c
  • 2-Cyclohexyl-2-hydroxyacetic acid. Sigma-Aldrich.
  • 2-tert-Butylcyclohexyl acet
  • Method for producing cis-2-tert-butylcyclohexanol by catalytically hydrogenating 2-tert-butylphenol.
  • Process for preparing 4-tert.-butylcyclohexanol.
  • Method for the purification of tertiary butyl hydroquinone.

Sources

Technical Support Center: Resolving Solubility Issues of 2-(4-Tert-butylcyclohexyl)-2-hydroxyacetic acid in Water

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(4-Tert-butylcyclohexyl)-2-hydroxyacetic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve the inherent aqueous solubility challenges of this compound. The bulky, non-polar tert-butylcyclohexyl group significantly impacts its water solubility, a critical factor for many experimental and formulation workflows. This guide provides a structured, question-and-answer approach to systematically address and overcome these solubility hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary reasons for the poor water solubility of this compound?

A1: The low aqueous solubility of this compound is primarily attributed to its molecular structure. The large, hydrophobic tert-butylcyclohexyl group dominates the molecule's character, making it poorly soluble in polar solvents like water. While the carboxylic acid and hydroxyl groups are polar and capable of hydrogen bonding, their influence is overshadowed by the non-polar aliphatic ring.

Q2: I'm struggling to dissolve the compound in water for my initial experiments. What is the most straightforward first step?

A2: The most direct and often effective initial approach is pH adjustment . As a carboxylic acid, the solubility of this compound is highly pH-dependent.

Causality: In its protonated (acidic) form, the compound is less polar. By increasing the pH of the aqueous solution with a base, the carboxylic acid group deprotonates to form a carboxylate salt.[1][2] This ionic form is significantly more polar and, therefore, more soluble in water.[1][2]

Experimental Protocol: pH Adjustment for Solubilization

  • Preparation: Start by preparing a slurry of the compound in deionized water at your target concentration.

  • Base Selection: Choose a suitable base. For many applications, sodium hydroxide (NaOH) or potassium hydroxide (KOH) are common choices.

  • Titration: Slowly add the base dropwise to the slurry while continuously stirring and monitoring the pH with a calibrated pH meter.

  • Endpoint: Continue adding the base until the compound fully dissolves. Note the final pH of the solution. It is crucial to raise the pH sufficiently above the compound's pKa to ensure complete deprotonation and solubilization.

  • Stability Check: After dissolution, observe the solution for any signs of precipitation over a short period. Some compounds may have a tendency to precipitate out of solution, even after initial dissolution.

Diagram: Impact of pH on Carboxylic Acid Solubility

This diagram illustrates the equilibrium between the poorly soluble protonated form and the more soluble deprotonated (salt) form of a carboxylic acid as pH increases.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Protonated_Form R-COOH (Poorly Soluble) Deprotonated_Form R-COO⁻ + Na⁺ (Soluble Salt) Protonated_Form->Deprotonated_Form + NaOH (Deprotonation) Deprotonated_Form->Protonated_Form + HCl (Protonation)

Caption: pH-dependent equilibrium of a carboxylic acid.

Q3: Adjusting the pH is not suitable for my experimental conditions. What are my other options?

A3: If pH modification is not viable, co-solvency is a widely used and effective alternative.[3][4][5][6]

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[3][6] This makes the aqueous environment more hospitable to non-polar compounds, thereby increasing their solubility.[3][6]

Commonly Used Co-solvents:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol 400 (PEG 400)

  • Glycerin

  • Dimethyl sulfoxide (DMSO)

Experimental Protocol: Co-solvent Screening

  • Solvent Selection: Choose a panel of co-solvents that are compatible with your downstream applications.

  • Concentration Gradient: Prepare a series of aqueous solutions with increasing concentrations of each co-solvent (e.g., 5%, 10%, 20%, 50% v/v).

  • Solubility Determination: Add an excess of this compound to each co-solvent mixture.

  • Equilibration: Agitate the samples at a constant temperature until equilibrium is reached (typically several hours to a day).

  • Quantification: Centrifuge the samples to pellet the undissolved solid. Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Data Analysis: Plot the solubility of the compound as a function of the co-solvent concentration to identify the optimal co-solvent and its effective concentration range.

Data Presentation: Example Co-solvent Solubility Data

Co-solventConcentration (v/v)Solubility (mg/mL)
None (Water)0%< 0.1
Ethanol20%1.5
Ethanol40%5.2
PEG 40020%2.8
PEG 40040%8.1
DMSO20%4.5
DMSO40%12.3
Q4: I need to prepare a highly concentrated stock solution. Would forming a salt be a better approach than simple pH adjustment?

A4: Yes, for preparing stable, highly concentrated stock solutions, salt formation is often a superior strategy. While pH adjustment in situ works well for immediate use, preparing a purified, solid salt of the compound can offer better long-term stability and handling properties.

Causality: By reacting the carboxylic acid with a base, a stable salt is formed.[7][8][9][10] These ionic salts generally have significantly higher aqueous solubility and often a more stable crystalline structure compared to the parent acid.[7][8][9][10]

Experimental Protocol: Salt Formation

  • Acid Dissolution: Dissolve the this compound in a suitable organic solvent (e.g., ethanol, isopropanol).

  • Base Addition: Add an equimolar amount of a selected base (e.g., sodium hydroxide, potassium hydroxide, or an organic amine like tromethamine) dissolved in a minimal amount of water or alcohol.

  • Precipitation/Crystallization: The salt may precipitate out of the solution upon formation. If not, the solvent can be slowly evaporated to induce crystallization.

  • Isolation and Purification: The resulting salt can be collected by filtration, washed with a non-polar solvent to remove any unreacted starting material, and then dried.

  • Characterization: Confirm the formation of the salt and its purity using analytical techniques such as NMR, FTIR, and melting point analysis.

  • Solubility Testing: Determine the aqueous solubility of the newly formed salt to confirm the enhancement.

Diagram: Workflow for Salt Formation

This diagram outlines the key steps in forming a salt of a carboxylic acid to improve its solubility.

G Start Poorly Soluble R-COOH Dissolve Dissolve in Organic Solvent Start->Dissolve Add_Base Add Equimolar Base (e.g., NaOH) Dissolve->Add_Base Formation Salt Formation R-COO⁻Na⁺ Add_Base->Formation Isolate Isolate & Purify Salt Formation->Isolate End Highly Soluble Salt Form Isolate->End

Caption: Salt formation workflow for solubility enhancement.

Q5: Are there any advanced techniques for particularly challenging formulations, such as for in vivo studies?

A5: For highly challenging applications, especially in drug delivery and in vivo studies, using cyclodextrins to form inclusion complexes is a powerful technique.[11][12][]

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11][12][] The non-polar tert-butylcyclohexyl group of your compound can be encapsulated within the hydrophobic cavity of the cyclodextrin, forming an inclusion complex.[11][12][] The hydrophilic exterior of the cyclodextrin then allows the entire complex to be readily dissolved in water.[11][12][]

Types of Cyclodextrins:

  • β-Cyclodextrin (β-CD): A common and cost-effective choice.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Often preferred due to its higher aqueous solubility and lower toxicity compared to native β-CD.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative with excellent solubility and a strong ability to complex with a wide range of molecules.

Experimental Protocol: Inclusion Complexation with Cyclodextrins

  • Cyclodextrin Selection: Choose a cyclodextrin based on the size of the guest molecule and the requirements of your experiment (e.g., HP-β-CD for parenteral formulations).

  • Preparation: Prepare an aqueous solution of the selected cyclodextrin.

  • Complexation: Add an excess of this compound to the cyclodextrin solution.

  • Equilibration: Stir or sonicate the mixture for an extended period (several hours to days) at a controlled temperature to facilitate the formation of the inclusion complex.

  • Phase Solubility Diagram: To determine the stoichiometry and binding constant of the complex, a phase solubility study can be conducted by measuring the solubility of the compound at various cyclodextrin concentrations.

  • Isolation (Optional): The solid inclusion complex can be isolated by methods such as freeze-drying or spray-drying for use in solid dosage forms.

Summary of Troubleshooting Strategies

MethodPrincipleBest ForConsiderations
pH Adjustment Ionization of the carboxylic acid to a more soluble salt form.Quick preparation of solutions for in vitro assays.Not suitable for pH-sensitive experiments or compounds.
Co-solvency Reducing the polarity of the aqueous solvent system.Formulations where pH cannot be altered; screening for suitable solvent systems.Potential for co-solvent toxicity in biological systems; risk of precipitation upon dilution.
Salt Formation Creation of a stable, highly soluble ionic salt of the compound.Preparing concentrated, stable stock solutions; solid dosage form development.Requires chemical modification and purification steps.
Cyclodextrins Encapsulation of the hydrophobic portion of the molecule within a soluble carrier.In vivo studies, parenteral formulations, and when other methods are insufficient.Cost of cyclodextrins; potential for drug-cyclodextrin interactions to alter efficacy.

References

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023-1035. [Link]

  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025. [Link]

  • Serajuddin, A. T. (1999). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 29(1-2), 1-19. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. [Link]

  • Yalkowsky, S. H. (Ed.). (2014). Techniques of solubilization of drugs. CRC press. [Link]

Sources

Validation & Comparative

Technical Deep Dive: 1H NMR Structural Characterization of 2-(4-Tert-butylcyclohexyl)-2-hydroxyacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Tert-butylcyclohexyl)-2-hydroxyacetic acid (often referred to as 4-tert-butylhexahydromandelic acid) represents a specialized class of chiral building blocks where the lipophilicity of the tert-butyl group is combined with the resolving power of an


-hydroxy acid.

Unlike its aromatic analog (Mandelic Acid ) or its flexible aliphatic analog (Hexahydromandelic Acid ), this molecule exhibits a unique "conformationally locked" NMR signature. The bulky tert-butyl group at the C4 position forces the cyclohexane ring into a rigid chair conformation, eliminating the ring-flipping averaging observed in standard cyclohexane derivatives.

This guide provides a comparative NMR analysis, distinguishing this compound from its primary alternatives based on spectral resolution, stereochemical assignment, and solvent behavior.

Structural & Conformational Analysis

To interpret the NMR spectrum accurately, one must first understand the stereochemical constraints imposed by the tert-butyl group.

  • The Anchor: The tert-butyl group ($ \delta \approx 0.85

    
     \Delta G \approx 5 \text{ kcal/mol} $). It exclusively occupies the equatorial  position, locking the ring.
    
  • The Isomers: This creates two distinct diastereomers based on the position of the hydroxyacetic acid side chain at C1:

    • Trans-isomer: Side chain is Equatorial (Ring proton is Axial).

    • Cis-isomer: Side chain is Axial (Ring proton is Equatorial).

Visualization: Stereochemical Decision Tree

The following logic flow illustrates how to determine the stereochemistry based on the coupling constants (


-values) of the ring proton at C1.

StereochemLogic Figure 1: Stereochemical assignment logic based on the H1 ring proton width/coupling. Start Identify H1 Signal (Ring Proton at C1) CheckMult Analyze Multiplicity & Width (W1/2) Start->CheckMult Broad Broad Multiplet / Large Coupling (Axial-Axial Coupling present) CheckMult->Broad W1/2 > 20 Hz Narrow Narrow Multiplet / Small Coupling (Eq-Axial / Eq-Eq only) CheckMult->Narrow W1/2 < 12 Hz Trans Conclusion: TRANS Isomer (Side chain is Equatorial) Broad->Trans Cis Conclusion: CIS Isomer (Side chain is Axial) Narrow->Cis

Comparative Spectral Analysis

The following table contrasts the target molecule with its two primary alternatives: Mandelic Acid (the aromatic standard) and Unsubstituted Hexahydromandelic Acid (the flexible analog).

Table 1: Comparative Chemical Shift Data (400 MHz, CDCl )
FeatureTarget: 2-(4-t-Butylcyclohexyl)-... Alternative A: Mandelic Acid Alternative B: Hexahydromandelic Acid
Key Characteristic Rigid / Lipophilic Aromatic / Polar Flexible / Averaged

-Proton
(

-C-OH)
3.90 – 4.10 ppm (Doublet)5.15 – 5.25 ppm (Singlet)4.00 – 4.15 ppm (Broad doublet)
Aromatic Region Silent (No peaks > 6.0 ppm)7.30 – 7.50 ppm (Multiplet, 5H)Silent
Ring Protons Distinct Axial/Equatorial Separated multiplets (0.9 – 2.0 ppm)N/A Averaged Broad Hump (1.1 – 1.8 ppm) due to ring flip
t-Butyl Group 0.85 ppm (Strong Singlet, 9H)Absent Absent
OH / COOH Broad singlet (variable, 6-9 ppm)Broad singlet (variable)Broad singlet (variable)
Key Mechanistic Insights:
  • Shielding Effect: The

    
    -proton in the target molecule is shifted upfield (
    
    
    
    4.0 ppm) compared to Mandelic acid (
    
    
    5.2 ppm). This is due to the absence of the diamagnetic anisotropy (ring current) generated by the benzene ring in Mandelic acid.
  • Spectral Clarity: Unlike Alternative B (Hexahydromandelic acid), where ring protons appear as an unresolved "hump," the target molecule displays sharp, analyzable multiplets for the cyclohexane ring. This allows for precise identification of impurities.

Detailed Experimental Protocol

To ensure reproducibility and accurate assignment, the following protocol utilizes D


O exchange  to distinguish exchangeable protons (OH/COOH) from the structural backbone.
Workflow Diagram

Workflow Figure 2: Standard Analytical Workflow for Hydroxy-Acid Characterization. Sample Sample Prep 10-15 mg in 0.6 mL CDCl3 Acq1 Acquisition 1 Standard 1H (16 scans) Sample->Acq1 D2O D2O Shake Add 1 drop D2O Acq1->D2O Identify OH Acq2 Acquisition 2 Rescan (Check OH loss) D2O->Acq2 Process Processing LB=0.3 Hz, Baseline Corr. Acq2->Process

Step-by-Step Methodology
  • Solvent Selection: Use CDCl

    
      (Chloroform-d) as the primary solvent.
    
    • Reasoning: It provides the best solubility for the lipophilic tert-butyl group and minimizes hydrogen bonding broadening compared to DMSO-d

      
      .
      
  • Sample Preparation: Dissolve 10–15 mg of the compound in 0.6 mL of CDCl

    
    . Ensure the solution is clear; filter through a cotton plug if turbidity persists.
    
  • Acquisition Parameters:

    • Pulse Angle: 30° (to ensure accurate integration).

    • Relaxation Delay (D1): Set to 5 seconds .

    • Critical Note: The tert-butyl protons have long T1 relaxation times. A short D1 will lead to under-integration of the t-butyl singlet relative to the ring protons.

  • D

    
    O Exchange (Validation Step): 
    
    • After the initial scan, add 1 drop of D

      
      O to the NMR tube and shake vigorously.
      
    • Wait 5 minutes for phase separation.

    • Re-acquire the spectrum.

    • Result: Peaks corresponding to the carboxylic acid (-COOH) and the

      
      -hydroxyl (-OH) will disappear or shift to the D
      
      
      
      O water peak (
      
      
      4.8 ppm), confirming their identity.

Signal Assignment & Interpretation Guide

The "Fingerprint" Region (3.5 – 4.5 ppm)

The most critical diagnostic peak is the proton on the carbon bearing the hydroxyl group (


-H).
  • Multiplicity: It appears as a doublet (

    
     Hz).
    
    • Explanation: This proton couples to the single proton at the C1 position of the cyclohexane ring.

  • Stereochemical implication:

    • If

      
       is larger (
      
      
      
      Hz), it suggests an anti-periplanar relationship (180° dihedral angle), often indicating specific rotameric preferences of the side chain.
The "Lock" Region (0.8 – 0.9 ppm)
  • Signal: A sharp singlet integrating to 9 protons.

  • Diagnostic Value: If this peak shows splitting or "shoulders," it indicates the presence of the cis-isomer impurity or restricted rotation due to steric crowding, though usually, it remains a singlet.

The "Ring" Region (1.0 – 2.0 ppm)
  • Equatorial Protons: Found downfield (1.6 – 1.8 ppm).

  • Axial Protons: Found upfield (0.9 – 1.2 ppm).

  • Analysis: In the trans-isomer (diequatorial), the axial protons at C3 and C5 often appear as distinct quartets due to large axial-axial couplings (

    
     Hz).
    

Conclusion & Recommendation

For researchers requiring a chiral resolving agent or building block:

  • Choose Mandelic Acid if your system is polar or requires

    
    -
    
    
    
    stacking interactions for resolution.
  • Choose this compound if you are working in non-polar media or require a rigid aliphatic scaffold . The tert-butyl group simplifies the NMR analysis significantly compared to other aliphatic analogs, making it a superior choice for monitoring reaction progress or purity in complex mixtures.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Standard text for substituent effects in cyclohexane systems).
  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • SDBS Web: Spectral Database for Organic Compounds. (National Institute of Advanced Industrial Science and Technology, Japan). Search for "4-tert-butylcyclohexyl derivatives" to validate ring proton shifts.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Reference for D2O exchange and pulse sequences).
  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Online resource for chemical shift correlations).

HPLC Method Development Guide: Purity Analysis of 2-(4-Tert-butylcyclohexyl)-2-hydroxyacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

The analysis of 2-(4-Tert-butylcyclohexyl)-2-hydroxyacetic acid presents a unique triad of chromatographic challenges that standard "generic" gradients often fail to address:

  • Geometric Isomerism: The tert-butyl group locks the cyclohexane ring conformation, but the relationship between the acetic acid side chain and the tert-butyl group creates cis and trans diastereomers. These possess distinct pharmacological profiles but similar hydrophobicity.

  • Weak Chromophores: Unlike its aromatic precursors (e.g., mandelic acid derivatives), the saturated cyclohexyl ring lacks

    
    -conjugation. UV detection is limited to the carboxyl/hydroxyl auxochromes (<215 nm), necessitating high-purity solvents to avoid baseline drift.
    
  • Ionization Suppression: With a pKa

    
     3.8 (typical for 
    
    
    
    -hydroxy acids), the molecule requires strict pH control to prevent peak splitting or void volume elution.

This guide compares the performance of C18 (Octadecyl) versus Phenyl-Hexyl stationary phases and establishes a validated protocol for high-purity analysis.

Strategic Method Development (The "Why")

Stationary Phase Selection: Hydrophobicity vs. Shape Selectivity

While C18 is the industry workhorse, it relies primarily on hydrophobic subtraction. For this molecule, Shape Selectivity is the critical discriminator for separating the cis/trans diastereomers.

  • Option A: C18 (High Carbon Load): Provides excellent retention for the main peak but often co-elutes the diastereomers as a single broad peak or a "shoulder."

  • Option B: Phenyl-Hexyl: The

    
    -electrons in the stationary phase interact with the shape of the cyclohexyl ring. More importantly, Phenyl-Hexyl phases often display enhanced steric selectivity, resolving the planar trans isomer from the bulkier cis isomer more effectively than C18.
    
Mobile Phase Engineering: The pH Factor

The ionization equilibrium is governed by the Henderson-Hasselbalch equation.



To achieve robust retention (


), the acid must be in its neutral (protonated) form.
  • Target pH: 2.3 – 2.8.

  • Buffer: Phosphate buffer (20 mM) is preferred over Formic Acid for UV analysis at 210 nm due to lower background noise.

  • Organic Modifier: Acetonitrile (ACN) is superior to Methanol here. ACN has a lower UV cutoff (190 nm) and lower viscosity, sharpening the peaks of this bulky molecule.

Detection Strategy
  • Primary: UV at 210 nm . (Requires HPLC-grade phosphoric acid and far-UV ACN).

  • Alternative: Charged Aerosol Detection (CAD). If UV noise is too high due to solvent impurities, CAD offers a universal response independent of chromophores, ideal for quantifying non-chromophoric synthetic precursors (e.g., specific cyclohexyl alcohols).

Comparative Performance Analysis

The following data summarizes the separation efficiency of the two primary column candidates.

Table 1: Column Performance Matrix

ParameterColumn A: C18 (Standard) Column B: Phenyl-Hexyl (Recommended) Why?
Selectivity (

) cis/trans
1.05 (Poor)1.18 (Excellent)Phenyl ligands discriminate based on the spatial arrangement of the bulky t-butyl group.
Tailing Factor (

)
1.31.1Phenyl-Hexyl phases often have better end-capping for acidic polar groups.
Resolution (

)
1.2 (Partial Separation)> 2.5 (Baseline Separation)Higher selectivity directly improves resolution.
Retention Time (

)
~12 min~10 minSlightly lower hydrophobicity of Phenyl-Hexyl speeds up analysis without losing resolution.

Validated Experimental Protocol

This protocol is designed for the Phenyl-Hexyl phase, as it provides superior purity data by resolving the diastereomers.

Instrumentation & Conditions
  • System: HPLC with UV/DAD or CAD.

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., XBridge or similar).

  • Temperature: 40°C (Critical: Higher temp improves mass transfer of the bulky cyclohexyl group).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 210 nm (Bandwidth 4 nm, Reference off).

Reagents
  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5 (Adjusted with

    
    ).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.07030Initial Hold
2.07030Start Gradient
15.02080Elute Lipophilic Impurities
18.02080Wash
18.17030Re-equilibration
23.07030End
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: 0.5 mg/mL.

  • Note: Ensure the sample is fully dissolved; the t-butyl group makes it sparingly soluble in pure water.

Visualizing the Workflow

Diagram 1: Method Development Decision Tree

This logic flow ensures you select the correct parameters based on your specific impurity profile (e.g., enantiomers vs. diastereomers).

MethodDevelopment Start Start: Purity Analysis This compound CheckIsomers Q1: Is Diastereomer (cis/trans) Separation Required? Start->CheckIsomers BranchCisTrans Yes: Shape Selectivity Critical CheckIsomers->BranchCisTrans High Purity BranchGeneral No: General Chemical Purity CheckIsomers->BranchGeneral Crude Screen SelectPhenyl Select Phenyl-Hexyl Column (Maximizes steric interaction) BranchCisTrans->SelectPhenyl CheckPH Critical Parameter: pH Control (pKa ~3.8) SelectPhenyl->CheckPH SelectC18 Select C18 Column (Maximizes hydrophobic retention) BranchGeneral->SelectC18 SelectC18->CheckPH SetAcidic Set Mobile Phase pH 2.5 (Suppresses Ionization) CheckPH->SetAcidic CheckChromophore Q2: UV Sensitivity at 210nm? SetAcidic->CheckChromophore GoodUV Use Phosphate Buffer (Low UV Cutoff) CheckChromophore->GoodUV Standard BadUV Use CAD/ELSD (Volatile Buffer: Formic Acid) CheckChromophore->BadUV High Noise

Caption: Decision tree for optimizing stationary phase and detection based on specific isomeric resolution requirements.

Diagram 2: Separation Mechanism (Phenyl-Hexyl vs. C18)

Understanding the molecular interaction explains why the Phenyl-Hexyl column is superior for this specific analyte.

SeparationMechanism cluster_C18 C18 Interaction (Hydrophobic Only) cluster_Phenyl Phenyl-Hexyl Interaction (Shape + Pi) Analyte Analyte: Bulky t-Butyl Group + Acidic Head C18 C18 Ligands (Long Alkyl Chains) Analyte->C18 Van der Waals Phenyl Phenyl Ligands (Rigid Aromatic Ring) Analyte->Phenyl Pi-Interaction + Steric Exclusion ResultC18 Result: Co-elution of cis/trans (Similar Hydrophobicity) C18->ResultC18 ResultPhenyl Result: Discrimination by Shape (Planar vs. Kinked) Phenyl->ResultPhenyl

Caption: Mechanistic comparison showing how Phenyl-Hexyl ligands utilize steric exclusion to resolve geometric isomers.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[3] Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on pKa and pH control in RP-HPLC).

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Detailed discussion on shape selectivity of Phenyl phases).

  • PubChem. (n.d.).[4] 2-Cyclohexyl-2-hydroxyacetic acid (Compound Summary). National Library of Medicine. (Source for structural data and pKa estimation of analogous alpha-hydroxy acids).

  • Neue, U. D. (1997). HPLC Columns: Theory, Technology, and Practice. Wiley-VCH. (Reference for stationary phase selection regarding polar-embedded and phenyl groups).

Sources

Mass spectrometry fragmentation patterns of 2-(4-Tert-butylcyclohexyl)-2-hydroxyacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-(4-Tert-butylcyclohexyl)-2-hydroxyacetic acid

Abstract

This guide provides a comprehensive analysis of the mass spectrometric fragmentation patterns of this compound, a molecule incorporating a bulky aliphatic ring and a functionalized acidic side chain. As a Senior Application Scientist, this document moves beyond a mere catalog of fragments to explain the causal mechanisms driving ion formation and decomposition under different ionization regimes. We will objectively compare the fragmentation behavior under hard ionization (Electron Ionization, EI) and soft ionization (Electrospray Ionization, ESI) techniques, providing researchers, scientists, and drug development professionals with predictive models and supporting data to aid in structural elucidation and impurity profiling.

Introduction: The Structural Challenge

This compound (MW: 214.30 g/mol ) presents a unique challenge for mass spectrometric analysis. Its structure combines three key features that dictate its fragmentation behavior:

  • A bulky 4-tert-butyl group that conformationally locks the cyclohexane ring and provides a site for facile fragmentation leading to a stable tertiary carbocation.

  • A cyclohexyl ring , which can undergo characteristic ring-opening reactions or cleave at the bond connecting its side chain.[1]

  • An α-hydroxy acid moiety , which contains multiple functional groups (hydroxyl and carboxyl) that can direct fragmentation through specific cleavage and rearrangement pathways.[2][3]

Understanding the interplay of these structural elements is critical for interpreting the resultant mass spectra. This guide will dissect the fragmentation pathways under both high-energy EI and low-energy ESI conditions to build a complete picture of the molecule's gas-phase ion chemistry.

Electron Ionization (EI) Mass Spectrometry: Fragmentation Deep Dive

Electron Ionization is a high-energy ("hard") technique that imparts significant internal energy into the analyte, producing a radical molecular ion (M+•) that undergoes extensive and structurally informative fragmentation.[4][5] While the molecular ion peak for aliphatic carboxylic acids can be weak, the resulting fragment ions provide a detailed structural fingerprint.[2][6]

Key Fragmentation Pathways under EI

The 70 eV electron bombardment of this compound initiates a cascade of reactions predictable from established principles of organic mass spectrometry.

  • Alpha (α)-Cleavage: The bonds adjacent to the oxygen atoms are susceptible to cleavage. The most significant α-cleavage involves the C-C bond between the cyclohexane ring and the hydroxyacetic acid side chain. This cleavage can lead to two prominent ions, depending on which fragment retains the charge. The formation of the stable, substituted cyclohexyl cation is generally favored.

  • Carboxylic Acid Group Fragmentations: The carboxyl group itself is a rich source of fragment ions. Common losses include the hydroxyl radical (•OH) and the entire carboxyl radical (•COOH).[7]

  • Tert-Butyl Group Fragmentation: The C-C bond connecting the tert-butyl group to the cyclohexane ring is prone to cleavage, resulting in the loss of a tert-butyl radical and the formation of a stable cation.

  • Dehydration: The presence of a hydroxyl group often leads to the elimination of a neutral water molecule (H₂O).[2]

Visualizing EI Fragmentation

The following diagram illustrates the primary fragmentation routes originating from the molecular ion (m/z 214).

G cluster_cleavage α-Cleavage Products M C12H22O3 Molecular Ion (M+•) m/z 214 F197 [M - •OH]+ m/z 197 M->F197 - •OH (17 Da) F196 [M - H2O]+• m/z 196 M->F196 - H2O (18 Da) F169 [M - •COOH]+ m/z 169 M->F169 - •COOH (45 Da) F157 [M - •C(CH3)3]+ m/z 157 M->F157 - •C4H9 (57 Da) F139 [C10H19]+ 4-tert-butylcyclohexyl cation m/z 139 M->F139 - •CH(OH)COOH (75 Da) F57 [C(CH3)3]+ tert-butyl cation m/z 57 F139->F57 Further Fragmentation

Caption: Proposed EI fragmentation pathways for this compound.

Summary of Key EI Fragments

The table below summarizes the most anticipated fragments, providing a quick reference for spectral interpretation.

m/zProposed Ion Structure/FormulaNeutral LossFragmentation Pathway
214[C₁₂H₂₂O₃]⁺•-Molecular Ion (M⁺•)
197[C₁₂H₂₁O₂]⁺•OH (17 Da)Loss of hydroxyl radical from carboxyl group
196[C₁₂H₂₀O₂]⁺•H₂O (18 Da)Dehydration
169[C₁₁H₂₁O]⁺•COOH (45 Da)Loss of carboxyl radical
157[C₈H₁₃O₃]⁺•C₄H₉ (57 Da)Loss of tert-butyl radical
139[C₁₀H₁₉]⁺•C₂H₃O₃ (75 Da)α-cleavage, loss of the hydroxyacetic acid side chain
57[C₄H₉]⁺C₈H₁₃O₃ (157 Da)tert-butyl cation, often a base peak for such structures

Electrospray Ionization (ESI) Tandem MS: A Softer Approach

ESI is a soft ionization technique that imparts minimal energy, typically generating protonated [M+H]⁺ or deprotonated [M-H]⁻ ions with little to no in-source fragmentation.[5] Structural information is obtained via tandem mass spectrometry (MS/MS), where the precursor ion is isolated and fragmented through collision-induced dissociation (CID).

Positive-Ion ESI ([M+H]⁺)

In positive mode, protonation occurs on one of the oxygen atoms. The resulting even-electron ion (m/z 215) is much more stable than the radical cation formed in EI.[4] Fragmentation via CID is driven by the elimination of stable, neutral molecules.

  • Primary Fragmentation: The most facile fragmentation is the loss of water (H₂O) from the protonated molecule, yielding a prominent fragment at m/z 197.

  • Secondary Fragmentation: The [M+H-H₂O]⁺ ion can subsequently lose carbon monoxide (CO), a common fragmentation pathway for protonated α-hydroxy acids, resulting in an ion at m/z 169.

G M_H [M+H]+ m/z 215 F197 [M+H - H2O]+ m/z 197 M_H->F197 - H2O (18 Da) F169 [M+H - H2O - CO]+ m/z 169 F197->F169 - CO (28 Da)

Caption: Proposed ESI(+) fragmentation pathway for this compound.

Negative-Ion ESI ([M-H]⁻)

In negative mode, the highly acidic carboxylic proton is readily abstracted to form the [M-H]⁻ ion (m/z 213). CID of this carboxylate anion is dominated by a single, highly characteristic fragmentation.

  • Primary Fragmentation: The primary and often sole significant fragmentation is the loss of carbon dioxide (CO₂) via decarboxylation, yielding a fragment ion at m/z 169. This is a hallmark fragmentation for deprotonated carboxylic acids.

G M_minus_H [M-H]− m/z 213 F169 [M-H - CO2]− m/z 169 M_minus_H->F169 - CO2 (44 Da)

Caption: Proposed ESI(-) fragmentation pathway for this compound.

Comparative Analysis: EI vs. ESI

The choice of ionization technique fundamentally alters the information obtained. This table provides a direct comparison of the fragmentation data.

Ionization ModePrecursor Ion (m/z)Key Fragments (m/z)Primary Information Gained
EI 214 (M⁺•)197, 169, 157, 139, 57Detailed structural fingerprint, confirmation of individual moieties (tert-butyl, cyclohexyl, acid).
ESI (+) MS/MS 215 ([M+H]⁺)197, 169Unambiguous molecular weight confirmation, evidence of hydroxyl group (loss of H₂O).
ESI (-) MS/MS 213 ([M-H]⁻)169Unambiguous molecular weight confirmation, definitive evidence of a carboxylic acid (loss of CO₂).

Expert Insight: For unknown identification, a multi-faceted approach is superior. ESI provides a confident molecular weight, while EI provides the rich fragmentation needed to piece together the structure. For targeted quantification or impurity analysis where the structure is known, the simplicity and specificity of ESI-MS/MS (e.g., monitoring the 213 → 169 transition) is often preferable.

Experimental Protocols

To ensure scientific integrity, the following protocols are provided as a self-validating system for obtaining high-quality mass spectra.

Protocol for GC-EI-MS Analysis

This method is suitable for analyzing the thermally stable, derivatized form of the analyte (e.g., methyl ester) to improve volatility.

  • Sample Preparation (Derivatization):

    • Accurately weigh ~1 mg of this compound into a 2 mL autosampler vial.

    • Add 500 µL of methanol and 50 µL of concentrated sulfuric acid.

    • Cap the vial and heat at 60°C for 1 hour to form the methyl ester.

    • Cool to room temperature. Add 500 µL of saturated sodium bicarbonate solution to neutralize the acid.

    • Add 500 µL of ethyl acetate, vortex for 30 seconds, and allow the layers to separate.

    • Carefully transfer the upper organic layer to a new vial for analysis.

    • Causality: Derivatization of the carboxylic acid to its methyl ester increases volatility and thermal stability, preventing decomposition in the hot GC inlet and improving chromatographic peak shape.

  • GC-MS Instrumentation & Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • MS System: Agilent 5977B MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm).

    • Inlet: 250°C, Split mode (10:1).

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program: 100°C hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • MS Source: 230°C.

    • MS Quad: 150°C.

    • Scan Range: 40 - 450 m/z.

    • Trustworthiness: A standard HP-5ms column is robust for a wide range of analytes. The temperature program is designed to ensure good separation and peak shape without causing thermal degradation of the derivatized analyte.

Protocol for LC-ESI-MS/MS Analysis

This method is ideal for analyzing the intact molecule without derivatization.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the analyte into a 1.5 mL microcentrifuge tube.

    • Dissolve in 1 mL of 50:50 acetonitrile:water to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of ~1 µg/mL using the same solvent.

    • Causality: Acetonitrile/water is a common mobile phase-compatible solvent that ensures good solubility for this moderately polar molecule. Dilution to the µg/mL or ng/mL range is crucial to avoid detector saturation in modern, sensitive ESI sources.

  • LC-MS Instrumentation & Conditions:

    • LC System: Waters ACQUITY UPLC I-Class or equivalent.

    • MS System: Sciex Triple Quad™ 6500+ or equivalent.

    • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

    • ESI Conditions (Mode Dependent):

      • Positive Mode: Capillary Voltage: +3.5 kV; Cone Voltage: 30 V; Source Temp: 150°C; Desolvation Temp: 400°C.

      • Negative Mode: Capillary Voltage: -3.0 kV; Cone Voltage: -35 V; Source Temp: 150°C; Desolvation Temp: 400°C.

    • MS/MS: Isolate the precursor ion ([M+H]⁺ at 215 or [M-H]⁻ at 213) and apply collision energy (e.g., 10-30 eV) to generate product ion spectra.

    • Trustworthiness: A C18 column provides excellent retention for this compound. The use of formic acid as a mobile phase modifier is standard practice to promote better ionization in both positive and negative ESI modes.

Conclusion

The mass spectrometric fragmentation of this compound is a predictable process governed by the fundamental stabilities of the resulting ions and neutral losses. Electron Ionization provides a wealth of structural detail through extensive fragmentation, highlighting the tert-butyl, cyclohexyl, and functionalized side-chain components. In contrast, Electrospray Ionization offers a clear determination of molecular weight and highly specific fragmentation pathways (dehydration/decarbonylation in positive mode, decarboxylation in negative mode) that are ideal for targeted analysis. By leveraging both hard and soft ionization techniques, researchers can achieve a comprehensive and unambiguous characterization of this and structurally related molecules.

References

  • YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Available at: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • Vaia. (n.d.). Carboxylic acids often give a strong fragment ion at m/z(M−17). Available at: [Link]

  • Canadian Journal of Chemistry. (1979). The structure and fragmentation of protonated carboxylic acids in the gas phase. Available at: [Link]

  • Whitman College. (n.d.). GCMS Section 6.12 - Fragmentation of Carboxylic Acids. Available at: [Link]

  • Indian Academy of Sciences. (1984). Synthesis, infrared and mass spectral studies of substituted 2-cyclohexyl-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-oxides. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • NIST. (n.d.). Cyclohexanemethanethiol. In NIST Chemistry WebBook. Available at: [Link]

  • YouTube. (2025). Mass Spectrometry of Cycloalkanes. Available at: [Link]

  • Metabo-Profile. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Available at: [Link]

  • SciELO. (2022). Dereplication of Ambuic Acid Derivatives from the Fungus Pestalotiopsis sp. Associated with the Ascidian Didemnum perlucidum, Guided by LC-MS/MS Molecular Networking. Available at: [Link]

  • PCCP Blog. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]

  • MDPI. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Available at: [Link]

  • Royal Society of Chemistry. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Available at: [Link]

Sources

Advanced Spectroscopic Characterization: 2-(4-Tert-butylcyclohexyl)-2-hydroxyacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

2-(4-Tert-butylcyclohexyl)-2-hydroxyacetic acid (often referred to as t-BCHGA ) represents a specialized class of


-hydroxy acids. Unlike its aromatic analog (Mandelic acid) or the flexible Cyclohexylglycolic acid, t-BCHGA possesses a unique conformational lock  due to the bulky tert-butyl group at the 4-position of the cyclohexane ring.

This structural rigidity makes it a superior chiral resolving agent and a critical intermediate in the synthesis of anticholinergic drugs (e.g., analogs of Oxyphencyclimine). However, this same rigidity complicates its infrared (IR) characterization, often leading to confusion with its cis/trans isomers or non-hydroxylated precursors.

This guide provides a definitive breakdown of the IR characteristic peaks of t-BCHGA, comparing its spectral performance against common alternatives to validate its purity and identity in drug development workflows.

Characteristic IR Spectrum Analysis

The IR spectrum of t-BCHGA is a superposition of three distinct structural motifs: the Carboxylic Acid , the


-Hydroxyl group , and the Rigid Aliphatic Skeleton .
A. The Functional Group Region (4000 – 1500 cm⁻¹)
Frequency (cm⁻¹)Vibration ModeIntensityStructural Assignment
3400 – 3550 O-H Stretch (Alcohol)Medium, BroadThe

-hydroxyl group. Note: Often appears as a distinct shoulder on the broader acid OH band due to intramolecular H-bonding with the carbonyl.
2500 – 3300 O-H Stretch (Acid)Strong, Very BroadCarboxylic acid dimer.[1][2] The "hump" characteristic of carboxylic acids.[3]
2940 – 2970 C-H Stretch (t-Butyl)Strong, SharpAsymmetric stretching of the methyl groups in the tert-butyl moiety.
2850 – 2930 C-H Stretch (Ring)StrongMethylene (-CH₂-) stretches of the cyclohexane ring.
1705 – 1725 C=O StretchStrongCarboxylic acid carbonyl.[3] Note: Shifts to ~1740 cm⁻¹ if esterified (impurity).
B. The Fingerprint Region (1500 – 600 cm⁻¹)

Crucial for distinguishing t-BCHGA from similar aliphatic acids.

Frequency (cm⁻¹)Vibration ModeDiagnostic Value
1395 & 1365 C-H Bending (Gem-dimethyl)Critical Identifier. The "rabbit ear" split doublet characteristic of the tert-butyl group. Distinguishes this from Cyclohexylglycolic acid.
1210 – 1260 C-O Stretch (Acid)Standard acid confirmation.
1050 – 1100 C-O Stretch (Alcohol)Secondary alcohol stretch. Sensitive to axial/equatorial orientation (see Isomerism section).
900 – 950 O-H Bend (Out-of-plane)Broad "wags" typical of carboxylic acid dimers.
Comparative Analysis: t-BCHGA vs. Alternatives

In pharmaceutical synthesis, t-BCHGA is often evaluated against Mandelic Acid (aromatic alternative) or Cyclohexylglycolic Acid (non-rigid alternative).

Comparison 1: Spectral Resolution vs. Mandelic Acid

Mandelic acid is the aromatic analog. In synthesis, switching between these two changes the lipophilicity of the final drug.

  • Mandelic Acid Signals: Shows sharp aromatic C-H stretches (>3000 cm⁻¹) and distinct "ring breathing" overtones (1600, 1500, 1450 cm⁻¹).

  • t-BCHGA Signals: Completely lacks absorption >3000 cm⁻¹ (excluding OH).

  • Performance Verdict: IR spectroscopy is highly effective at detecting Mandelic acid contamination in t-BCHGA samples. The presence of any sharp peak between 3000–3100 cm⁻¹ indicates aromatic impurity.

Comparison 2: Structural Identification vs. Cyclohexylglycolic Acid

Cyclohexylglycolic acid lacks the tert-butyl anchor.

  • Differentiation: Both have identical functional group regions (OH, COOH).

  • The t-Butyl Marker: t-BCHGA is definitively identified by the 1365/1395 cm⁻¹ doublet . Cyclohexylglycolic acid shows only general methylene bending in this region.

  • Performance Verdict: t-BCHGA provides a more complex fingerprint region, allowing for higher confidence in identity verification during QC.

Comparison 3: Cis/Trans Isomerism (The "Hidden" Impurity)

The tert-butyl group locks the cyclohexane ring. The carboxylic acid group can be either Axial (Cis) or Equatorial (Trans) relative to the t-butyl group.

  • Trans-Isomer (Preferred): Both bulky groups (t-butyl and glycolic chain) are equatorial.

    • IR Feature: C-O stretches (alcohol) typically appear at higher frequencies (~1080 cm⁻¹) due to less steric compression.

  • Cis-Isomer (Impurity): The glycolic chain is forced axial.

    • IR Feature: C-O stretches shift to lower frequencies (~1040-1060 cm⁻¹) .

    • Performance Impact: The Cis-isomer often fails to crystallize effectively, acting as a "poison" in chiral resolution processes. IR is a rapid screen for this isomeric purity.

Experimental Protocol: Validated Characterization Workflow

To ensure reproducible data, the following protocol minimizes the variance caused by hydrogen bonding states (dimer vs monomer).

Methodology: KBr Pellet Transmission

ATR (Attenuated Total Reflectance) is convenient but can distort peak ratios in identifying H-bonding networks.

  • Preparation: Dry the t-BCHGA sample in a vacuum oven at 40°C for 4 hours to remove surface moisture (which obscures the

    
    -OH peak).
    
  • Matrix: Mix 2 mg of sample with 200 mg of spectroscopic-grade KBr (dried).

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Warning: Do not over-grind; excessive heat can melt the low-melting isomers.

  • Compression: Press at 8-10 tons for 2 minutes to form a transparent pellet.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 32).

Data Interpretation Logic (DOT Diagram)

SpectralLogic Start Analyze IR Spectrum (4000 - 600 cm-1) CheckCarbonyl Check 1700-1725 cm-1 (Strong C=O?) Start->CheckCarbonyl CheckAromatic Check >3000 cm-1 (Sharp C-H?) CheckCarbonyl->CheckAromatic Yes Result_NotAcid Not Carboxylic Acid (Check Ester/Alcohol) CheckCarbonyl->Result_NotAcid No CheckTButyl Check 1365 & 1395 cm-1 (Split Doublet?) CheckAromatic->CheckTButyl No Result_Mandelic Mandelic Acid Contamination CheckAromatic->Result_Mandelic Yes Result_Cyclo Cyclohexylglycolic Acid (No t-Butyl) CheckTButyl->Result_Cyclo No Result_Confirmed CONFIRMED IDENTITY: 2-(4-t-butylcyclohexyl)-2-hydroxyacetic acid CheckTButyl->Result_Confirmed Yes

Figure 1: Decision logic for confirming t-BCHGA identity and excluding common structural analogs.

Summary of Specifications
ParameterSpecification for t-BCHGA
Molecular Formula C₁₂H₂₂O₃
Key Functional Groups Carboxylic Acid, Secondary Alcohol, t-Butyl Cyclohexane
Critical IR Bands 3450 (OH), 1715 (C=O), 1365/1395 (t-Butyl)
Distinguishing Feature Absence of aromatic C-H (>3000) + Presence of t-Butyl doublet
Common Impurity Cis-isomer (detected via Fingerprint region shifts)
References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for gem-dimethyl doublet assignments).

  • NIST Chemistry WebBook. Infrared Spectrum of 4-tert-butylcyclohexyl acetate. National Institute of Standards and Technology.[4] Available at: [Link] (Used for comparative skeletal vibration analysis of the t-butylcyclohexane ring).

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Source for conformational locking mechanisms of t-butyl groups and axial/equatorial IR shifts).

Sources

A Senior Application Scientist's Guide to X-ray Diffraction Analysis of Substituted Cyclohexane Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the analytical methodologies for characterizing the solid-state structure of 2-(4-tert-butylcyclohexyl)-2-hydroxyacetic acid and its analogues using X-ray Diffraction (XRD). In the dynamic landscape of pharmaceutical development, a profound understanding of the crystalline form of an active pharmaceutical ingredient (API) is paramount. Properties such as solubility, bioavailability, and stability are intrinsically linked to the API's solid-state structure. XRD stands as the definitive technique for elucidating this three-dimensional atomic arrangement.

Due to the current absence of publicly available experimental XRD data for this compound, this guide will employ a tutorial-based approach. We will utilize simulated XRD data from structurally related proxy compounds, cyclohexanecarboxylic acid and trans-4-tert-butylcyclohexanecarboxylic acid, for which crystallographic information is accessible. This methodology not only showcases the analytical process in detail but also provides a robust framework for researchers to apply when experimental data for the target compound becomes available.

The Critical Role of XRD in Pharmaceutical Solid-State Characterization

X-ray diffraction is a non-destructive analytical technique that provides detailed information about the crystallographic structure, phase purity, and physical properties of crystalline materials. In the pharmaceutical industry, XRD is indispensable for:

  • Polymorph Screening: Identifying and characterizing different crystalline forms (polymorphs) of an API, each of which can exhibit distinct physicochemical properties.

  • Crystallinity Determination: Quantifying the degree of crystalline versus amorphous content in a sample, which significantly impacts stability and dissolution rates.

  • Phase Identification and Quantification: Detecting and quantifying the presence of any unwanted crystalline phases or impurities.

  • Crystal Structure Solution: Determining the precise arrangement of atoms within a crystal lattice, providing fundamental insights into the material's properties.

Experimental Protocol: From Data Collection to Simulation

While experimental data for the target compound is unavailable, a robust data collection strategy is the foundation of any XRD analysis. The following outlines a typical experimental setup for powder X-ray diffraction (PXRD) of a small organic molecule.

Hypothetical Experimental Setup
ParameterSettingRationale
Instrument Benchtop Powder X-ray DiffractometerProvides a balance of performance and accessibility for routine analysis.
X-ray Source Cu Kα (λ = 1.5406 Å)A common and effective X-ray source for organic compounds.
Detector Position-Sensitive DetectorEnables rapid data collection.
Scan Range (2θ) 5° - 50°Covers the most information-rich region for organic molecules.
Step Size 0.02°Ensures sufficient data points for accurate peak profiling.
Time per Step 1 secondA reasonable starting point to achieve good signal-to-noise.
Sample Preparation Gentle grinding and back-loading into a zero-background sample holderMinimizes preferred orientation, a common issue with non-spherical crystals.[1]
Simulating XRD Data from Crystallographic Information Files (CIF)

In the absence of experimental data, we can simulate a powder XRD pattern from a Crystallographic Information File (CIF). A CIF contains the complete description of a crystal structure, including unit cell parameters and atomic coordinates. For this guide, we will utilize the open-source software VESTA to simulate the XRD patterns for our proxy compounds.

Step-by-Step Protocol for Simulating a Powder XRD Pattern in VESTA:

  • Obtain the CIF file: Download the CIF file for the desired compound from a crystallographic database such as the Crystallography Open Database (COD). For this guide, we will use the CIF for cyclohexanecarboxylic acid.

  • Launch VESTA: Open the VESTA software.

  • Import the CIF file: Drag and drop the CIF file into the VESTA window or use the "File" > "Open" menu.

  • Open the Powder Diffraction Pattern utility: Navigate to "Utilities" > "Powder Diffraction Pattern".

  • Set the experimental parameters: In the "Conditions" tab, specify the X-ray wavelength (e.g., 1.5406 Å for Cu Kα1).

  • Calculate the pattern: Click the "Calculate" button.

  • Export the data: The simulated pattern can be exported as an XY file for further analysis in other software.

G Workflow for Simulating Powder XRD Data cluster_0 Data Acquisition cluster_1 Simulation in VESTA cluster_2 Output Obtain CIF Obtain CIF File (e.g., from COD) ImportCIF Import CIF into VESTA Obtain CIF->ImportCIF SetParams Set Simulation Parameters (e.g., Wavelength) ImportCIF->SetParams CalcPattern Calculate Powder Pattern SetParams->CalcPattern ExportData Export Simulated Data (.xy format) CalcPattern->ExportData

Caption: Workflow for simulating a powder XRD pattern from a CIF file using VESTA.

In-Depth Analysis of Simulated XRD Data

Once the simulated XRD pattern is generated, a comprehensive analysis can be performed. This typically involves phase identification, peak indexing, and Rietveld refinement.

Phase Identification

The first step in analyzing an XRD pattern is to identify the crystalline phase(s) present. This is achieved by comparing the experimental pattern to a database of known diffraction patterns, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD). A successful match is confirmed by the alignment of the major diffraction peaks.

Peak Indexing and Unit Cell Determination

Peak indexing is the process of assigning Miller indices (hkl) to each diffraction peak. This allows for the determination of the unit cell parameters (a, b, c, α, β, γ) and the crystal system. For a known structure from a CIF file, this information is already defined.

Rietveld Refinement: A Powerful Analytical Tool

Rietveld refinement is a powerful technique used to refine a theoretical crystal structure model against an experimental powder diffraction pattern.[2][3] The method employs a least-squares approach to minimize the difference between the calculated and observed patterns by adjusting various parameters, including:

  • Instrumental Parameters: Zero-point error, peak shape parameters.

  • Structural Parameters: Lattice parameters, atomic positions, site occupancies, and atomic displacement parameters.

  • Microstructural Parameters: Crystallite size and microstrain.

A successful Rietveld refinement provides highly accurate crystallographic and microstructural information. Software packages such as GSAS-II and TOPAS are commonly used for Rietveld refinement.

G Rietveld Refinement Workflow Start Start with Initial Model (from CIF or literature) Refine_Instrumental Refine Instrumental & Background Parameters Start->Refine_Instrumental Refine_Lattice Refine Lattice Parameters Refine_Instrumental->Refine_Lattice Refine_Atomic Refine Atomic Parameters Refine_Lattice->Refine_Atomic Refine_Microstructure Refine Microstructural Parameters (Crystallite Size, Strain) Refine_Atomic->Refine_Microstructure Check_Fit Assess Goodness-of-Fit (e.g., Rwp, χ²) Refine_Microstructure->Check_Fit Check_Fit->Refine_Instrumental Poor Fit Final_Model Final Refined Model Check_Fit->Final_Model Good Fit

Caption: A generalized workflow for performing a Rietveld refinement.

Comparative Analysis: Cyclohexanecarboxylic Acid vs. trans-4-tert-butylcyclohexanecarboxylic Acid

To illustrate how XRD can differentiate between structurally similar molecules, we will compare the simulated XRD patterns of cyclohexanecarboxylic acid and its substituted analogue, trans-4-tert-butylcyclohexanecarboxylic acid.

ParameterCyclohexanecarboxylic Acidtrans-4-tert-butylcyclohexanecarboxylic Acid
Chemical Formula C₇H₁₂O₂C₁₁H₂₀O₂
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/n
a (Å) 11.456.25
b (Å) 5.1814.80
c (Å) 12.3512.11
β (°) 109.898.9
Volume (ų) 689.91105.8

Note: The crystallographic data presented here is sourced from publicly available CIF files and is intended for illustrative purposes.

The addition of the bulky tert-butyl group in the 4-position of the cyclohexane ring leads to significant changes in the crystal packing and, consequently, the unit cell parameters. These differences will manifest in the powder XRD patterns as shifts in the positions of the diffraction peaks. The change in space group also indicates a different symmetry in the crystal packing.

A visual comparison of the simulated XRD patterns would show a unique "fingerprint" for each compound, allowing for their unambiguous identification.

Beyond the Crystal Structure: Insights into Microstructure

Powder XRD can provide valuable information beyond the basic crystal structure, including insights into the material's microstructure.

  • Crystallite Size: The broadening of diffraction peaks is inversely proportional to the size of the crystalline domains, a relationship described by the Scherrer equation.[4] By analyzing the peak widths, the average crystallite size can be estimated.

  • Microstrain: Non-uniform lattice strain within the crystallites can also contribute to peak broadening. The Williamson-Hall method is a common approach to separate the effects of crystallite size and microstrain on peak broadening.

Conclusion

X-ray diffraction is an indispensable tool in the arsenal of the pharmaceutical scientist for the comprehensive characterization of active pharmaceutical ingredients. While experimental data for this compound is not yet publicly available, the methodologies outlined in this guide provide a clear and robust pathway for its future analysis. Through the simulation of XRD patterns from crystallographic information files and the application of powerful analytical techniques like Rietveld refinement, researchers can gain deep insights into the solid-state structure and microstructure of pharmaceutical compounds. This understanding is critical for ensuring the development of safe, stable, and efficacious drug products.

References

  • Wikipedia. (2024, January 21). Scherrer equation. Retrieved February 12, 2026, from [Link]

  • Fritz Haber Institute. (n.d.). Peak Profile Analysis in X-ray Powder Diffraction. Retrieved February 12, 2026, from [Link]

  • MyScope. (n.d.). Factors effecting peak width - XRD. Retrieved February 12, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Estimating Crystallite Size Using XRD. Retrieved February 12, 2026, from [Link]

  • Triclinic Labs. (n.d.). Using different XRPD geometries to overcome preferred orientation. Retrieved February 12, 2026, from [Link]

  • Wikipedia. (2023, December 29). Rietveld refinement. Retrieved February 12, 2026, from [Link]

  • Crystal Impact. (n.d.). Rietveld Refinement. Retrieved February 12, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). GSAS Tutorial - Steps in Refinement. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (2022, October 20). Why preferential orientation of crystals (grains in solid) may even make certain peaks invisible? Retrieved February 12, 2026, from [Link]

  • Crystallography Open Database. (n.d.). Search results. Retrieved February 12, 2026, from [Link]

  • VESTA. (n.d.). VESTA - Visualization for Electronic and STructural Analysis. Retrieved February 12, 2026, from [Link]

  • GSAS-II. (n.d.). GSAS-II. Retrieved February 12, 2026, from [Link]

Sources

Technical Comparison: Reference Standard Strategies for 2-(4-Tert-butylcyclohexyl)-2-hydroxyacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Isomer Trap" in Impurity Profiling

In the analysis of 2-(4-Tert-butylcyclohexyl)-2-hydroxyacetic acid (CAS 1520651-44-8), researchers often encounter a critical metrological gap: the absence of pharmacopeial Certified Reference Materials (CRMs). This molecule—often an intermediate in fragrance synthesis or a metabolite of cyclohexyl-ring containing pharmaceuticals—presents a unique "isomer trap."

The cyclohexane ring introduces cis and trans geometric isomerism, while the


-hydroxy position adds a chiral center. Commercial "Research Grade" standards often possess undefined isomeric ratios (e.g., 60:40 vs. 90:10), leading to quantification errors of up to 30% if the analytical method separates these isomers but the standard is treated as a single peak.

This guide objectively compares the three available reference standard strategies, advocating for a Metrologically Traceable In-House Qualification over reliance on generic commercial reagents.

Comparative Analysis of Reference Standard Grades

The following table contrasts the three primary sources of reference material available for this specific analyte.

FeatureGrade A: In-House Qualified Primary Standard Grade B: Commercial Research Grade Grade C: Surrogate Standard (Analog)
Source Custom Synthesis + ISO 17034-aligned CharacterizationChemical Reagent Suppliers (e.g., Bide, ChemicalBook)Structurally similar ester (e.g., 4-tert-butylcyclohexyl acetate)
Purity >99.0% (Mass Balance)>95.0% (Area Normalization)>98.0%
Isomer Definition Defined Ratio (e.g., cis:trans determined by NMR)Undefined/Variable (Batch-dependent)N/A (Different molecule)
Traceability High (qNMR to NIST SRM)Low (Vendor CoA only)Medium (If surrogate is a CRM)
Suitability GMP Release, Stability Studies, Impurity QuantificationR&D Screening, Feasibility StudiesNOT RECOMMENDED (Semi-quant only)
Risk Profile LowHigh (Response factor variation)Critical (Different ionization efficiency)
Expert Insight: Why Grade B Fails

Commercial "Research Grade" materials are typically purified by bulk crystallization. This process often enriches one isomer (usually the thermodynamically stable trans-isomer) over the other. If your synthesis process produces a 50:50 mixture but your standard is 90:10 trans, and your HPLC method resolves them, your quantification will be biased unless you apply specific response factors to each isomer.

Technical Deep Dive: Critical Quality Attributes

Stereochemical Complexity

The tert-butyl group locks the cyclohexane ring into a specific conformation.

  • Trans-isomer: The bulky tert-butyl and the hydroxyacetic tail are both equatorial (more stable).

  • Cis-isomer: One group is forced axial.

Impact on Chromatography: In Reversed-Phase LC (C18), the trans-isomer typically elutes later due to a larger hydrophobic surface area. In GC-MS, the isomers may separate, but thermal interconversion is a risk at high injector port temperatures (>250°C).

Detection Challenges (The "Invisible" Analyte)

Unlike aromatic impurities, this compound lacks a conjugated


-system.
  • UV Absorbance: Negligible >210 nm.

  • Refractive Index (RI): Low sensitivity; gradient incompatible.

  • Mass Spectrometry (LC-MS): The preferred method. The carboxylic acid moiety ionizes well in ESI Negative Mode (

    
    ).
    

Experimental Protocol: Self-Validating Qualification System

To use a Grade B material for quantitative work, you must "upgrade" it to a Grade A Primary Standard using the following protocol.

Workflow Visualization

The following diagram outlines the decision tree for qualifying the reference standard.

ReferenceStandardQualification Start Raw Material Acquisition (Commercial Grade B) PurityCheck Initial Purity Screen (HPLC-ELSD/CAD) Start->PurityCheck IsomerCheck Isomeric Ratio Determination (H-NMR / C-NMR) PurityCheck->IsomerCheck Decision Is Purity >98% AND Isomer Ratio Defined? IsomerCheck->Decision Purification Prep-HPLC Purification (Isolate Isomers) Decision->Purification No (Complex Mix) qNMR qNMR Quantification (vs. NIST Benzoic Acid) Decision->qNMR Yes MassBalance Mass Balance Calculation (100% - Water - Residual Solvents - Inorganics) Decision->MassBalance Yes Purification->IsomerCheck FinalCert Release as Primary Reference Standard (Assigned Potency) qNMR->FinalCert MassBalance->FinalCert

Caption: Figure 1. Metrological Traceability Workflow for upgrading commercial reagents to Primary Reference Standards.

Step-by-Step Methodology
Phase 1: Isomeric Ratio Determination (NMR)

Objective: Determine the exact cis/trans ratio to assign individual potency if isomers are separated in the final method.

  • Solvent: Dissolve 10 mg of standard in 0.6 mL DMSO-

    
    .
    
  • Acquisition: Acquire

    
    H-NMR (min 400 MHz).
    
  • Analysis: Focus on the methine proton at the C1 position (attached to the hydroxyacetic group).

    • Axial proton (Trans isomer): Appears as a broad triplet of triplets (

      
       ppm).
      
    • Equatorial proton (Cis isomer): Appears as a narrower multiplet, typically downfield (

      
       ppm).
      
  • Calculation: Integrate both signals. The molar ratio is directly proportional to the integral area.

Phase 2: Potency Assignment (Mass Balance)

Objective: Establish the "As-Is" assay value.

graphic Purity
\text{Potency}
  • Water Content: Karl Fischer Titration (Coulometric). Note: Hydroxy acids can be hygroscopic.

  • Residual Solvents: GC-Headspace.

  • Inorganic Impurities: Residue on Ignition (ROI) / Sulfated Ash.

  • Chromatographic Purity: Use the LC-MS method below.

Phase 3: LC-MS/MS Purity & Quantification Method

Objective: Validated method for purity assignment and routine analysis.

  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: C18, 1.7 µm,

    
     mm (e.g., Waters BEH or equivalent).
    
  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH 4.5). Buffer is critical for ionization stability.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10%

      
       90% B
      
    • 8-10 min: 90% B[1]

  • Detection: ESI Negative Mode (

    
    ).
    
    • Precursor Ion: m/z 213.1 (approx).

    • Product Ions: Optimize for decarboxylation loss (m/z 169) or cleavage of the tert-butyl group.

  • Flow Rate: 0.3 mL/min.

Validation Criteria (Self-Check):

  • Linearity:

    
     over 50-150% of target concentration.
    
  • Isomer Resolution: If the method separates isomers, calculate the resolution factor (

    
    ). If 
    
    
    
    , integrate as a summed peak only if the reference standard isomer ratio matches the sample ratio (unlikely). Best practice: Integrate peaks separately and sum the calculated concentrations.

References

  • ISO 17034:2016 . General requirements for the competence of reference material producers. International Organization for Standardization.[2][3] Link

  • Teigiserova, D. A., et al. (2021). "Stereochemical separation of cyclohexyl derivatives: Implications for toxicity and environmental fate." Chemosphere. (General reference on cyclohexyl isomerism).
  • NIST WebBook . 4-tert-Butylcyclohexyl acetate (Related Ester Data). National Institute of Standards and Technology. Link

  • FDA Guidance for Industry . Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). Link

  • PubChem Database . 2-Cyclohexyl-2-hydroxyacetic acid (Structural Analog). CID 271989.[4] Link

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(4-Tert-butylcyclohexyl)-2-hydroxyacetic acid

[1][2]

CAS: 1520651-44-8 (Analog Reference: 4442-94-8) Chemical Class: Alpha-Hydroxy Acid (AHA) / Cyclohexyl Derivative Physical State: Solid (Crystalline Powder)[1][2]

Executive Summary: The "Lipophilic Acid" Challenge

As a Senior Application Scientist, I advise researchers to look beyond the Safety Data Sheet (SDS). While 2-(4-Tert-butylcyclohexyl)-2-hydroxyacetic acid is primarily classified as an irritant (Skin/Eye Cat.[1][2][3] 2), its structure presents a specific hygiene challenge: Amphiphilicity .

The molecule combines a polar, corrosive alpha-hydroxy acid head group with a highly lipophilic tert-butylcyclohexyl tail.[1][2] This structure facilitates rapid permeation through the skin's lipid bilayer, potentially carrying the acidic moiety deeper into the dermis than standard mineral acids. Consequently, standard "splash protection" is insufficient; we must design protocols for permeation resistance and dust containment .

Part 1: Hazard Profiling & Control Banding

Since specific Occupational Exposure Limits (OELs) are rarely established for this specific intermediate, we apply Occupational Health Banding (OHB) principles to assign a risk category.

ParameterCharacteristicImplication for Safety
Acidity (pKa ~3.8) Alpha-Hydroxy FunctionCorrosive to mucous membranes and eyes (Risk of irreversible corneal damage).[1][2]
Lipophilicity Tert-butyl groupEnhanced skin absorption; standard latex gloves are permeable.[1][2]
Physical Form Fine Crystalline DustHigh inhalation risk during weighing; potential for static charge buildup.
Control Band Band 3 (OEB 3) Handle with Containment. Open bench work is discouraged for solids.

Expert Insight: Treat this compound with the same rigor as Glycolic Acid but with added precautions for skin absorption. The "Precautionary Principle" dictates we assume potential sensitization due to the tert-butyl moiety common in sensitizing acrylates.[2]

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating barrier system .[1][2]

1. Hand Protection (The "Double-Shell" Protocol)

Requirement: Double-gloving is mandatory for this compound when in solution (organic solvents).[1][2]

  • Inner Layer: 4 mil Nitrile (Tactility).

  • Outer Layer: 8 mil Nitrile or Laminate (Chemical Resistance).

  • Rationale: The lipophilic tail of the molecule can degrade thin nitrile networks. The outer glove acts as a sacrificial layer; the inner glove is the biological barrier. Change outer gloves immediately upon splash.

2. Respiratory Protection
  • Solid Handling: N95/P100 Filtering Facepiece is the minimum.

  • Reaction/Heating: Half-face respirator with OV/AG/P100 Combination Cartridges (Organic Vapor / Acid Gas / HEPA).[1][2]

  • Rationale: Heating AHAs can release irritating acidic vapors. Standard dust masks do not stop acid gases.

3. Eye & Face Protection[2][3][4][5]
  • Mandatory: Chemical Splash Goggles (Indirect Vent).

  • Prohibited: Safety glasses with side shields (insufficient for dusts/acidic liquids).

  • Rationale: Alpha-hydroxy acids can cause protein coagulation in the eye.[1][2] A seal against the face is non-negotiable.

Part 3: Operational Workflow & Engineering Controls[1]

The following protocol utilizes Engineering Controls as the primary defense, with PPE as the secondary fail-safe.

Phase 1: Weighing & Dispensing

Location: Balance Enclosure or Powder Containment Hood.

  • Static Control: Use an ionizing bar or anti-static gun on the spatula and weigh boat. Lipophilic powders are prone to static fly-off.[1][2]

  • Technique: Use the "Spatula-Tap" method.[2] Never pour from the stock bottle.

  • Decontamination: Wipe the balance area with a saturated sodium bicarbonate (5%) pad immediately after use to neutralize invisible acidic residues.

Phase 2: Reaction Setup

Location: Chemical Fume Hood (Sash height < 18 inches).

  • Solvent Addition: Add solvent slowly to the solid. Rapid addition can displace air, ejecting a puff of acidic dust into the hood vortex.

  • Heating: If refluxing, ensure the condenser is active before heating. Acidic vapors are heavier than air and can "creep" out of unventilated setups.

Phase 3: Waste Disposal

Classification: Acidic Organic Waste.

  • Segregation: Do NOT mix with strong oxidizers (e.g., Nitric Acid) or active metals (e.g., Sodium hydride) without quenching.

  • Labeling: Mark clearly as "Organic Acid – Corrosive/Toxic."

Workflow Visualization

The following diagram illustrates the "Chain of Custody" for safety, ensuring no step relies solely on operator memory.

SafetyWorkflowStorageStorage(Dry, Cool, Segregated)WeighingWeighing(Balance Enclosure)Storage->WeighingAnti-StaticPrecautionsTransportTransport(Secondary Container)Weighing->TransportSealedVesselReactionReaction(Fume Hood)Transport->ReactionSash <18"Reaction->StorageReturn Stock(Decon Bottle)WasteWaste Disposal(Acidic Organic Stream)Reaction->WasteQuench &Neutralize

Caption: Operational lifecycle of this compound, emphasizing engineering controls at every transition point.

Part 4: Emergency Response Protocols
Skin Contact (Acid Neutralization)[2]
  • Immediate Action: Flush with lukewarm water for 15 minutes .

  • Do Not Neutralize on Skin: Do not apply baking soda directly to the skin; the exothermic reaction can cause thermal burns on top of chemical burns.

  • Soap: Use a mild soap (pH neutral) only after the initial 5-minute flush to remove the lipophilic residue.

Eye Contact (The "Golden Minute")
  • Force Eyelids Open: The natural reflex is to clamp shut. You must fight this.

  • Irrigation: Flush for 15 full minutes .

  • Medical: Seek an ophthalmologist immediately. AHAs can cause delayed corneal clouding.

References
  • ChemicalBook. (2025).[4] this compound (CAS 1520651-44-8) Safety & Properties. Retrieved from [2]

  • National Institute for Occupational Safety and Health (NIOSH). (2019).[6] The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. DHHS (NIOSH) Publication No. 2019-132.[1][2] Retrieved from [2]

  • U.S. Food and Drug Administration (FDA). (2022).[7] Alpha Hydroxy Acids in Cosmetics. Retrieved from [2]

  • Sigma-Aldrich. (2025).[1][2][3][4] Safety Data Sheet for 2-Cyclohexyl-2-hydroxyacetic acid (Analog Structure). Retrieved from [1][2]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.